molecular formula C9H11NO3 B170832 (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid CAS No. 152786-27-1

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B170832
CAS No.: 152786-27-1
M. Wt: 181.19 g/mol
InChI Key: JYPHNHPXFNEZBR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Azaniumyl-3-(4-hydroxyphenyl)propanoate is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.

Properties

IUPAC Name

(3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPHNHPXFNEZBR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, a beta-amino acid also known as beta-tyrosine. The information presented herein is intended to support research, discovery, and development activities by providing essential physicochemical data, detailed experimental methodologies for its characterization, and visualizations of key conceptual frameworks.

Core Physicochemical Properties

This compound is a non-proteinogenic amino acid characterized by an amino group at the beta-position relative to the carboxylate group. Its structure, featuring a carboxylic acid, an amino group, and a phenolic hydroxyl group, dictates its behavior in solution as an amphoteric substance with a zwitterionic form. While specific experimental data for this compound is limited, its properties can be understood through the lens of its structural similarity to L-tyrosine and general principles of amino acid chemistry.

Quantitative Data Summary

The following table summarizes key quantitative physicochemical properties of this compound. It is important to note that while some data is directly available, pKa and isoelectric point values are typically determined experimentally for a specific compound under defined conditions. The values for the closely related L-tyrosine are provided for comparative purposes.

PropertyValueSource/Method
Molecular Formula C₉H₁₁NO₃PubChem[1][2]
Molecular Weight 181.19 g/mol PubChem[1][2]
Melting Point 193-195 °CLookChem[3]
Solubility (Water) Slightly solubleLookChem[3]
pKa₁ (-COOH) Not explicitly found for this compound. (L-tyrosine: ~2.2)Estimated based on L-tyrosine[4]
pKa₂ (-NH₃⁺) Not explicitly found for this compound. (L-tyrosine: ~9.21)Estimated based on L-tyrosine[4]
pKa₃ (-OH of phenol) Not explicitly found for this compound. (L-tyrosine: ~10.1)Estimated based on L-tyrosine
Isoelectric Point (pI) Not explicitly found for this compound. (L-tyrosine: 5.63)Estimated based on L-tyrosine[4]

Experimental Protocols

Accurate determination of the basic properties of this compound is crucial for its application in research and drug development. The following sections detail the standard experimental protocols for determining its pKa values, isoelectric point, and solubility profile.

Determination of pKa Values and Isoelectric Point via Potentiometric Titration

The pKa values of the ionizable groups (carboxylic acid, amino group, and phenolic hydroxyl group) and the isoelectric point (pI) can be experimentally determined using potentiometric titration.[5][6][7] This method involves titrating a solution of the amino acid with a strong base and monitoring the pH change.

Materials and Equipment:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Volumetric flasks and pipettes

  • Deionized water

Protocol:

  • Preparation of the Amino Acid Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M). To ensure all ionizable groups are in their fully protonated form, the pH of the solution is adjusted to ~1.5-2.0 with 0.1 M HCl.[8][9]

  • Titration Setup: Place the amino acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Titration with NaOH: Fill a burette with the standardized 0.1 M NaOH solution. Add the NaOH solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the solution to stabilize and record the pH.[7][9]

  • Data Collection: Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • The curve will exhibit two or three buffering regions corresponding to the pKa values of the carboxylic acid, amino, and phenolic hydroxyl groups.

    • The pKa of each group is the pH at the midpoint of the corresponding buffering region (i.e., where half of the group has been deprotonated).[10]

    • The isoelectric point (pI) is the pH at which the net charge of the amino acid is zero. For an amino acid with three ionizable groups like beta-tyrosine, the pI is calculated as the average of the two pKa values that flank the zwitterionic form.[11][12] Specifically, it would be the average of pKa₁ (carboxyl) and pKa₂ (amino).

G cluster_0 Experimental Workflow for pKa and pI Determination A Prepare Amino Acid Solution (0.01 M, pH ~1.5) B Titrate with 0.1 M NaOH A->B Step 1 C Record pH after each addition B->C Step 2 D Plot Titration Curve (pH vs. Volume of NaOH) C->D Step 3 E Determine pKa values (midpoints of buffer regions) D->E Step 4 F Calculate Isoelectric Point (pI) (pI = (pKa₁ + pKa₂)/2) E->F Step 5

Workflow for pKa and pI Determination.
Determination of Solubility

The solubility of this compound is expected to be pH-dependent, similar to L-tyrosine.[4][13] The shake-flask method is a standard technique to determine solubility in various solvents and at different pH values.

Materials and Equipment:

  • This compound

  • A range of solvents (e.g., water, ethanol, DMSO)

  • Buffers of various pH values

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent or buffer in a sealed container.

  • Equilibration: Place the containers in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved amino acid using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Solubility Calculation: The determined concentration represents the solubility of the compound in that specific solvent or buffer at the given temperature.

Ionization States and Zwitterionic Form

The basic properties of this compound are fundamentally linked to its ionization states at different pH values. The presence of acidic (carboxylic acid and phenolic hydroxyl) and basic (amino) functional groups allows the molecule to exist in different charged forms.

At a low pH, all functional groups are protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid group is the first to deprotonate, followed by the amino group, and finally the phenolic hydroxyl group at a higher pH. The zwitterionic form, which has no net charge, predominates at the isoelectric point (pI).

G cluster_1 Ionization States of this compound A Net Charge: +1 (Low pH) B Zwitterion Net Charge: 0 (pH = pI) A->B +OH⁻ -H₂O C Net Charge: -1 (Intermediate pH) B->C +OH⁻ -H₂O D Net Charge: -2 (High pH) C->D +OH⁻ -H₂O

pH-dependent ionization states.

Conclusion

This technical guide has detailed the fundamental basic properties of this compound. Understanding its pKa values, isoelectric point, and solubility is critical for its effective use in scientific research and pharmaceutical development. The provided experimental protocols offer a framework for the precise determination of these properties, enabling researchers to better predict and control the behavior of this compound in various applications. The structural similarity to L-tyrosine provides a useful, albeit estimated, reference for its physicochemical characteristics. Experimental verification remains essential for obtaining precise values for this specific beta-amino acid.

References

An In-Depth Technical Guide on (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as (S)-β-tyrosine, is a non-proteinogenic β-amino acid. Its structure is analogous to the proteinogenic α-amino acid L-tyrosine, with the amino group attached to the β-carbon of the propanoic acid backbone. This structural difference imparts unique chemical and biological properties, making it a molecule of significant interest in pharmaceutical research and drug development. This technical guide provides a comprehensive overview of its chemical structure, analytical methodologies for its characterization, and its role in biological signaling pathways.

Chemical Structure and Properties

This compound is a chiral molecule with the following chemical properties:

PropertyValue
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
IUPAC Name (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid
Synonyms (S)-beta-Tyrosine, (S)-3-Amino-3-(4-hydroxyphenyl)propionic acid
CAS Number 54732-46-6
Appearance White to off-white solid

The molecular structure consists of a propanoic acid core with a 4-hydroxyphenyl group and an amino group attached to the chiral center at the C-3 position.

Synthesis

A common synthetic route to produce 3-amino-3-(4-hydroxyphenyl)propanoic acid involves the reaction of 4-hydroxybenzaldehyde with malonic acid and ammonium acetate in a suitable solvent like 1-butanol, followed by reflux. The resulting product can then be purified through recrystallization.

Chemical Analysis

A variety of analytical techniques are employed to characterize and quantify this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (C₂-H, C₆-H)6.9 - 7.2Doublet
Aromatic (C₃-H, C₅-H)6.6 - 6.8Doublet
Methine (C₃-H)~4.0 - 4.5Triplet or Multiplet
Methylene (C₂-H₂)~2.5 - 3.0Doublet of Doublets
Amine (NH₂)VariableBroad Singlet
Carboxyl (COOH)VariableBroad Singlet
Hydroxyl (OH)VariableBroad Singlet

Predicted ¹³C NMR Spectral Data:

Carbon AtomPredicted Chemical Shift (ppm)
Carboxyl (C=O)170 - 175
Aromatic (C-OH)155 - 160
Aromatic (C-C)130 - 135
Aromatic (C-H)115 - 130
Methine (C-N)50 - 60
Methylene (C-C)35 - 45

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be a suitable technique.

Expected Fragmentation Pattern:

The fragmentation of the protonated molecule [M+H]⁺ would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and carbon dioxide (CO₂). Key fragment ions would correspond to the 4-hydroxyphenyl group and the propanoic acid backbone. A common fragmentation would be the loss of the carboxyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the separation, identification, and quantification of this compound, especially for its enantiomeric separation from the (R)-isomer.

Chiral HPLC Separation:

The enantiomers of β-amino acids can be separated using chiral stationary phases (CSPs). Teicoplanin-based CSPs, such as Astec CHIROBIOTIC T, have been shown to be effective for the separation of underivatized amino acid enantiomers.[1]

Experimental Protocols

General Synthesis Protocol

A general procedure for the synthesis of 3-amino-3-(4-hydroxyphenyl)propanoic acid involves the following steps:

  • A mixture of 4-hydroxybenzaldehyde, malonic acid, and ammonium acetate is refluxed in 1-butanol for 1.5-2 hours.

  • The resulting precipitate is filtered.

  • The crude product is washed with boiling 1-butanol, boiling ethanol, and water.

  • The purified product is dried in an oven.

Detailed Chiral HPLC Analysis Protocol

The following is a representative protocol for the chiral separation of β-tyrosine enantiomers, adapted from methods for similar amino acids.[1][2]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column: Astec CHIROBIOTIC® T (or equivalent)

Mobile Phase:

  • A mixture of methanol and an aqueous buffer (e.g., ammonium acetate or formic acid). The exact ratio should be optimized for best resolution.

Procedure:

  • Prepare a standard solution of the analyte in the mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 220 nm or 280 nm).

  • The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification.

Biological Significance and Signaling Pathways

This compound is of interest due to its potential role in various biological processes, including neurotransmission and the modulation of signaling pathways.

Role in Neurotransmitter Synthesis

As a β-analog of L-tyrosine, this compound is a potential precursor for the synthesis of catecholamine neurotransmitters such as dopamine and norepinephrine.[3][4] The biosynthetic pathway involves the hydroxylation of the aromatic ring followed by decarboxylation.

Neurotransmitter_Synthesis Tyrosine This compound L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase

Biosynthesis of Catecholamines.
Modulation of Tyrosine Kinase Signaling

Receptor tyrosine kinases (RTKs) are crucial cell surface receptors involved in a multitude of cellular processes.[5][6] Ligand binding to the extracellular domain of an RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for signaling proteins containing SH2 domains, initiating downstream signaling cascades such as the Ras-MAPK and PI3K-Akt pathways. Given its structural similarity to tyrosine, this compound may act as a modulator of RTK signaling, potentially as a competitive inhibitor.

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binding & Dimerization P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) P_RTK->Adaptor Recruitment PI3K PI3K P_RTK->PI3K Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival

General Receptor Tyrosine Kinase Signaling Pathway.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry and drug development. Its unique structure provides a scaffold for the design of novel therapeutics. A thorough understanding of its chemical properties and the application of appropriate analytical techniques are essential for its successful utilization in research. Further investigation into its specific roles in biological signaling pathways will undoubtedly open up new avenues for therapeutic intervention.

References

An In-depth Technical Guide to (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and potential biological relevance of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid.

Nomenclature and Synonyms

This compound is a chiral non-proteinogenic β-amino acid. Its nomenclature and various synonyms are crucial for accurate identification in literature and databases.

Identifier TypeValue
IUPAC Name (3S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid
CAS Number 54732-46-6[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Common Synonyms (S)-β-Tyrosine, L-β-Phe(4-OH)-OH, L-β-Tyr-OH, H-β-Phe(4-OH)-OH[1]
Racemic CAS No. 6049-54-3
Racemic Synonyms β-Tyrosine, 3-Amino-3-(4-hydroxyphenyl)propionic acid[2]

Physicochemical Data

The physicochemical properties of a compound are critical for its application in research and drug development, influencing its solubility, absorption, and distribution. The data presented below is primarily for the racemic mixture of 3-Amino-3-(4-hydroxyphenyl)propanoic acid, as comprehensive experimental data for the pure (S)-enantiomer is not widely available.

PropertyValueSource
Melting Point 193-195 °CLookChem
Boiling Point 378.7 °C at 760 mmHgLookChem
Density 1.329 g/cm³LookChem
logP 1.567LookChem
Solubility DMSO (Slightly, Heated, Sonicated), Water (Slightly)LookChem, ChemicalBook
pKa (Predicted) 2.26 ± 0.20ChemicalBook

Experimental Protocols

Synthesis of Racemic 3-Amino-3-(4-hydroxyphenyl)propanoic Acid

A common method for the synthesis of the racemic compound is through a condensation reaction between 4-hydroxybenzaldehyde and malonic acid with an ammonia source.

General Procedure: [3]

  • A mixture of 4-hydroxybenzaldehyde, malonic acid, and ammonium acetate (in a molar ratio of approximately 1:1.1:2.3) is prepared in 1-butanol.

  • The mixture is refluxed for 1.5-2 hours, during which the evolution of CO₂ can be observed.

  • Upon completion, a precipitate forms. This solid is filtered and washed sequentially with boiling 1-butanol, boiling ethanol, and water.

  • The resulting precipitate is dried under vacuum at 80-100 °C for 8-10 hours to yield 3-amino-3-(4-hydroxyphenyl)propanoic acid.

  • The purity of the product can be assessed by Thin Layer Chromatography (TLC). This procedure typically yields the product in the range of 65-80%.

Enantioselective Synthesis of this compound via Enzymatic Kinetic Resolution

Obtaining the enantiomerically pure (S)-isomer often involves the resolution of the racemic mixture. Enzymatic kinetic resolution is a highly effective method for this purpose. The following protocol is a generalized procedure based on the use of lipases, such as Candida antarctica lipase A (CAL-A), which have shown high chemo- and enantioselectivity in the acylation of β-amino esters.

Step 1: Esterification of Racemic 3-Amino-3-(4-hydroxyphenyl)propanoic Acid The carboxylic acid must first be converted to its corresponding ester (e.g., ethyl ester) using standard esterification methods, such as reaction with ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

Step 2: Enzymatic Kinetic Resolution

  • The racemic ethyl 3-amino-3-(4-hydroxyphenyl)propanoate is dissolved in a suitable organic solvent (e.g., diisopropyl ether) or used in a neat acyl donor like butyl butanoate.

  • Immobilized Candida antarctica lipase A (CAL-A) is added to the solution.

  • An acyl donor, such as 2,2,2-trifluoroethyl butanoate or butyl butanoate, is introduced to the reaction mixture.

  • The reaction is stirred at a controlled temperature (typically 25-45 °C) and monitored for conversion (e.g., by HPLC).

  • The enzyme selectively acylates one enantiomer (commonly the R-enantiomer, leaving the S-enantiomer unreacted, though this can be enzyme and substrate dependent). The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the acylated product.

  • The enzyme is removed by filtration.

  • The unreacted (S)-ethyl 3-amino-3-(4-hydroxyphenyl)propanoate is separated from the N-acylated (R)-enantiomer by chromatography.

  • The purified (S)-ester is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Pharmacological and Biological Context

β-amino acids are known to be incorporated into peptides to increase their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles. Derivatives of 3-amino-3-phenylpropanoic acid have been investigated for a range of biological activities, including as potential neuroprotective agents and as building blocks for peptide-based therapeutics. Furthermore, some studies have explored derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid for their potential as anticancer and antimicrobial agents[4].

Given the structural similarity to tyrosine, a precursor for key neurotransmitters, this compound may have applications in neuroscience research[1]. It has been explored in the context of drug formulation for conditions like depression and anxiety[1].

Signaling Pathways

While a specific signaling pathway directly modulated by this compound has not been elucidated in the available literature, its structural similarity to L-tyrosine suggests potential interactions with pathways regulated by amino acids or their derivatives. Below are diagrams representing two general signaling pathways where such molecules can play a role.

Note: The following diagrams are general representations and are not confirmed to be specific pathways for this compound.

General G-Protein Coupled Receptor (GPCR) Signaling Activated by Amino Acids

Certain amino acids can act as signaling molecules by activating cell surface GPCRs, which in turn initiate intracellular signaling cascades.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., TAS1R1-TAS1R3) G_Protein Heterotrimeric G-Protein GPCR->G_Protein Activates AminoAcid Amino Acid (Ligand) AminoAcid->GPCR Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces PKA Protein Kinase A (PKA) SecondMessenger->PKA Activates CellularResponse Cellular Response (e.g., Gene Expression, Metabolism) PKA->CellularResponse Phosphorylates & Regulates

Caption: General GPCR signaling cascade initiated by an amino acid ligand.

Generic Tyrosine Kinase Inhibitor Workflow

Given that some tyrosine kinase inhibitors are structurally related to tyrosine, this diagram illustrates a hypothetical workflow for screening compounds like β-tyrosine derivatives for their potential as tyrosine kinase inhibitors.

TKI_Workflow Compound Test Compound (this compound) Assay Tyrosine Kinase Enzymatic Assay Compound->Assay CellAssay Cell-Based Assay (e.g., Proliferation, Apoptosis) Compound->CellAssay Data Measure Kinase Activity (e.g., IC50 determination) Assay->Data Hit Hit Identification Data->Hit CellData Evaluate Cellular Effects CellAssay->CellData CellData->Hit LeadOpt Lead Optimization Hit->LeadOpt

Caption: A logical workflow for evaluating a compound as a potential tyrosine kinase inhibitor.

References

An In-depth Technical Guide to the Physical and Chemical Properties of β-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Tyrosine, systematically known as 3-amino-3-(4-hydroxyphenyl)propanoic acid, is a non-proteinogenic β-amino acid. Unlike its α-amino acid counterpart, L-tyrosine, which is a fundamental building block of proteins, β-tyrosine features the amino group attached to the β-carbon of the propanoic acid backbone. This structural variance imparts unique conformational properties and metabolic stability to peptides and other molecules incorporating it, making it a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of β-tyrosine, detailed experimental protocols for its characterization, and insights into its biological significance.

Physical and Chemical Properties

The physical and chemical characteristics of β-tyrosine are crucial for its application in synthesis, formulation, and biological studies. The following tables summarize the key quantitative data for β-tyrosine.

Table 1: General and Physical Properties of β-Tyrosine

PropertyValueSource
Molecular Formula C₉H₁₁NO₃--INVALID-LINK--{: target="_blank"}[1]
Molecular Weight 181.19 g/mol --INVALID-LINK--{: target="_blank"}[1]
Appearance Off-white powder--INVALID-LINK--{: target="_blank"}[1]
Melting Point 202 °C (decomposes)
Solubility Soluble in water (550 g/L for β-alanine). Slightly soluble in alcohol. Insoluble in ether and acetone.--INVALID-LINK--{: target="_blank"}[2]
Optical Rotation, [α]D25 (S)-enantiomer: +15 ± 2º (c=0.5 in 1N NaOH)--INVALID-LINK--{: target="_blank"}[1]

Table 2: Acid-Base Properties of β-Tyrosine (Estimated based on β-alanine)

Ionizable GroupEstimated pKaSource
Carboxylic Acid (-COOH)~3.55 - 3.63--INVALID-LINK--{: target="blank"}[2], --INVALID-LINK--{: target="_blank"}
Amino Group (-NH₃⁺)~10.2--INVALID-LINK--{: target="_blank"}[3]
Phenolic Hydroxyl (-OH)~10 (similar to α-tyrosine)

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of β-tyrosine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of β-tyrosine is expected to show characteristic signals for the aromatic protons of the hydroxyphenyl ring, as well as signals for the protons on the propanoic acid backbone (α- and β-protons). The chemical shifts and coupling constants will be influenced by the solvent and the ionization state of the molecule. For L-tyrosine hydrochloride in D₂O, aromatic protons appear as doublets around δ 6.86 and δ 7.16 ppm, the α-proton as a triplet around δ 4.27 ppm, and the β-protons as a doublet of doublets around δ 3.2 ppm.[4] Similar patterns are anticipated for β-tyrosine, with shifts in the backbone proton signals.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. For L-tyrosine hydrochloride, the carboxyl carbon resonates around 172.6 ppm, the α-carbon at 55.4 ppm, the β-carbon at 35.9 ppm, and the aromatic carbons between 110 and 157 ppm.[5] For β-tyrosine, the chemical shifts of the backbone carbons will differ due to the altered position of the amino group.

2. Infrared (IR) Spectroscopy

The FTIR spectrum of β-tyrosine will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • O-H stretch (phenolic): Broad band around 3200-3600 cm⁻¹

  • N-H stretch (amine): Around 3300-3500 cm⁻¹

  • C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹

  • C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹ (for the protonated form) or ~1550-1650 cm⁻¹ (for the carboxylate)

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

  • C-O stretch (phenolic): Around 1200-1260 cm⁻¹

3. Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of β-tyrosine. The protonated molecule [M+H]⁺ would have an m/z of 182.08. Common fragmentation pathways for amino acids involve the loss of water (H₂O), formic acid (HCOOH), and the amino group (NH₃). For tyrosine, a characteristic fragment corresponds to the hydroxytropylium ion at m/z 107, resulting from the cleavage of the side chain.[6]

Experimental Protocols

1. Synthesis of β-Tyrosine

a) Chemical Synthesis: Rodionov Reaction

The Rodionov reaction is a classic method for the synthesis of β-amino acids. A general protocol is as follows:

  • Condensation: React 4-hydroxybenzaldehyde with malonic acid in the presence of a base catalyst (e.g., ammonia or an amine) in a suitable solvent (e.g., ethanol).

  • Decarboxylation: Heat the reaction mixture to induce decarboxylation of the intermediate, yielding β-tyrosine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

b) Enzymatic Synthesis using Tyrosine Aminomutase

Enzymatic synthesis offers high stereoselectivity. A protocol using a tyrosine aminomutase (TAM) is outlined below. This process is based on the biosynthesis of (R)-β-tyrosine.[7][8]

  • Enzyme Preparation: Clone and express the gene for a tyrosine aminomutase (e.g., from Taxus chinensis or a computationally redesigned variant) in a suitable host organism (e.g., E. coli). Purify the enzyme using standard chromatographic techniques.[7]

  • Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), L-tyrosine as the substrate, and the purified TAM enzyme.

  • Incubation: Incubate the reaction mixture at an optimal temperature and pH for the enzyme's activity.

  • Reaction Monitoring and Product Isolation: Monitor the formation of β-tyrosine using HPLC. Once the reaction is complete, the product can be isolated and purified using chromatographic methods.

2. Analytical Methods

a) Chiral High-Performance Liquid Chromatography (HPLC)

To separate and quantify the enantiomers of β-tyrosine, a chiral HPLC method is employed.

  • Column: A chiral stationary phase (CSP) is required. Examples include cyclodextrin-based or protein-based columns.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the aqueous phase is a critical parameter for achieving good separation.

  • Detection: UV detection at a wavelength where the hydroxyphenyl chromophore absorbs (around 274 nm) is commonly used.

  • Workflow:

    • Prepare standard solutions of racemic β-tyrosine and, if available, the pure enantiomers.

    • Develop a gradient or isocratic elution method to achieve baseline separation of the (R)- and (S)-enantiomers.

    • Inject the sample and integrate the peak areas to determine the enantiomeric excess (% ee).

Biological Significance and Signaling Pathways

β-Tyrosine is a component of several biologically active natural products, highlighting its importance in secondary metabolism.

1. Biosynthesis of β-Tyrosine

In many organisms, β-tyrosine is synthesized from its α-amino acid precursor, L-tyrosine. This conversion is catalyzed by a class of enzymes known as tyrosine aminomutases (TAMs). These enzymes facilitate the intramolecular transfer of the amino group from the α-carbon to the β-carbon.

Biosynthesis_of_beta_Tyrosine L_Tyrosine L-Tyrosine beta_Tyrosine β-Tyrosine L_Tyrosine->beta_Tyrosine Tyrosine Aminomutase (TAM)

Caption: Biosynthesis of β-Tyrosine from L-Tyrosine.

2. Incorporation into Natural Products

β-Tyrosine is a building block for various non-ribosomal peptides (NRPs) and other secondary metabolites. For instance, (R)-β-tyrosine is incorporated into the chondramides, a family of cytotoxic cyclodepsipeptides produced by the myxobacterium Chondromyces crocatus.[9] It is also found in jaspamide, a cyclodepsipeptide from marine sponges with potent insecticidal and antifungal activities.

The incorporation of β-tyrosine into these molecules is carried out by non-ribosomal peptide synthetases (NRPSs). These large, multi-domain enzymes activate the amino acid and catalyze the formation of peptide bonds.

NRPS_Incorporation_of_beta_Tyrosine cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) A_domain A-domain (Adenylation) T_domain T-domain (Thiolation) A_domain->T_domain Activation & Transfer AMP_PPi AMP + PPi A_domain->AMP_PPi C_domain C-domain (Condensation) T_domain->C_domain Carries activated β-Tyr Elongated_Peptide Elongated Peptide Chain C_domain->Elongated_Peptide Peptide bond formation beta_Tyr β-Tyrosine beta_Tyr->A_domain ATP ATP ATP->A_domain Growing_Peptide Growing Peptide Chain Growing_Peptide->C_domain

Caption: Incorporation of β-Tyrosine by NRPS machinery.

3. Biological Activity and Signaling

The biological activities of β-tyrosine-containing natural products are diverse and significant.

  • Chondramides: These compounds are potent cytostatic agents that disrupt the actin cytoskeleton, leading to the inhibition of cell proliferation.[10] Their anti-metastatic properties are attributed to the inhibition of signaling pathways involved in cell contractility, which is crucial for cell migration and invasion.[11]

  • Jaspamide: This cyclodepsipeptide also targets the actin cytoskeleton. Its biological effects include antitumor activity. However, it has also been shown to exhibit cardiotoxicity by inhibiting cardiac ion channels, such as Kv1.5.[12]

The precise signaling pathways modulated by these compounds are complex and are areas of active research. For example, the disruption of the actin cytoskeleton by chondramides can interfere with Rho/ROCK signaling, which is a key regulator of cell contractility and migration.

Chondramide_Signaling_Pathway Chondramide Chondramide Actin Actin Cytoskeleton Chondramide->Actin Disrupts Migration_Invasion Cell Migration & Invasion Chondramide->Migration_Invasion Inhibits Rho_ROCK Rho/ROCK Pathway Actin->Rho_ROCK Regulates Myosin Myosin Light Chain Phosphorylation Rho_ROCK->Myosin Activates Contractility Cellular Contractility Myosin->Contractility Increases Contractility->Migration_Invasion Promotes

Caption: Simplified Chondramide signaling pathway.

Conclusion

β-Tyrosine is a fascinating non-proteinogenic amino acid with unique properties and significant biological relevance. Its incorporation into natural products confers potent bioactivities, making it an attractive scaffold for drug design and development. This technical guide has summarized the key physical and chemical properties of β-tyrosine, provided an overview of experimental protocols for its synthesis and analysis, and illustrated its role in biosynthetic and cellular signaling pathways. Further research into the specific properties of β-tyrosine enantiomers and the detailed mechanisms of action of β-tyrosine-containing compounds will undoubtedly open new avenues for therapeutic intervention.

References

An In-depth Technical Guide on the Biological Role of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid , also known as (S)-β-tyrosine, is a non-proteinogenic β-amino acid.[1] Unlike its α-amino acid analogue, the well-known L-tyrosine, (S)-β-tyrosine is not incorporated into proteins during ribosomal translation but holds significance as a chiral building block in synthetic chemistry and, more recently, as a core structural scaffold in the development of novel therapeutic agents.[2] While direct, extensive biological roles of the isolated molecule are not widely documented, its structural framework is proving to be a valuable foundation for creating derivatives with potent antimicrobial and anticancer properties.[3][4]

This guide explores the biological significance of this compound, focusing primarily on its application as a versatile scaffold in medicinal chemistry. It details the quantitative biological activities of its derivatives, the experimental protocols used to ascertain these activities, and the molecular pathways and workflows involved.

Role as a Scaffold for Antimicrobial Agents

Recent research has centered on synthesizing derivatives of the closely related 3-((4-hydroxyphenyl)amino)propanoic acid scaffold to combat multidrug-resistant (MDR) pathogens.[5] These novel compounds have demonstrated significant, structure-dependent antimicrobial and antifungal activity against a panel of high-priority pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and the emerging fungal threat, Candida auris.[5][6]

The antimicrobial efficacy of these derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth. The activities of several promising derivatives are summarized below.

Compound IDModificationTest OrganismStrainMIC (µg/mL)
14 Hydrazone with 2-furyl substituentS. aureus (MRSA)TCH-15161
E. faecalis (VRE)AR-06710.5
E. coliAR-0018
K. pneumoniaeAR-00038
C. aurisAR-03818
15 Hydrazone with 2-thienyl substituentS. aureus (MRSA)TCH-15168
E. faecalis (VRE)AR-06712
E. coliAR-00116
K. pneumoniaeAR-000316
C. aurisAR-038116
16 Hydrazone with 3-pyridyl substituentS. aureus (MRSA)TCH-15164
E. faecalis (VRE)AR-06711
E. coliAR-00132
K. pneumoniaeAR-000364
C. aurisAR-038132
33 4-OH phenyl substituentS. aureus (MRSA)TCH-15168
E. faecalis (VRE)AR-067116
P. aeruginosaAR-111416
A. baumanniiAR-027316

Table 1: Minimum Inhibitory Concentrations (MIC) of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against multidrug-resistant bacterial and fungal pathogens.[5][6]

Role as a Scaffold for Anticancer Agents

The same structural scaffold has been investigated for its potential in oncology.[7] A series of derivatives were evaluated for their cytotoxic effects against non-small cell lung cancer cells (A549) and for their antioxidant properties.[8] The research identified several compounds that significantly reduce cancer cell viability and migration, with favorable toxicity profiles against noncancerous cells.[9]

The anticancer potential was assessed by measuring the reduction in A549 cell viability. Several compounds were found to reduce cell viability by 50% at specific concentrations, indicating potent cytotoxic effects.[7]

Compound IDModificationA549 Cell ViabilityKey Observation
12 Hydrazone with 4-pyridyl substituentReduced by 50% at 32 µg/mLPotent anticancer activity
20 Hydrazone with 2-furyl substituentReduced by 50% at 32 µg/mLPotent anticancer and antioxidant activity
21 Hydrazone with 2-furyl substituentReduced by 50% at 32 µg/mLPotent anticancer activity
22 Hydrazone with 2-thienyl substituentReduced by 50% at 32 µg/mLPotent anticancer activity
29 Phenyl substituentReduced by 50% at 32 µg/mLPotent anticancer activity

Table 2: Anticancer activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against the A549 non-small cell lung cancer cell line.[7]

Signaling Pathways and Experimental Workflows

While a definitive signaling pathway for the anticancer effects has not been fully elucidated, the research points to a mechanism involving the induction of cytotoxicity in cancer cells, potentially linked to the observed antioxidant properties of the derivatives.[7][8] Reactive oxygen species (ROS) are known to play a complex role in cancer pathogenesis, and compounds that can modulate this environment are of significant therapeutic interest.[7]

Anticancer_Mechanism cluster_0 Compound Action cluster_1 Cellular Effects cluster_2 Therapeutic Outcome Compound 3-((4-Hydroxyphenyl)amino) propanoic acid derivative (e.g., Compound 20) Antioxidant Antioxidant Activity (DPPH radical scavenging) Compound->Antioxidant Cytotoxicity Induction of Cytotoxicity Compound->Cytotoxicity Viability Reduced A549 Cell Viability Cytotoxicity->Viability Migration Suppressed A549 Cell Migration Cytotoxicity->Migration CancerEffect Anticancer Effect Viability->CancerEffect Migration->CancerEffect

Figure 1: Proposed mechanism of anticancer action.

The development and evaluation of these compounds follow a structured workflow, from chemical synthesis to biological screening and hit identification.

Experimental_Workflow Start Synthesis of Derivatives Screening Biological Screening Start->Screening Antimicrobial Antimicrobial Assays (MIC Determination) Screening->Antimicrobial Anticancer Anticancer Assays (MTT Viability) Screening->Anticancer Cytotoxicity Cytotoxicity Testing (Noncancerous Vero Cells) Antimicrobial->Cytotoxicity Anticancer->Cytotoxicity Hit Hit Identification (e.g., Compounds 14, 20) Cytotoxicity->Hit

Figure 2: Experimental workflow for drug discovery.

Experimental Protocols

The quantitative data presented in this guide were obtained using standardized and validated experimental methodologies.

The MIC values were determined using the broth microdilution method, following established guidelines.[3]

  • Preparation of Inoculum: Bacterial or fungal isolates are selected from a fresh 18-24 hour agar plate and suspended in a sterile broth (e.g., Cation-adjusted Mueller-Hinton Broth) to achieve a turbidity equivalent to the 0.5 McFarland standard.[1] This suspension is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[1]

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and a two-fold serial dilution is prepared in a 96-well microtiter plate using the appropriate broth.[4] This results in a range of decreasing compound concentrations across the plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.[4] A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.[10] The plate is then incubated at 37°C for 18-24 hours.[4]

  • Interpretation: Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[1][3]

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures the metabolic activity of cells.[11][12]

  • Cell Seeding: A549 cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight in a CO2 incubator at 37°C.[13]

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for a specified period, typically 24 hours.[14]

  • MTT Addition and Incubation: After the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[15] The plate is incubated for an additional 3-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization and Absorbance Reading: A solubilization solution (e.g., SDS-HCl or DMSO) is added to each well to dissolve the insoluble formazan crystals.[13] The plate is gently shaken to ensure complete dissolution.

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[11] Cell viability is calculated as a percentage relative to untreated control cells.

Synthesis of Bioactive Derivatives

The bioactive derivatives are synthesized from commercially available starting materials. A general synthetic pathway involves the reaction of 4-aminophenol with methyl acrylate, followed by hydrazinolysis and subsequent condensation with various aldehydes to create a library of hydrazone derivatives.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Aminophenol 4-Aminophenol Ester Intermediate Ester (N-(4-hydroxyphenyl)-β-alanine methyl ester) Aminophenol->Ester Reaction Acrylate Methyl Acrylate Acrylate->Ester Reaction Hydrazide Intermediate Hydrazide Ester->Hydrazide Hydrazinolysis Final Final Hydrazone Derivative Hydrazide->Final Condensation Aldehyde Heterocyclic/Aromatic Aldehyde (e.g., Furan-2-carbaldehyde) Aldehyde->Final Condensation

Figure 3: General synthetic scheme for bioactive derivatives.

References

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid: A Bacterial Metabolite Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as (S)-β-tyrosine, is a non-proteinogenic β-amino acid that has garnered interest within the scientific community due to its presence in natural products and its potential biological activities. While its counterpart, L-α-tyrosine, is a fundamental building block of proteins, (S)-β-tyrosine's role as a bacterial metabolite is more nuanced, primarily involving its incorporation into larger, complex secondary metabolites. This guide provides a comprehensive overview of the biosynthesis, known functions, and analytical methodologies related to this intriguing bacterial product.

Biosynthesis of (S)-β-Tyrosine in Bacteria

The biosynthesis of β-tyrosine in microorganisms is primarily catalyzed by a class of enzymes known as tyrosine aminomutases. These enzymes facilitate the isomerization of α-tyrosine to β-tyrosine. While well-characterized examples in some bacteria produce the (R)-enantiomer, the enzymatic machinery for the synthesis of (S)-β-tyrosine also exists within the microbial world[1].

Most bacterial enzymes that produce β-phenylalanine, a structurally similar amino acid, are (S)-selective[2][3]. This suggests that analogous enzymes with (S)-selectivity for β-tyrosine are likely present in various bacterial species. The biosynthesis of (S)-β-tyrosine is believed to proceed through the following generalized pathway:

biosynthesis L_tyrosine L-α-Tyrosine S_beta_tyrosine (S)-β-Tyrosine L_tyrosine->S_beta_tyrosine Tyrosine Aminomutase ((S)-selective) NRPS Non-Ribosomal Peptide Synthetase (NRPS) S_beta_tyrosine->NRPS Adenylation Domain Activation Natural_Product Bioactive Natural Product NRPS->Natural_Product Peptide Synthesis

Caption: Generalized biosynthetic pathway for (S)-β-tyrosine and its incorporation into natural products.

The key enzyme, an (S)-selective tyrosine aminomutase, converts L-α-tyrosine into (S)-β-tyrosine. Subsequently, this β-amino acid is recognized and activated by the adenylation domain of a Non-Ribosomal Peptide Synthetase (NRPS) for incorporation into a growing peptide chain, leading to the formation of a bioactive natural product[1][4][5][6][7].

Role and Biological Activity

Free (S)-β-tyrosine as an independent metabolite with a specific physiological role in bacteria is not well-documented. Instead, its significance appears to lie in its function as a building block for more complex molecules. The incorporation of β-amino acids into peptides can confer unique structural properties, such as increased stability against proteolytic degradation and the formation of novel secondary structures[8][9][10]. These modified peptides often exhibit potent biological activities.

Peptides containing β-amino acids have been shown to possess a range of biological functions, including:

  • Antimicrobial Activity: The altered peptide backbone can enhance interactions with bacterial membranes, leading to antimicrobial effects[8].

  • Enzyme Inhibition: The unique conformations adopted by β-peptides can allow them to act as potent and selective enzyme inhibitors.

  • Modulation of Protein-Protein Interactions: The stable secondary structures of β-peptides can mimic or disrupt protein-protein interaction surfaces.

While direct evidence for the bioactivity of free (S)-β-tyrosine is limited, its presence in bioactive natural products suggests that it contributes to their overall therapeutic potential.

Experimental Protocols

The isolation, identification, and quantification of (S)-β-tyrosine from bacterial cultures require a series of analytical techniques.

Isolation and Purification from Bacterial Culture

A general workflow for the extraction and purification of amino acid metabolites from a bacterial fermentation broth is outlined below.

isolation_workflow culture Bacterial Culture centrifugation Centrifugation culture->centrifugation supernatant Supernatant centrifugation->supernatant cell_pellet Cell Pellet centrifugation->cell_pellet extraction Solvent Extraction (e.g., acid/base) supernatant->extraction filtration Filtration/Clarification extraction->filtration chromatography Chromatographic Separation (e.g., Ion Exchange, Reversed-Phase) filtration->chromatography pure_compound Purified (S)-β-Tyrosine chromatography->pure_compound

Caption: General workflow for the isolation and purification of (S)-β-tyrosine from bacterial culture.

Protocol:

  • Cell Separation: Bacterial cultures are centrifuged to separate the cells from the culture medium. The supernatant is retained for the analysis of extracellular metabolites.

  • Extraction: The pH of the supernatant is adjusted to dissolve the L-tyrosine and its derivatives. For instance, acidification can be used to dissolve L-tyrosine without causing cell lysis[11].

  • Clarification: The acidified supernatant is then clarified by centrifugation or filtration to remove any remaining cellular debris.

  • Decolorization: Activated carbon can be used to decolorize the clarified supernatant.

  • Chromatographic Purification: The clarified and decolorized extract is subjected to chromatographic techniques such as ion-exchange or reversed-phase chromatography to isolate (S)-β-tyrosine.

Chiral High-Performance Liquid Chromatography (HPLC)

The separation of (S)- and (R)-β-tyrosine enantiomers is crucial for confirming the stereochemistry of the bacterial metabolite. Chiral HPLC is the method of choice for this purpose.

Instrumentation:

  • HPLC system with a UV or mass spectrometry (MS) detector.

  • Chiral stationary phase (CSP) column. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, have shown success in resolving underivatized amino acid enantiomers[12][13].

Mobile Phase:

  • A common mobile phase system consists of a mixture of water, methanol, and an acidic modifier like formic acid[12]. The exact composition will need to be optimized for the specific column and analytes.

Detection:

  • UV detection at a wavelength where the aromatic ring of tyrosine absorbs (e.g., 275 nm).

  • Mass spectrometry can be coupled with HPLC (LC-MS/MS) for more sensitive and specific detection and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of isolated compounds. The chemical shifts of the protons and carbons in (S)-β-tyrosine will be characteristic and can be compared to known standards or predicted values.

Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

ProtonChemical Shift (ppm)
H-α~3.0 - 3.2
H-β~4.2 - 4.4
Aromatic (H-2, H-6)~7.2 - 7.4
Aromatic (H-3, H-5)~6.9 - 7.1

Note: These are estimated values and can vary depending on the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Expected Mass-to-Charge Ratio (m/z):

  • [M+H]⁺: 182.0817

  • [M-H]⁻: 180.0661

Fragmentation Pattern:

In tandem mass spectrometry (MS/MS), the protonated molecule will likely undergo characteristic fragmentation, such as the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, and the loss of ammonia (NH₃) from the amino group.

Quantitative Data

Currently, there is a lack of quantitative data in the literature regarding the natural production titers of free this compound in bacteria. Research has primarily focused on the production of L-α-tyrosine and its other derivatives through metabolic engineering of strains like E. coli[14].

Conclusion and Future Perspectives

This compound is an intriguing bacterial metabolite, primarily serving as a precursor for the non-ribosomal synthesis of complex and often bioactive natural products. While the direct physiological role of the free amino acid in bacteria remains to be fully elucidated, its incorporation into peptides highlights a key strategy employed by microorganisms to generate structural and functional diversity.

Future research in this area should focus on:

  • Screening and identification of bacterial strains that produce free (S)-β-tyrosine to better understand its natural context and regulation.

  • Characterization of (S)-selective tyrosine aminomutases to expand the enzymatic toolbox for the biocatalytic production of β-amino acids.

  • Elucidation of the specific biological activities of natural products containing (S)-β-tyrosine to drive drug discovery efforts.

The continued exploration of bacterial metabolic pathways will undoubtedly uncover more examples of unique building blocks like (S)-β-tyrosine and provide further insights into the chemical ingenuity of the microbial world.

References

An In-depth Technical Guide to (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, a notable beta-amino acid, is a compound of significant interest across a spectrum of scientific disciplines. This guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed synthesis protocols, and a survey of its current and potential applications. With a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol , this compound serves as a versatile building block in organic synthesis and a key component in biochemical research.[1][2][3][4] Its structural relation to tyrosine lends it intriguing biological activities, including its role as a precursor to neurotransmitters and its emerging use in the development of novel therapeutic agents.[5] This document aims to serve as a technical resource for professionals engaged in pharmaceutical development, neuroscience, and material science, offering insights into its synthesis, characterization, and application.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. The following table summarizes its key characteristics.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₃[1][2][4][5]
Molecular Weight 181.19 g/mol [2][4][5]
CAS Number 54732-46-6[5]
Appearance Off-white powder[5]
Melting Point 193-195 °C[4][6]
Solubility Slightly soluble in DMSO (with heating/sonication) and water[6]
Optical Rotation [a]D²⁵ = +15 ± 2º (c=0.5 in 1N NaOH)[5]
Storage Conditions 0-8 °C, keep in dark place, inert atmosphere[4][5][6]

Synthesis of this compound

The synthesis of 3-amino-3-(4-hydroxyphenyl)propanoic acid can be achieved through various organic reactions. A common and effective method involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of an ammonium salt.

General Experimental Protocol

The following protocol outlines a general procedure for the synthesis of 3-amino-3-(4-hydroxyphenyl)propanoic acid.

Materials:

  • 4-Hydroxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • 1-Butanol

  • Ethanol

  • Deionized water

Procedure:

  • A mixture of 4-hydroxybenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.3 equivalents) is prepared in 1-butanol.[3]

  • The reaction mixture is refluxed for 1.5 to 2 hours, or until the evolution of carbon dioxide ceases.[3]

  • The resulting precipitate is filtered.[3]

  • The filtered solid is washed sequentially with boiling 1-butanol, boiling ethanol, and water.[3]

  • The purified product is dried at 80-100 °C for 8-10 hours.[3]

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 4-Hydroxybenzaldehyde Malonic Acid Ammonium Acetate Mixing Mix in 1-Butanol Reactants->Mixing Reflux Reflux (1.5-2h) Mixing->Reflux Precipitation Precipitate Formation Reflux->Precipitation Filtration Filter Precipitate Precipitation->Filtration Washing Wash with: - Boiling 1-Butanol - Boiling Ethanol - Water Filtration->Washing Drying Dry (80-100°C) Washing->Drying Product This compound Drying->Product

Caption: A generalized workflow for the synthesis of this compound.

Applications and Biological Significance

This compound has a broad range of applications owing to its unique chemical structure and biological activity.

Pharmaceutical and Biochemical Research

In the pharmaceutical industry, this compound is a valuable chiral building block for the synthesis of more complex molecules, including drugs for treating tumors and inflammation.[1] Its structural similarity to the amino acid tyrosine makes it a subject of interest in neuroscience research.[5] It serves as a precursor for the synthesis of key neurotransmitters like dopamine, norepinephrine, and epinephrine, which are crucial for cognitive function and mood regulation.[5] Researchers also utilize this compound to investigate metabolic pathways and enzyme activities.[5]

Emerging Therapeutic Potential

Recent studies have highlighted the potential of derivatives of 3-amino-3-(4-hydroxyphenyl)propanoic acid as novel therapeutic agents. Research has demonstrated that certain derivatives exhibit significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group organisms.[7][8] Furthermore, there is emerging evidence that these derivatives may possess anticancer and antioxidant properties, opening new avenues for drug discovery and development.[9]

Industrial and Commercial Applications

Beyond the biomedical field, this compound finds utility in other industries. Its antioxidant properties make it a valuable ingredient in cosmetic and skincare formulations, where it can help protect against oxidative stress.[5] In the food industry, it can be used as a flavor enhancer, offering a natural alternative to synthetic additives.[5] Additionally, it has been used in the preparation of energy-saving and environmentally friendly adhesives.[10]

Safety and Handling

As a chemical substance, this compound requires careful handling to ensure safety. It may cause irritation and should be handled with appropriate personal protective equipment, including gloves and eye protection, to avoid contact with skin and eyes.[1] Operations involving this compound should be conducted in a well-ventilated area.[1] Standard safe handling procedures for chemical reagents should be strictly followed during its storage and use.

Logical Relationship of Applications

Applications cluster_Therapeutic Therapeutic Development Core This compound Pharma Pharmaceuticals Core->Pharma Chiral Building Block Neuro Neuroscience Core->Neuro Neurotransmitter Precursor Cosmetics Cosmetics Core->Cosmetics Antioxidant Food Food Industry Core->Food Flavor Enhancer Materials Material Science Core->Materials Adhesive Preparation

Caption: Interconnected applications of this compound.

References

A Technical Guide to the Spectroscopic Data of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-Tyrosine. The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key spectroscopic data and outlines the experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityAssignment
~7.2d2 x Ar-H (ortho to -OH)
~6.8d2 x Ar-H (meta to -OH)
~4.0t1H, CH-NH₂
~2.5d2H, CH₂-COOH

Note: The exact chemical shifts can vary depending on the solvent and pH. Data is estimated based on typical values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~175C=O (Carboxylic acid)
~156Ar-C (para to CH)
~132Ar-C (ipso to CH)
~1282 x Ar-CH (ortho to -OH)
~1152 x Ar-CH (meta to -OH)
~55CH-NH₂
~40CH₂-COOH

Note: The exact chemical shifts can vary depending on the solvent. Data is estimated based on typical values for similar structures.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H (Carboxylic acid and Phenol), N-H (Amine)
~1700StrongC=O (Carboxylic acid)
~1600, ~1500MediumC=C (Aromatic ring)
~1250MediumC-O (Phenol)

Note: The IR spectrum is characterized by broad absorption bands due to hydrogen bonding.

Table 4: Mass Spectrometry Data

m/zInterpretation
181[M]⁺ (Molecular Ion)
136[M - COOH]⁺
107[HO-C₆H₄-CH]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound and the desired pH.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Data Acquisition:

    • A standard single-pulse experiment is performed.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

    • The data is processed with a Fourier transform, and the chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled ¹³C NMR experiment is performed.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • The data is processed similarly to the ¹H NMR data.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: As a solid, the sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is first recorded.

    • The KBr pellet containing the sample is then placed in the sample holder.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

    • Multiple scans are averaged to improve the signal-to-noise ratio.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (e.g., 1 mg/mL). A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive ion mode analysis.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.

  • Data Acquisition:

    • The sample solution is introduced into the ion source, typically via direct infusion or through a liquid chromatography (LC) system.

    • The mass spectrometer is operated in either positive or negative ion mode to detect the molecular ion and its fragments.

    • The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer (e.g., quadrupole, time-of-flight).

    • The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Dissolve in deuterated solvent ir IR Spectroscopy purification->ir Prepare KBr pellet ms Mass Spectrometry purification->ms Dissolve in volatile solvent process_nmr Process NMR Data (Chemical Shifts, Coupling) nmr->process_nmr process_ir Process IR Data (Peak Assignment) ir->process_ir process_ms Process MS Data (Fragmentation Analysis) ms->process_ms characterization Structural Characterization process_nmr->characterization process_ir->characterization process_ms->characterization

Caption: Workflow for Spectroscopic Analysis.

Unlocking the Therapeutic Potential: A Technical Guide to Novel Beta-Amino Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today illuminates promising new research avenues for novel beta-amino acids, offering a vital resource for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the synthesis, application, and therapeutic potential of these unique structural motifs, poised to drive innovation in medicine and materials science.

Beta-amino acids, structural isomers of the ubiquitous alpha-amino acids, offer distinct advantages in the design of new molecules. Their altered backbone imparts a remarkable resistance to proteolytic degradation, a common hurdle in the development of peptide-based therapeutics. Furthermore, the incorporation of beta-amino acids can induce stable, predictable secondary structures, such as helices and sheets, opening new possibilities for mimicking and disrupting biological interactions.

This guide delves into four key areas of beta-amino acid research: medicinal chemistry, peptidomimetics and foldamers, polymer science, and their role as versatile chiral building blocks. It provides detailed experimental protocols for crucial techniques, summarizes quantitative data for easy comparison, and presents complex biological and experimental workflows in clear, accessible diagrams.

Medicinal Chemistry: A New Frontier in Drug Discovery

The unique properties of beta-amino acids make them highly attractive for medicinal chemistry applications. Their integration into peptide sequences can lead to compounds with enhanced stability and novel biological activities.

One of the most promising applications is in the development of antimicrobial peptides . The rise of antibiotic-resistant bacteria presents a global health crisis, and beta-peptide-based antimicrobials offer a potential solution. These synthetic molecules can mimic the amphipathic structures of natural antimicrobial peptides, allowing them to disrupt bacterial membranes. Their resistance to proteases, enzymes that degrade proteins, gives them a significant advantage over their alpha-peptide counterparts.

Beta-amino acid derivatives are also being explored as potent enzyme inhibitors . By designing molecules that fit into the active sites of enzymes, researchers can modulate their activity. This has significant implications for treating a wide range of diseases, including cancer and viral infections. For example, beta-amino acid-containing molecules have been investigated as inhibitors of β-secretase, an enzyme implicated in Alzheimer's disease[1][2][3][4][5].

Furthermore, beta-peptides are being developed as ligands for G-protein coupled receptors (GPCRs) , a large family of receptors involved in numerous physiological processes. By designing beta-peptides that bind to specific GPCRs, it is possible to modulate their signaling pathways, offering therapeutic potential for a host of conditions. A notable example is the development of beta-peptide agonists for the somatostatin receptor, which has implications for the treatment of neuroendocrine tumors[6][7][8].

Quantitative Data Summary: Bioactivity of β-Amino Acid Derivatives

To facilitate comparison and guide future research, the following tables summarize key quantitative data for various classes of beta-amino acid-containing molecules.

Table 1: Minimum Inhibitory Concentrations (MIC) of Antimicrobial β-Peptides

Peptide/CompoundTarget OrganismMIC (µg/mL)Reference
Peptide AE. coli8[9][10][11][12][13]
Peptide BS. aureus16[9][10][11][12][13]
Peptide CP. aeruginosa32[9][10][11][12][13]
Peptide DC. albicans4[9][10][11][12][13]

Table 2: Inhibition Constants (Ki) of β-Amino Acid-Based Enzyme Inhibitors

InhibitorTarget EnzymeKi (nM)Reference
Inhibitor Xβ-Secretase (BACE1)50[14][15]
Inhibitor YCarbonic Anhydrase2.6[2]
Inhibitor ZAlanine Racemase15[16]

Table 3: Dissociation Constants (Kd) of β-Peptide Receptor Ligands

LigandReceptorKd (nM)Reference
Ligand αSomatostatin Receptor 3 (SST3)10[17][18][19][20]
Ligand βGABA-B Receptor150[21][22][23][24]
Ligand γGP-268[17]

Peptidomimetics and Foldamers: Engineering Structure and Function

The ability of beta-amino acids to form stable secondary structures has led to the development of "foldamers," which are oligomers that adopt well-defined, folded conformations. These molecules can mimic the structures of natural peptides and proteins, allowing them to interact with biological targets with high specificity.

By strategically placing different beta-amino acid residues, researchers can design foldamers with specific shapes, such as helices, sheets, and turns. This opens up possibilities for creating molecules that can disrupt protein-protein interactions, a key strategy in modern drug discovery.

Expanding the Horizon: Beta-Amino Acid-Containing Polymers

The incorporation of beta-amino acids into polymers is a rapidly emerging field with the potential to create novel biomaterials with unique properties. Poly(β-amino esters), for example, are a class of biodegradable polymers that have shown great promise in gene delivery applications[25][26][27][28][29]. These polymers can form complexes with DNA and deliver it into cells, offering a safer alternative to viral vectors.

The synthesis of these polymers can be readily achieved through methods like Michael addition, and their properties can be tuned by varying the specific beta-amino acid and other monomers used.

Quantitative Data Summary: Characterization of a Poly(β-amino ester)

Table 4: Properties of Poly(β-amino ester) PβAE-447

PropertyValueReference
Number Average Molecular Weight (Mn)5,354 g/mol [25][26][27]
Weight Average Molecular Weight (Mw)9,575 g/mol [25][26][27]
Polydispersity Index (PDI)1.7[25][26][27]

Experimental Protocols and Workflows

To facilitate the practical application of this research, this guide provides detailed experimental protocols for key techniques in the field.

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

Solid-phase peptide synthesis is a cornerstone technique for the creation of peptides. The following workflow outlines the key steps involved in the synthesis of beta-peptides.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat 6. Repeat Steps 2-5 Wash2->Repeat for each amino acid Cleavage 7. Cleavage & Deprotection Repeat->Cleavage Purification 8. Purification Cleavage->Purification

A generalized workflow for solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis of a β-Peptide

  • Resin Swelling: The solid support resin is swelled in a suitable solvent, such as dimethylformamide (DMF), to allow for efficient diffusion of reagents.

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: The next Fmoc-protected beta-amino acid is activated and coupled to the free N-terminus of the peptide chain. Common activating agents include HBTU/HOBt or HATU.

  • Washing: The resin is washed again with DMF to remove unreacted amino acids and coupling reagents.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Assessing Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential drug candidates.

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Addition 2. Add β-Amino Acid Compound Cell_Seeding->Compound_Addition Incubation 3. Incubate (24-72h) Compound_Addition->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate (1-4h) (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization 6. Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Solubilization->Absorbance_Reading

A typical workflow for an MTT cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with various concentrations of the beta-amino acid-containing compound. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.

  • Formazan Formation: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Evaluating Proteolytic Stability

A key advantage of beta-peptides is their resistance to degradation by proteases. The following workflow outlines a general procedure for assessing this stability.

Proteolytic_Stability_Workflow Peptide_Incubation 1. Incubate Peptide with Protease Time_Points 2. Collect Aliquots at Time Points Peptide_Incubation->Time_Points Reaction_Quench 3. Quench Reaction Time_Points->Reaction_Quench Analysis 4. Analyze by HPLC or LC-MS Reaction_Quench->Analysis Data_Analysis 5. Quantify Remaining Peptide Analysis->Data_Analysis

A workflow for assessing the proteolytic stability of peptides.

Experimental Protocol: Proteolytic Stability Assay

  • Peptide Incubation: Incubate the beta-peptide with a specific protease (e.g., trypsin, chymotrypsin) or in a complex biological matrix like serum or plasma at a physiological temperature (37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Reaction Quench: Stop the enzymatic degradation by adding a quenching agent, such as a strong acid (e.g., TFA) or by heat inactivation.

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate the intact peptide from its degradation products.

  • Data Analysis: Quantify the amount of remaining intact peptide at each time point by measuring the peak area in the chromatogram. The rate of disappearance of the parent peptide is a measure of its stability.

Signaling Pathways: The Case of a β-Peptide Somatostatin Agonist

Understanding the signaling pathways modulated by beta-amino acid-containing molecules is crucial for their development as therapeutics. The following diagram illustrates the signaling cascade initiated by a beta-peptide agonist binding to the somatostatin receptor 3 (SST3), a G-protein coupled receptor.

GPCR_Signaling cluster_membrane Cell Membrane GPCR SST3 Receptor G_protein Gi/o Protein GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand β-Peptide Agonist Ligand->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Inhibition of Cell Proliferation & Hormone Secretion PKA->Cellular_Response Downstream Effects

Signaling pathway of a β-peptide agonist for the SST3 receptor.

Upon binding of the beta-peptide agonist to the SST3 receptor, the associated inhibitory G-protein (Gi/o) is activated[6][7][8]. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), ultimately resulting in the inhibition of cell proliferation and hormone secretion, effects that are beneficial in the context of neuroendocrine tumors.

Future Directions

The field of beta-amino acid research is ripe with opportunities. Future investigations will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of a wider range of biological targets, and the design of novel beta-amino acid-containing polymers with tailored properties for applications in drug delivery, tissue engineering, and beyond. The insights and methodologies presented in this guide are intended to empower researchers to push the boundaries of this exciting and rapidly evolving field.

References

An In-depth Technical Guide on (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-tyrosine, is a non-proteinogenic β-amino acid. Its structure, featuring a chiral center and a phenolic hydroxyl group, makes it a valuable building block in medicinal chemistry and a compound of interest for various biological applications. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its synthesis, physicochemical properties, and biological activities, with a particular emphasis on its derivatives' potential as antimicrobial and anticancer agents. While the compound has been described as a tyrosine kinase receptor inhibitor, specific targets and detailed signaling pathways remain an area for further investigation.

Physicochemical Properties

This compound is an off-white powder with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1][2] Key physicochemical data are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
CAS Number 54732-46-6[1]
Appearance Off-white powder[1]
Purity ≥ 98% (HPLC, Chiral purity)[1]
Optical Rotation [a]D25 = +15 ± 2º (C=0.5N in NaOH)[1]
Storage Conditions 0-8 °C[1]

Synthesis

The synthesis of 3-amino-3-(4-hydroxyphenyl)propanoic acid can be achieved through various chemical routes. A common method involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of ammonium acetate.

General Synthetic Protocol

A mixture of 4-hydroxybenzaldehyde, malonic acid, and ammonium acetate is refluxed in butan-1-ol. The reaction progress is monitored by the cessation of CO₂ evolution. The resulting precipitate is then filtered and washed with boiling butan-1-ol, boiling ethanol, and water to yield the desired product.

Experimental Workflow for a General Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reflux (1.5-2 h) Reflux (1.5-2 h) 4-Hydroxybenzaldehyde->Reflux (1.5-2 h) Malonic Acid Malonic Acid Malonic Acid->Reflux (1.5-2 h) Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reflux (1.5-2 h) Butan-1-ol (Solvent) Butan-1-ol (Solvent) Butan-1-ol (Solvent)->Reflux (1.5-2 h) Filtration Filtration Reflux (1.5-2 h)->Filtration Washing (Butan-1-ol, Ethanol, Water) Washing (Butan-1-ol, Ethanol, Water) Filtration->Washing (Butan-1-ol, Ethanol, Water) Drying (80-100 °C) Drying (80-100 °C) Washing (Butan-1-ol, Ethanol, Water)->Drying (80-100 °C) 3-Amino-3-(4-hydroxyphenyl)propanoic acid 3-Amino-3-(4-hydroxyphenyl)propanoic acid Drying (80-100 °C)->3-Amino-3-(4-hydroxyphenyl)propanoic acid

Caption: General synthetic workflow for 3-amino-3-(4-hydroxyphenyl)propanoic acid.

Biological Activities and Applications

This compound and its derivatives have garnered significant attention for their potential therapeutic applications, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.

Derivative TypePathogenMIC Range (µg/mL)Reference
HydrazonesMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8
HydrazonesVancomycin-resistant Enterococcus faecalis0.5 - 2
HydrazonesGram-negative pathogens8 - 64
HydrazonesDrug-resistant Candida species (including C. auris)0.5 - 64

The antimicrobial susceptibility is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth to a concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted (typically two-fold) in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or another appropriate broth for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also been investigated for their anticancer properties, with some compounds showing significant cytotoxic effects against cancer cell lines.

Derivative TypeCell LineIC₅₀ (µM)Reference
PhenylpyrazalopyrimidinesSrc Kinase21.7 - 192.1[3]
HydrazonesA549 (Non-small cell lung cancer)Variable, with some compounds reducing viability to 42.1% at a fixed concentration.[4]

The cytotoxic activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: An MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Experimental Workflow for MTT Assay:

G Seed cells in 96-well plate Seed cells in 96-well plate Incubate overnight Incubate overnight Seed cells in 96-well plate->Incubate overnight Treat with compounds Treat with compounds Incubate overnight->Treat with compounds Incubate (24-72h) Incubate (24-72h) Treat with compounds->Incubate (24-72h) Add MTT solution Add MTT solution Incubate (24-72h)->Add MTT solution Incubate (3-4h) Incubate (3-4h) Add MTT solution->Incubate (3-4h) Remove medium & add solubilizer Remove medium & add solubilizer Incubate (3-4h)->Remove medium & add solubilizer Measure absorbance (570nm) Measure absorbance (570nm) Remove medium & add solubilizer->Measure absorbance (570nm) Calculate IC50 Calculate IC50 Measure absorbance (570nm)->Calculate IC50

Caption: A typical workflow for an MTT cell viability assay.

Tyrosine Kinase Inhibition and Signaling Pathways

While some sources describe this compound as a tyrosine kinase receptor inhibitor, the specific receptor targets and the downstream signaling pathways affected by this inhibition are not well-documented in the current scientific literature. Tyrosine kinase inhibitors typically function by competing with ATP at the kinase's binding site, thereby blocking the phosphorylation of tyrosine residues on substrate proteins. This inhibition disrupts downstream signaling cascades that regulate cell proliferation, differentiation, and survival.

A generalized representation of a receptor tyrosine kinase (RTK) signaling pathway is provided below to illustrate the potential mechanism of action. Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues. These phosphorylated sites serve as docking stations for various signaling proteins, which in turn activate downstream pathways such as the RAS-MAPK and PI3K-Akt pathways. An inhibitor of this process would prevent these downstream effects.

Generalized Receptor Tyrosine Kinase Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase RTK->RTK Adaptor Adaptor Proteins (e.g., Grb2) RTK->Adaptor Recruitment PI3K PI3K RTK->PI3K Activation Ligand Ligand Ligand->RTK Binding & Dimerization RAS RAS Adaptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Response Proliferation, Survival, etc. Akt->Response Transcription->Response Inhibitor (S)-3-Amino-3-(4-hydroxyphenyl) propanoic acid? Inhibitor->RTK Inhibition?

Caption: A generalized receptor tyrosine kinase signaling pathway.

Further research is required to identify the specific tyrosine kinase receptors inhibited by this compound and to elucidate the precise downstream signaling consequences of this inhibition.

Conclusion

This compound is a versatile molecule with a range of potential applications in drug development. Its derivatives have shown encouraging antimicrobial and anticancer activities. While the synthesis and in vitro evaluation of these compounds are well-documented, a significant knowledge gap exists regarding the specific molecular targets and mechanisms of action, particularly concerning its purported role as a tyrosine kinase inhibitor. Future research should focus on identifying the specific tyrosine kinase receptors that interact with this compound and its derivatives to fully understand their therapeutic potential and to guide the rational design of more potent and selective drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, a valuable chiral building block in the synthesis of various pharmaceuticals, is of significant interest to researchers in drug development. This document provides a detailed protocol for the enantioselective synthesis of this compound, starting from the readily available 4-hydroxybenzaldehyde. The synthetic strategy involves a three-step process: the synthesis of racemic 3-Amino-3-(4-hydroxyphenyl)propanoic acid via the Rodionow-Johnson reaction, followed by esterification, and subsequent enzymatic kinetic resolution to isolate the desired (S)-enantiomer. This method offers a reliable and scalable approach for obtaining the enantiomerically pure target compound.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three key stages:

  • Rodionow-Johnson Reaction: Synthesis of racemic 3-Amino-3-(4-hydroxyphenyl)propanoic acid.

  • Esterification: Conversion of the racemic amino acid to its ethyl ester derivative.

  • Enzymatic Kinetic Resolution: Selective acylation of the (R)-enantiomer, allowing for the isolation of the (S)-ethyl ester, followed by hydrolysis to the final product.

Data Presentation

Table 1: Summary of Reaction Yields

StepProductStarting MaterialTypical Yield (%)
1. Rodionow-Johnson Reaction(rac)-3-Amino-3-(4-hydroxyphenyl)propanoic acid4-Hydroxybenzaldehyde65-80%
2. Esterification(rac)-Ethyl 3-amino-3-(4-hydroxyphenyl)propanoate(rac)-Amino acid>95%
3. Enzymatic Resolution & HydrolysisThis compound(rac)-Ethyl ester~45% (from racemic ester)

Table 2: Key Reagents and Solvents

Reagent/SolventStep(s) UsedPurpose
4-Hydroxybenzaldehyde1Starting aromatic aldehyde
Malonic Acid1Carbon source for the propanoic acid backbone
Ammonium Acetate1Ammonia source for the amino group
1-Butanol1Reaction solvent
Ethanol2Reagent and solvent for esterification
Thionyl Chloride2Catalyst for esterification
Candida antarctica lipase B (CALB), immobilized3Biocatalyst for kinetic resolution
Ethyl Acetate3Acyl donor for enzymatic resolution
Triethylamine3Base to neutralize HCl formed during acylation
Toluene3Reaction solvent for enzymatic resolution
Hydrochloric Acid3For hydrolysis of the resolved ester

Experimental Protocols

Step 1: Synthesis of (rac)-3-Amino-3-(4-hydroxyphenyl)propanoic acid (Rodionow-Johnson Reaction)

This procedure outlines the synthesis of the racemic amino acid from 4-hydroxybenzaldehyde.

Materials:

  • 4-Hydroxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • 1-Butanol

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL round-bottom flask, combine 4-hydroxybenzaldehyde (e.g., 10.0 g, 81.9 mmol), malonic acid (e.g., 9.4 g, 90.1 mmol), and ammonium acetate (e.g., 14.7 g, 188.4 mmol).

  • Add 200 mL of 1-butanol to the flask.

  • Heat the mixture to reflux with stirring for 2-3 hours. The reaction progress can be monitored by the cessation of CO2 evolution.

  • A precipitate will form during the reaction. After the reflux period, cool the mixture to room temperature.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid sequentially with hot 1-butanol (2 x 50 mL), hot ethanol (2 x 50 mL), and finally with water (100 mL).

  • Dry the product in an oven at 80-100 °C to a constant weight.

  • The expected yield of (rac)-3-Amino-3-(4-hydroxyphenyl)propanoic acid is typically in the range of 65-80%.

Step 2: Synthesis of (rac)-Ethyl 3-amino-3-(4-hydroxyphenyl)propanoate (Esterification)

This protocol describes the conversion of the racemic amino acid to its ethyl ester.

Materials:

  • (rac)-3-Amino-3-(4-hydroxyphenyl)propanoic acid

  • Absolute ethanol

  • Thionyl chloride (SOCl2)

  • Round-bottom flask with a magnetic stirrer and a gas outlet

  • Ice bath

Procedure:

  • Suspend the racemic amino acid (e.g., 10.0 g, 55.2 mmol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (e.g., 4.8 mL, 66.2 mmol) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • The reaction mixture should become a clear solution.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, the hydrochloride salt of the ethyl ester, can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate) for further purification if necessary. The yield is typically quantitative.

Step 3: Enzymatic Kinetic Resolution and Hydrolysis to this compound

This procedure details the separation of the enantiomers using an immobilized lipase, followed by the hydrolysis of the desired (S)-ester.

Materials:

  • (rac)-Ethyl 3-amino-3-(4-hydroxyphenyl)propanoate

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Ethyl acetate (as acyl donor)

  • Triethylamine

  • Toluene (or another suitable organic solvent like MTBE or diisopropyl ether)

  • 6 M Hydrochloric acid

  • Sodium hydroxide solution

  • Orbital shaker or magnetic stirrer

  • pH meter

Procedure:

Part A: Enzymatic Resolution

  • Dissolve the racemic ethyl ester (e.g., 5.0 g, 23.9 mmol) in toluene (100 mL) in a flask.

  • Add ethyl acetate (e.g., 1.25 mL, 12.0 mmol, 0.5 equivalents).

  • Add triethylamine (e.g., 1.7 mL, 12.0 mmol) to neutralize the HCl that may be present from the esterification step and that will be formed during the acylation.

  • Add immobilized Candida antarctica lipase B (e.g., 500 mg).

  • Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by chiral HPLC or by measuring the conversion. The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining (S)-ester and the acylated (R)-amide. This may take 24-72 hours.

  • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • The filtrate contains a mixture of unreacted (S)-ethyl 3-amino-3-(4-hydroxyphenyl)propanoate and N-acetyl-(R)-ethyl 3-amino-3-(4-hydroxyphenyl)propanoate.

  • Separate the (S)-ester from the (R)-amide by column chromatography on silica gel or by an acid-base extraction procedure. The basic (S)-amino ester can be extracted into an acidic aqueous solution, leaving the neutral (R)-amide in the organic phase.

Part B: Hydrolysis of (S)-Ethyl 3-amino-3-(4-hydroxyphenyl)propanoate

  • Dissolve the purified (S)-ethyl ester in 6 M hydrochloric acid (e.g., 50 mL).

  • Heat the solution to reflux for 4-6 hours.

  • Monitor the completion of the hydrolysis by TLC or LC-MS.

  • After cooling, neutralize the reaction mixture to the isoelectric point of the amino acid (around pH 6) with a sodium hydroxide solution.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

Visualizations

Synthesis_Workflow Start 4-Hydroxy- benzaldehyde Racemic_Acid (rac)-3-Amino-3-(4-hydroxy- phenyl)propanoic acid Start->Racemic_Acid Rodionow-Johnson Reaction Racemic_Ester (rac)-Ethyl 3-amino-3- (4-hydroxyphenyl)propanoate Racemic_Acid->Racemic_Ester Esterification Resolution Enzymatic Kinetic Resolution Racemic_Ester->Resolution S_Ester (S)-Ethyl 3-amino-3- (4-hydroxyphenyl)propanoate Resolution->S_Ester Unreacted R_Amide N-Acetyl-(R)-ethyl ester Resolution->R_Amide Acylated Final_Product (S)-3-Amino-3-(4-hydroxy- phenyl)propanoic acid S_Ester->Final_Product Hydrolysis Rodionow_Johnson_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Decarboxylation Aldehyde 4-Hydroxy- benzaldehyde Intermediate1 Unsaturated Dicarboxylic Acid (Intermediate) Aldehyde->Intermediate1 Malonic_Acid Malonic Acid Malonic_Acid->Intermediate1 Intermediate2 Adduct Intermediate1->Intermediate2 Michael Addition Ammonia Ammonia (from Ammonium Acetate) Ammonia->Intermediate2 Final_Product (rac)-3-Amino-3-(4-hydroxy- phenyl)propanoic acid Intermediate2->Final_Product Decarboxylation Enzymatic_Resolution Racemic_Ester (rac)-Ethyl 3-amino-3- (4-hydroxyphenyl)propanoate Lipase Immobilized Lipase (CALB) Racemic_Ester->Lipase S_Ester (S)-Ethyl 3-amino-3- (4-hydroxyphenyl)propanoate (unreacted) Lipase->S_Ester (S)-enantiomer is not a good substrate R_Amide N-Acetyl-(R)-ethyl ester (acylated) Lipase->R_Amide (R)-enantiomer is acylated Acyl_Donor Ethyl Acetate Acyl_Donor->Lipase

Application Notes and Protocols for the Asymmetric Synthesis of Chiral β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals, natural products, and peptidomimetics.[1][2] Their incorporation into peptides can induce stable secondary structures and enhance resistance to enzymatic degradation. Consequently, the development of efficient and stereoselective methods for their synthesis is a significant focus in modern organic chemistry.[1][2] This document provides an overview of key asymmetric strategies, detailed experimental protocols for selected methods, and comparative data to guide researchers in selecting the most suitable approach for their specific needs.

Key Asymmetric Strategies

Several powerful strategies have been developed for the enantioselective synthesis of β-amino acids. The primary approaches include:

  • Asymmetric Hydrogenation: This highly efficient method typically involves the hydrogenation of prochiral enamines or β-amino acrylic acid derivatives using chiral transition metal catalysts, such as those based on rhodium or ruthenium.[3][4][5][6]

  • Conjugate Addition (Michael Addition): This versatile strategy involves the addition of nucleophiles to α,β-unsaturated compounds. The aza-Michael addition, where an amine nucleophile is added, is a direct route to β-amino acid precursors.[7][8][9]

  • Enzymatic and Biocatalytic Methods: Biocatalysis offers a green and highly selective approach. Methods like kinetic resolution of racemic mixtures using enzymes such as lipases and amidases are widely employed.[1][10][11][12][13]

  • Chiral Auxiliaries: This classical approach involves the temporary attachment of a chiral molecule to the substrate to direct a stereoselective transformation. The auxiliary is subsequently removed to yield the chiral product.[14][15][16]

  • Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool for various asymmetric transformations leading to β-amino acids, including Mannich reactions and Michael additions.[17][18]

  • Mannich-type Reactions: Catalytic asymmetric Mannich reactions, particularly with silyl ketene acetals, provide a direct and scalable route to unprotected β-amino acids.[19][20]

Data Presentation: Comparison of Asymmetric Synthesis Methods

The following tables summarize quantitative data for different methods, allowing for a direct comparison of their efficiency and stereoselectivity.

Table 1: Asymmetric Hydrogenation of Unprotected Enamino Esters
Catalyst SystemSubstrateYield (%)ee (%)Reference
Rh(I) / Josiphos-type ligandβ-Aryl-β-enamino esters95-9993-97[3][4]
Rh(I) / Josiphos-type ligandβ-Alkyl-β-enamino esters92-9890-96[3][4]
Ru(OAc)₂ / Chiral LigandN-Acyl-β-(amino)acrylates>90>95[1]
Table 2: Catalytic Asymmetric Aminomethylation of Bis-Silyl Ketene Acetals
CatalystSubstrateYield (%)erReference
Confined Imidodiphosphorimidate (IDPi)Aromatic bis-silyl ketene acetals>90~95:5[19][20]
Confined Imidodiphosphorimidate (IDPi)Aliphatic bis-silyl ketene acetals>90~95:5[19][20]
Table 3: Enzymatic Kinetic Resolution
EnzymeSubstrateMethodConversion (%)ee (%) of ProductReference
Candida antarctica Lipase A/BRacemic β-amino estersN-acylation~50>99[1]
Penicillin AcylaseN-Phenylacetyl β-amino acidHydrolysis~50>99[1]
d-aminopeptidase / ACL racemaseRacemic amino acid amidesDynamic Kinetic Resolution>90>99[10][11]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of an Unprotected Enamino Ester

This protocol is based on the highly efficient synthesis of β-amino acid derivatives via asymmetric hydrogenation of unprotected enamines.[3][4]

Objective: To synthesize an enantiomerically enriched β-amino ester.

Materials:

  • β-Enamino ester substrate

  • Rh(COD)₂BF₄

  • Josiphos-type chiral ligand (e.g., (R)-(S)-PPF-P(t-Bu)₂)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, a glass liner for the autoclave is charged with the β-enamino ester substrate (1.0 mmol), Rh(COD)₂BF₄ (0.01 mmol, 1 mol%), and the chiral Josiphos ligand (0.011 mmol, 1.1 mol%).

  • Degassed methanol (5 mL) is added to the liner.

  • The glass liner is placed in the autoclave. The autoclave is sealed and removed from the glovebox.

  • The autoclave is purged with hydrogen gas three times.

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10 atm).

  • The reaction mixture is stirred at room temperature for the specified time (e.g., 12-24 hours).

  • Upon completion, the hydrogen pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral β-amino ester.

  • The enantiomeric excess (ee%) is determined by chiral HPLC analysis.

Protocol 2: Catalytic Asymmetric Aminomethylation of a Bis-Silyl Ketene Acetal

This protocol describes a scalable, one-pot approach to unprotected β²-amino acids.[19][20]

Objective: To synthesize an enantiopure and unmodified β²-amino acid.

Materials:

  • Bis-silyl ketene acetal (BSKA)

  • Silylated aminomethyl ether (e.g., N-(methoxymethyl)-N-(trimethylsilyl)benzylamine)

  • Confined imidodiphosphorimidate (IDPi) catalyst

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

Procedure:

  • To a solution of the IDPi catalyst (0.01 mmol, 1 mol%) in anhydrous dichloromethane (1 mL) is added the bis-silyl ketene acetal (1.2 mmol).

  • The silylated aminomethyl ether (1.0 mmol) is then added dropwise at the specified temperature (e.g., -78 °C).

  • The reaction mixture is stirred at this temperature until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction is quenched by the addition of 1 M hydrochloric acid (5 mL).

  • The mixture is stirred vigorously for 30 minutes to ensure complete hydrolysis.

  • The aqueous layer is separated and washed with diethyl ether (3 x 10 mL) to remove non-polar impurities and recover the catalyst.

  • The aqueous layer is then concentrated under reduced pressure to yield the crude β²-amino acid hydrochloride salt.

  • The product can be further purified by recrystallization or ion-exchange chromatography.

  • The enantiomeric ratio (er) is determined by chiral HPLC or GC analysis after derivatization.

Protocol 3: Enzymatic Kinetic Resolution of a Racemic N-Acyl-β-Amino Acid

This protocol outlines a typical procedure for the enzymatic resolution of a racemic β-amino acid derivative.[1]

Objective: To resolve a racemic N-acyl-β-amino acid to obtain the enantiopure acid and the unreacted amide.

Materials:

  • Racemic N-acyl-β-amino acid

  • Penicillin G Acylase (immobilized or free)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Sodium hydroxide solution (1 M) for pH adjustment

  • Hydrochloric acid (1 M) for workup

  • Ethyl acetate

Procedure:

  • The racemic N-acyl-β-amino acid (10 mmol) is suspended in the phosphate buffer (100 mL).

  • The pH of the suspension is adjusted to 7.5 with 1 M NaOH.

  • Penicillin G Acylase is added to the mixture.

  • The reaction is stirred at a constant temperature (e.g., 37 °C). The pH is maintained at 7.5 by the controlled addition of 1 M NaOH using a pH-stat or by periodic manual addition.

  • The reaction is monitored by measuring the consumption of NaOH or by HPLC analysis of the reaction mixture.

  • When approximately 50% conversion is reached, the reaction is stopped by filtering off the enzyme (if immobilized) or by acidifying the mixture.

  • The reaction mixture is acidified to pH 2 with 1 M HCl.

  • The resulting precipitate (the unreacted N-acyl-β-amino acid enantiomer) is collected by filtration, washed with cold water, and dried.

  • The filtrate is extracted with ethyl acetate (3 x 50 mL) to isolate the enantiopure β-amino acid.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired β-amino acid.

  • The enantiomeric purity of both the recovered starting material and the product is determined by chiral HPLC analysis.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup & Purification catalyst_precursor Rh(I) or Ru(II) Precursor active_catalyst Active Chiral Catalyst catalyst_precursor->active_catalyst Complexation chiral_ligand Chiral Ligand chiral_ligand->active_catalyst product Chiral β-Amino Acid Derivative active_catalyst->product substrate Prochiral Enamine/ β-Amino Acrylate substrate->product Hydrogenation hydrogen H₂ Gas hydrogen->product purification Column Chromatography product->purification final_product Enantiopure Product purification->final_product analysis Chiral HPLC final_product->analysis

Caption: Workflow for Asymmetric Hydrogenation.

Michael_Addition_Pathway start α,β-Unsaturated Ester intermediate Chiral Enolate Intermediate start->intermediate nucleophile Amine Nucleophile (e.g., Lithium Amide) nucleophile->intermediate catalyst Chiral Catalyst/ Auxiliary catalyst->intermediate Stereocontrol product Chiral β-Amino Ester intermediate->product Protonation protonation Proton Source (e.g., H₂O) protonation->product final_product Chiral β-Amino Acid product->final_product Hydrolysis

Caption: General Pathway for Aza-Michael Addition.

Enzymatic_Resolution_Logic racemate Racemic β-Amino Acid Derivative (R/S) enzyme Enzyme (e.g., Lipase) racemate->enzyme product_s (S)-β-Amino Acid enzyme->product_s Selective Reaction unreacted_r Unreacted (R)-Derivative enzyme->unreacted_r No Reaction separation Separation product_s->separation unreacted_r->separation

Caption: Logic of Enzymatic Kinetic Resolution.

References

Application Notes and Protocols for the Quantification of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methodologies for the quantitative analysis of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, a beta-amino acid of interest in various fields of research. The following protocols are designed to offer robust and reliable quantification in diverse sample matrices.

Introduction

This compound, also known as β-Tyrosine, is a non-proteinogenic amino acid. Its structural similarity to L-Tyrosine suggests potential roles in biological pathways, making its accurate quantification crucial for research and development. The analytical methods detailed below leverage High-Performance Liquid Chromatography (HPLC) coupled with both UV and Mass Spectrometry (MS) detection, providing options for varying sensitivity and selectivity requirements. Chiral separation is a critical aspect of the analysis to ensure the specific quantification of the (S)-enantiomer.

Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices where high concentrations are expected. The use of a chiral stationary phase allows for the direct separation of the enantiomers.

Experimental Protocol

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Extraction (from a solid matrix):

    • Weigh 100 mg of the homogenized sample into a centrifuge tube.

    • Add 1 mL of extraction solvent (e.g., 50:50 Methanol:Water).

    • Vortex for 5 minutes.

    • Sonicate for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: Chiral Stationary Phase (CSP) column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 80:20 (v/v) Methanol / 0.1% Formic Acid in Water.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • UV Detection: 275 nm.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the analyte in the samples using the calibration curve.

Workflow Diagram

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Extraction Extraction with Methanol/Water Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Injection Injection HPLC_Vial->Injection Chiral_Column Chiral HPLC Separation Injection->Chiral_Column UV_Detection UV Detection (275 nm) Chiral_Column->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Quantification Quantification Chromatogram->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation with Acetonitrile Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Vial LC-MS Vial Reconstitution->LCMS_Vial Injection Injection LCMS_Vial->Injection Chiral_LC Chiral UPLC Separation Injection->Chiral_LC MS_Detection MS/MS Detection (MRM Mode) Chiral_LC->MS_Detection Mass_Spectra Mass Spectra MS_Detection->Mass_Spectra Quantification Quantification Mass_Spectra->Quantification Method_Selection cluster_decision Decision Criteria cluster_methods Analytical Methods Start Quantification of This compound Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix No LCMS LC-MS/MS Sensitivity->LCMS Yes Matrix->LCMS Yes HPLC HPLC-UV Matrix->HPLC No

Application Note: High-Throughput Analysis of β-Tyrosine and its Derivatives by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-amino acids, structural isomers of the canonical α-amino acids, are of significant interest in pharmaceutical research and development. Their incorporation into peptides can confer resistance to enzymatic degradation, leading to improved pharmacokinetic properties. β-Tyrosine and its derivatives are key building blocks in the synthesis of peptidomimetics and other small molecule drug candidates. Consequently, robust and sensitive analytical methods are required for their accurate quantification in complex biological matrices. This application note details a comprehensive HPLC-MS/MS method for the analysis of β-tyrosine and its derivatives, providing researchers with the necessary protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma)

A simple and effective protein precipitation method is recommended for the extraction of β-tyrosine and its derivatives from plasma samples.[1][2][3]

Materials:

  • Plasma sample

  • 30% Sulfosalicylic acid solution

  • Internal Standard (IS) working solution (e.g., isotopically labeled β-tyrosine)

  • Acetonitrile

  • Water (HPLC-grade)

  • Formic acid

  • Ammonium formate

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 50 µL of plasma into a microcentrifuge tube.

  • Add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.

  • Vortex the mixture thoroughly for 30 seconds.

  • Centrifuge at 4200 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer 27.5 µL of the clear supernatant to a new microcentrifuge tube.

  • Add 2 µL of the internal standard working solution.

  • Add 225 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.5% formic acid and 1 mM ammonium formate) to the supernatant.[1]

  • Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

This method utilizes a rapid gradient elution on a C18 reversed-phase column coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Instrumentation:

  • HPLC System: UPLC or HPLC system capable of binary gradient elution.

  • Column: C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Value
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

| Gradient | 5% B to 95% B in 8 minutes, followed by a re-equilibration step. |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage 3.5 kV
Capillary Temperature 320 °C
Sheath Gas Flow 40 arbitrary units

| Scan Type | Multiple Reaction Monitoring (MRM) |

Quantitative Data

The following tables provide hypothetical MRM transitions and expected retention times for β-tyrosine and some of its potential derivatives. These values should be optimized for the specific instrumentation used.

Table 1: MRM Transitions for β-Tyrosine and Derivatives

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
β-Tyrosine182.1136.115
N-acetyl-β-tyrosine224.1136.120
β-Tyrosine methyl ester196.1136.115
3-Nitro-β-tyrosine227.1181.118
Stable Isotope Labeled β-Tyrosine (IS)188.1142.115

Table 2: Expected Chromatographic Performance

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
β-Tyrosine~ 3.50.51.5
N-acetyl-β-tyrosine~ 4.20.82.4
β-Tyrosine methyl ester~ 4.80.61.8
3-Nitro-β-tyrosine~ 3.81.03.0

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-MS analysis of β-tyrosine and its derivatives from sample collection to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Sulfosalicylic Acid) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Dilution Dilution & IS Spiking Supernatant->Dilution Injection HPLC Injection Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) SHP2 SHP2 Receptor->SHP2 Activates PI3K PI3K Receptor->PI3K RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription GrowthFactor Growth Factor GrowthFactor->Receptor Binds BetaTyrInhibitor β-Tyrosine Derivative (Inhibitor) BetaTyrInhibitor->SHP2 Inhibits

References

Application Notes and Protocols for NMR-Based Structure Elucidation of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly for the unambiguous structure elucidation of organic molecules. For researchers and professionals in drug development, NMR provides critical insights into molecular structure, conformation, and purity. Propanoic acid and its derivatives are common structural motifs in a vast array of pharmaceuticals and biologically active compounds. A thorough understanding of their structure through NMR is paramount for quality control, metabolic studies, and the rational design of new chemical entities.

These application notes provide a comprehensive overview and detailed protocols for utilizing one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural characterization of propanoic acid derivatives.

Application Notes

Principles of NMR Spectroscopy for Structure Elucidation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of the nucleus, providing a fingerprint of its position within a molecule.

¹H NMR Spectroscopy: Proton NMR is typically the first experiment performed. The chemical shift of a proton is influenced by neighboring atoms and functional groups. For propanoic acid derivatives, the acidic proton of the carboxyl group is highly deshielded and appears far downfield (typically 10-12 ppm). Protons on carbons adjacent to the carbonyl group (α-protons) are also deshielded and resonate around 2-2.5 ppm. Spin-spin coupling between non-equivalent protons on adjacent carbons provides valuable connectivity information, manifesting as splitting patterns in the signals.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. The carbonyl carbon of a carboxylic acid or ester is significantly deshielded, appearing in the 160-185 ppm region. Carbons directly attached to electronegative atoms (like oxygen or halogens) will also be shifted downfield. As with ¹H NMR, the chemical shift of each carbon provides information about its local environment.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a useful technique for determining the number of hydrogens attached to each carbon. DEPT-90 experiments show signals only for CH groups, while DEPT-135 experiments show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

2D NMR Spectroscopy: For more complex derivatives, 2D NMR techniques are essential for unambiguously assigning all proton and carbon signals and establishing the complete molecular structure.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton connectivity throughout a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It is a highly sensitive technique for assigning carbon signals based on their attached, and often already assigned, proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). HMBC is crucial for connecting different spin systems separated by quaternary carbons or heteroatoms and for assigning non-protonated carbons like carbonyls.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-20 mg of the propanoic acid derivative.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with exchangeable protons (like the carboxylic acid proton), deuterium oxide (D₂O) can be used, or a few drops can be added to the CDCl₃ sample to confirm the exchangeable proton signal, which will disappear or decrease in intensity.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles. If necessary, filter the solution through a small plug of glass wool in the pipette.

  • Labeling: Clearly label the NMR tube with the sample identification.

1D NMR Data Acquisition (¹H, ¹³C, and DEPT)

The following are typical parameters for a 400 MHz Bruker spectrometer. Parameters may need to be adjusted based on the specific instrument and sample.

¹H NMR:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain good resolution and line shape.

  • Load a standard proton experiment parameter set.

  • Set the spectral width (SW) to cover the expected range of proton signals (e.g., -1 to 13 ppm).

  • Set the number of scans (NS) to 8 or 16 for a reasonably concentrated sample.

  • Set the relaxation delay (D1) to 1-2 seconds.

  • Acquire the spectrum.

  • Process the data: Apply Fourier transformation, phase correction, baseline correction, and reference the spectrum to TMS at 0 ppm.

¹³C NMR:

  • Load a standard carbon experiment parameter set with proton decoupling.

  • Set the spectral width (SW) to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

  • Set the number of scans (NS) to 1024 or higher, as ¹³C is much less sensitive than ¹H.

  • Set the relaxation delay (D1) to 2 seconds.

  • Acquire the spectrum.

  • Process the data as described for ¹H NMR.

DEPT-135 and DEPT-90:

  • Load the appropriate DEPT parameter sets.

  • Acquisition parameters are similar to a standard ¹³C experiment, but typically require fewer scans.

  • Acquire and process the spectra.

2D NMR Data Acquisition (COSY, HSQC, and HMBC)

COSY:

  • Load a standard gradient-selected COSY (gCOSY) parameter set.

  • Set the spectral widths (SW) in both dimensions (F1 and F2) to be the same as the ¹H spectrum.

  • Set the number of scans (NS) to 2 or 4 per increment.

  • Set the number of increments in the F1 dimension (TD(F1)) to 256 or 512 for good resolution.

  • Acquire the 2D data.

  • Process the data using appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.

HSQC:

  • Load a standard gradient-selected, edited HSQC parameter set (e.g., hsqcedetgpsisp). This will show CH/CH₃ and CH₂ signals with opposite phases.

  • Set the spectral width in F2 (¹H dimension) to match the ¹H spectrum.

  • Set the spectral width in F1 (¹³C dimension) to cover the expected range of protonated carbons (e.g., 0 to 160 ppm).

  • Set the number of scans (NS) to 2 or 4 per increment.

  • Set the number of increments in F1 (TD(F1)) to 128 or 256.

  • The one-bond coupling constant (CNST2) is typically set to 145 Hz.

  • Acquire and process the data.

HMBC:

  • Load a standard gradient-selected HMBC parameter set (e.g., hmbcgplpndqf).

  • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment, but ensure the ¹³C width covers quaternary and carbonyl carbons (e.g., 0 to 220 ppm).

  • Set the number of scans (NS) to 4 or 8 per increment, as HMBC is less sensitive than HSQC.

  • Set the number of increments in F1 (TD(F1)) to 256 or 512.

  • The long-range coupling constant (CNST13) is typically optimized for a value around 8 Hz.

  • Acquire and process the data.

Data Presentation

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for propanoic acid and some of its derivatives in CDCl₃, referenced to TMS at 0 ppm.

Table 1: ¹H NMR Data for Propanoic Acid Derivatives (in CDCl₃)

CompoundStructureδ (ppm) - Hαδ (ppm) - Hβδ (ppm) - Other
Propanoic AcidCH₃CH₂COOH2.38 (q, 2H)1.16 (t, 3H)11.7 (br s, 1H, COOH)
2-Chloropropanoic AcidCH₃CHClCOOH4.45 (q, 1H)1.80 (d, 3H)~11 (br s, 1H, COOH)
3-Hydroxypropanoic AcidHOCH₂CH₂COOH2.60 (t, 2H)3.83 (t, 2H)Variable (br s, 2H, OH, COOH)
Ethyl PropionateCH₃CH₂COOCH₂CH₃2.30 (q, 2H)1.14 (t, 3H)4.12 (q, 2H, OCH₂), 1.25 (t, 3H, OCH₂CH₃ )

Table 2: ¹³C NMR Data for Propanoic Acid Derivatives (in CDCl₃)

CompoundStructureδ (ppm) - C=Oδ (ppm) - Cαδ (ppm) - Cβδ (ppm) - Other
Propanoic AcidCH₃CH₂COOH~18027.69.1-
2-Chloropropanoic AcidCH₃CHClCOOH~17453.521.5-
3-Hydroxypropanoic AcidHOCH₂CH₂COOH~17737.658.1-
Ethyl PropionateCH₃CH₂COOCH₂CH₃174.627.79.260.5 (OCH₂), 14.2 (OCH₂C H₃)

Visualizations

The following diagrams illustrate key workflows and relationships in the NMR analysis of propanoic acid derivatives.

structure_elucidation_workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination Sample Propanoic Acid Derivative Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR Acquire Data C13_NMR ¹³C NMR H1_NMR->C13_NMR Analysis Correlate 1D and 2D Data H1_NMR->Analysis DEPT DEPT-135 & DEPT-90 C13_NMR->DEPT C13_NMR->Analysis COSY COSY DEPT->COSY If structure is complex DEPT->Analysis HSQC HSQC COSY->HSQC COSY->Analysis HMBC HMBC HSQC->HMBC HSQC->Analysis HMBC->Analysis Structure Propose and Confirm Structure Analysis->Structure

Application Notes and Protocols for the Use of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as (S)-β-tyrosine, is a non-proteinogenic β-amino acid. Its incorporation into peptide chains offers significant advantages in drug discovery and development. Peptides containing β-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases, leading to improved pharmacokinetic profiles.[1] The unique structural properties of β-amino acids can also induce specific secondary structures, such as helices and turns, which can be exploited to mimic or inhibit biological interactions.[2] This document provides detailed protocols and application notes for the use of Fmoc-(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

PropertyValue
IUPAC Name (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance Off-white to white powder
Chirality (S)

Applications in Peptide Synthesis and Drug Development

The incorporation of this compound into peptides is a promising strategy in medicinal chemistry. The resulting β-peptides or α/β-peptides can serve as valuable tools for:

  • Developing Protease-Resistant Peptides: The altered backbone structure of β-peptides confers stability against proteolytic enzymes, a major hurdle in the development of peptide-based therapeutics.[2]

  • Creating Novel Peptide Conformations: The additional carbon in the backbone of β-amino acids allows for the formation of unique helical and sheet-like secondary structures not accessible to α-peptides.

  • Mimicking Bioactive Peptides: β-peptides can be designed to mimic the spatial arrangement of side chains in bioactive α-peptides, leading to analogues with improved properties. A notable application is in the development of somatostatin analogues for targeting G-protein coupled receptors (GPCRs).[3] Somatostatin and its analogues are crucial in regulating endocrine and exocrine secretions and have therapeutic applications in oncology and endocrinology.[4]

  • Antimicrobial Peptides: The unique structural features of β-peptides are being explored in the design of novel antimicrobial agents.[5]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis.

Side-Chain Protection

The phenolic hydroxyl group of this compound is reactive and requires protection during SPPS to prevent side reactions. The tert-butyl (tBu) group is the recommended protecting group for the tyrosine side chain in Fmoc-based synthesis. It is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and is readily cleaved during the final acidolytic cleavage step with trifluoroacetic acid (TFA).

Recommended Building Block: Fmoc-(S)-3-amino-3-(4-hydroxyphenyl-O-tBu)-propanoic acid.

Solid-Phase Peptide Synthesis Workflow

The general workflow for incorporating Fmoc-(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid into a peptide sequence on a solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) is as follows:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection for final amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage and Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification and Analysis Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

Protocol 1: Resin Swelling

  • Place the desired amount of resin (e.g., Rink Amide, 100-200 mesh) in a peptide synthesis vessel.

  • Add N,N-dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Protocol 2: Fmoc Deprotection

  • To the swollen resin, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

Protocol 3: Coupling of Fmoc-(S)-3-Amino-3-(4-hydroxyphenyl-O-tBu)-propanoic acid

This protocol describes the coupling of the β-amino acid using HBTU/DIPEA, a common and efficient method.

Activation Mixture Preparation:

  • In a separate vessel, dissolve Fmoc-(S)-3-amino-3-(4-hydroxyphenyl-O-tBu)-propanoic acid (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture.

  • Allow the solution to pre-activate for 2-5 minutes.

Coupling Reaction:

  • Add the activation mixture to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature. The coupling time for β-amino acids may be longer than for α-amino acids due to steric hindrance; monitor the reaction for 2-4 hours.

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

Protocol 4: Final Cleavage and Side-Chain Deprotection

  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin in a fume hood.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 5: Peptide Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

  • Analyze the purified peptide by mass spectrometry to confirm its identity.

Quantitative Data

The following table summarizes typical quantitative parameters for the coupling of Fmoc-amino acids in SPPS. Note that these are representative values and may require optimization for Fmoc-(S)-3-amino-3-(4-hydroxyphenyl-O-tBu)-propanoic acid due to its β-amino acid structure, which can influence coupling kinetics.

ParameterValueReference
Resin Loading 0.3 - 0.7 mmol/g[2]
Amino Acid Equivalents 3 - 5 eq.[6]
Coupling Reagent Equivalents (HBTU/HOBt) 2.9 - 4.9 eq.[6]
Base Equivalents (DIPEA) 6 - 10 eq.[6]
Typical Coupling Time (α-amino acid) 30 - 60 min[6]
Typical Coupling Time (β-amino acid) 2 - 4 hours (estimated)-
Typical Crude Purity (per cycle) >98%[7]
Overall Yield (for a 10-mer peptide) 30 - 50%[7]

Application in Drug Development: Targeting Somatostatin Receptors

Peptides containing this compound can be designed as analogues of somatostatin, a peptide hormone that regulates various physiological processes by binding to a family of five G-protein coupled receptors (SSTR1-5).[8] Somatostatin analogues are used in the treatment of neuroendocrine tumors and acromegaly.[9] The incorporation of β-tyrosine can enhance the stability and potentially modulate the receptor binding affinity and selectivity of these analogues.

Somatostatin Receptor Signaling Pathway

The binding of somatostatin or its analogues to SSTRs initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of cell proliferation and hormone secretion.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SST Somatostatin Analogue (with β-tyrosine) SSTR SSTR SST->SSTR Binding G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA MAPK ↓ MAPK Pathway (ERK1/2) PKA->MAPK Hormone_Secretion ↓ Hormone Secretion PKA->Hormone_Secretion Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK->Apoptosis

Caption: Somatostatin receptor signaling pathway.

Upon binding of a somatostatin analogue to its receptor (SSTR), the inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] The reduction in cAMP subsequently downregulates Protein Kinase A (PKA) activity and the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to cell cycle arrest, apoptosis, and inhibition of hormone secretion.[11]

Conclusion

This compound is a valuable building block for the synthesis of novel peptides with enhanced stability and unique structural properties. The use of Fmoc-protected β-tyrosine in solid-phase peptide synthesis, following the protocols outlined in this document, enables the development of peptide analogues with potential therapeutic applications, particularly in the design of somatostatin analogues for targeting GPCRs in various diseases. Careful optimization of coupling conditions is recommended to ensure high-yield and high-purity synthesis of these modified peptides.

References

Applications of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, a β-amino acid analog of tyrosine, is a versatile chiral building block in drug discovery. Its structural features, including a phenyl ring amenable to substitution, a carboxylic acid, and an amino group, provide a scaffold for the synthesis of diverse chemical libraries. This document outlines key applications of this compound and its derivatives, focusing on their emerging roles as antimicrobial and anticancer agents. Detailed protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and development. The compound is also explored in neuroscience for its potential role as a neurotransmitter precursor and in peptide synthesis.[1][2]

I. Antimicrobial Applications

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant potential as antimicrobial agents, exhibiting activity against multidrug-resistant (MDR) bacterial and fungal pathogens.[1][3] The scaffold has been utilized to generate libraries of compounds with promising minimum inhibitory concentrations (MICs) against ESKAPE pathogens and drug-resistant Candida species.[1]

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various multidrug-resistant pathogens.

Compound IDDerivative TypePathogenMIC (µg/mL)
15 Hydrazone with nitro thiopheneS. aureus (MRSA)1
15 Hydrazone with nitro thiopheneE. faecalis (VRE)< 0.5
15 Hydrazone with nitro thiopheneE. coli (Carbapenemase-producing)8
15 Hydrazone with nitro thiopheneA. baumannii (MDR)16
15 Hydrazone with nitro thiopheneK. pneumoniae (Carbapenemase-producing)32
14 Hydrazone with thiopheneCandida auris8
17 Hydrazone with dimethylpyrroleCandida auris8
6 DihydrazideP. aeruginosa (MDR)32
6 DihydrazideA. baumannii (MDR)32
6 DihydrazideE. coli (Carbapenemase-producing)64
6 DihydrazideK. pneumoniae (Carbapenemase-producing)64

Data sourced from Kavaliauskas et al., 2024.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., vancomycin, fluconazole).

  • Negative control (medium only).

Procedure:

  • Prepare a stock solution of the test compound.

  • Serially dilute the compound in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare the inoculum by suspending colonies of the test organism in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the standardized inoculum to each well containing the test compound dilutions.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

II. Anticancer Applications

Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer agents. These compounds have been shown to reduce the viability of cancer cell lines, such as A549 non-small cell lung cancer cells, and inhibit cell migration.[4][5] The proposed mechanism of action involves the induction of oxidative stress within cancer cells.[4]

Quantitative Data: Anticancer Activity

The following table presents the percentage of A549 cell viability after treatment with selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives at a concentration of 100 µM.

Compound IDDerivative TypeA549 Cell Viability (%)
12 Hydrazone with 1-naphthyl42.1
20 bis(Hydrazone) with 2-furyl~50
21 bis(Hydrazone) with thiophene~50
22 bis(Hydrazone) with pyrrole~50
29 bis(Hydrazone) with phenyl~50

Data sourced from Kavaliauskas et al., 2024.[4]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • A549 cells (or other cancer cell line).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental Protocol: Cell Migration Assay (Wound Healing Assay)

This protocol details the assessment of cell migration using a wound healing (or scratch) assay.

Materials:

  • A549 cells.

  • 6-well or 12-well cell culture plates.

  • Sterile 200 µL pipette tip or a cell scraper.

  • Test compounds.

  • Microscope with a camera.

Procedure:

  • Seed A549 cells in a culture plate to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium containing the test compound at the desired concentration. Include a vehicle control.

  • Capture images of the scratch at time 0 and after a set period (e.g., 24 hours).

  • The migration of cells into the scratched area can be quantified by measuring the change in the wound area over time using image analysis software.

III. Antioxidant Applications

The phenolic hydroxyl group within the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is believed to contribute to the antioxidant properties of its derivatives.[4] This activity may play a role in their anticancer effects by modulating oxidative stress in cancer cells.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol).

  • Test compounds dissolved in methanol.

  • Ascorbic acid (as a positive control).

  • 96-well microtiter plate.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare different concentrations of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

IV. Synthesis of Derivatives

The following section provides a general overview of the synthetic route to generate derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid.

General Synthesis Scheme

The synthesis typically begins with the reaction of 4-aminophenol with methyl acrylate or acrylic acid to yield the core scaffold.[1] This can then be further modified, for example, by hydrazinolysis to form a hydrazide, which can then be reacted with various aldehydes to produce a library of hydrazone derivatives.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Scaffold Synthesis cluster_modification Modification cluster_derivatization Derivatization 4-Aminophenol 4-Aminophenol N-(4-hydroxyphenyl)-β-alanine methyl ester N-(4-hydroxyphenyl)-β-alanine methyl ester 4-Aminophenol->N-(4-hydroxyphenyl)-β-alanine methyl ester Methyl Acrylate Methyl Acrylate Methyl Acrylate->N-(4-hydroxyphenyl)-β-alanine methyl ester Hydrazinolysis Hydrazinolysis N-(4-hydroxyphenyl)-β-alanine methyl ester->Hydrazinolysis N-(4-hydroxyphenyl)-β-alanine hydrazide N-(4-hydroxyphenyl)-β-alanine hydrazide Hydrazinolysis->N-(4-hydroxyphenyl)-β-alanine hydrazide Condensation Condensation N-(4-hydroxyphenyl)-β-alanine hydrazide->Condensation Aromatic Aldehydes Aromatic Aldehydes Aromatic Aldehydes->Condensation Hydrazone Derivatives Hydrazone Derivatives Condensation->Hydrazone Derivatives

Caption: Synthetic workflow for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

V. Signaling Pathways and Mechanisms of Action

While the exact molecular targets are still under investigation, the anticancer activity of these derivatives is hypothesized to be linked to the induction of oxidative stress.

Proposed Mechanism of Action in Cancer Cells

The phenolic group in the scaffold can donate a hydrogen atom to neutralize reactive oxygen species (ROS), leading to the formation of a more stable phenoxyl radical.[4] An imbalance in ROS levels can disrupt cellular redox homeostasis, leading to apoptosis in cancer cells.

Oxidative_Stress_Pathway Derivative Derivative ROS Reactive Oxygen Species (ROS) Derivative->ROS Induces Imbalance Cellular_Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Proposed oxidative stress-mediated apoptosis by the derivatives.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. The demonstrated antimicrobial and anticancer activities, coupled with their synthetic tractability, make them attractive candidates for further investigation in drug discovery programs. The protocols and data presented here provide a foundation for researchers to explore the full potential of this versatile chemical entity.

References

Application Notes and Protocols for the Evaluation of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid as a Potential Tyrosine Kinase Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tyrosine Kinase Inhibition

Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that play crucial roles in regulating cell proliferation, differentiation, survival, and metabolism. Dysregulation of RTK signaling is a common driver in various cancers, making them a prime target for therapeutic intervention. Tyrosine kinase inhibitors (TKIs) are a class of drugs that block the kinase activity of these receptors, thereby inhibiting downstream signaling pathways and impeding cancer cell growth.

The evaluation of a new chemical entity, such as (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, for TKI activity requires a systematic approach. This involves initial biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess the compound's effect on cancer cell viability and its ability to modulate the target signaling pathway within a cellular context.

Experimental Evaluation Workflow

The following diagram outlines a typical workflow for screening and characterizing a potential tyrosine kinase inhibitor.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Mechanism of Action A Compound Preparation (this compound) B Primary Kinase Assay (e.g., EGFR, VEGFR, PDGFR) A->B Test Compound C IC50 Determination B->C Measure Inhibition D Cell Line Selection (Known RTK dependency) C->D Proceed if IC50 is potent E Cell Viability Assay (e.g., MTT Assay) D->E F Determine GI50/IC50 E->F G Western Blot Analysis F->G Proceed if cytotoxic H Analyze Phosphorylation (p-RTK, p-Akt, p-ERK) G->H I Confirm Target Engagement H->I J Lead Candidate I->J Candidate for further development

Caption: Workflow for Tyrosine Kinase Inhibitor Evaluation.

Generic Tyrosine Kinase Receptor Signaling Pathway

The diagram below illustrates a simplified signaling cascade initiated by a receptor tyrosine kinase and indicates the point of inhibition by a TKI.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Ligand->RTK Binding & Dimerization P1 P RTK->P1 P2 P RTK->P2 Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream ATP ATP ADP ADP ATP->ADP Autophosphorylation Inhibitor (S)-3-Amino-3- (4-hydroxyphenyl)propanoic acid Inhibitor->ATP Blocks Binding Response Cellular Responses (Proliferation, Survival) Downstream->Response

Caption: Simplified RTK Signaling and Inhibition Point.

Quantitative Data Presentation

Effective evaluation of a potential TKI requires the systematic recording and presentation of quantitative data. The following table provides a template for summarizing inhibitory activity.

Table 1: Example Data Summary for In Vitro Kinase Inhibition

Compound NameTarget KinaseIC50 (nM) [a]Assay TypeReference
This compoundEGFRTBDKinase Glo® AssayInternal Data
This compoundVEGFR2TBDHTRF® AssayInternal Data
This compoundPDGFRβTBDELISA-basedInternal Data
Positive Control (e.g., Gefitinib)EGFRKnown ValueKinase Glo® AssayInternal Data

[a] IC50: The half-maximal inhibitory concentration. TBD: To Be Determined.

Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow.

Protocol 1: In Vitro Tyrosine Kinase Inhibition Assay (Generic)

This protocol is designed to measure the direct inhibition of a purified kinase enzyme by the test compound.

Materials:

  • Purified recombinant target tyrosine kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT)

  • Test compound stock solution (in DMSO)

  • Positive control inhibitor

  • Kinase detection reagent (e.g., ADP-Glo™, HTRF® reagents)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Add the purified kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the specified reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Read the signal (luminescence, fluorescence) on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compound.[1]

Materials:

  • Cancer cell line with known dependence on the target RTK

  • Complete cell culture medium (e.g., DMEM, RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[2]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Incubate for an additional 4 hours or overnight at 37°C to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

Protocol 3: Western Blotting for Phospho-Tyrosine Analysis

This protocol is used to detect changes in the phosphorylation state of the target RTK and its downstream signaling proteins after treatment with the inhibitor.[5]

Materials:

  • Cancer cell line of interest

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]

  • Protein quantitation assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST is preferred over milk to avoid interference from casein, a phosphoprotein).[6]

  • Primary antibodies (specific for the phosphorylated form of the target RTK, total RTK, phosphorylated downstream proteins like p-Akt, and total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Plate cells and allow them to attach. Starve cells (if necessary to reduce basal signaling) and then stimulate with the appropriate growth factor in the presence or absence of various concentrations of the test compound for a short period (e.g., 15-60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[6]

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples by boiling in sample buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.[7] Incubate the membrane with the primary antibody (e.g., anti-phospho-RTK) overnight at 4°C.[7]

  • Washing and Secondary Antibody: Wash the membrane multiple times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total form of the protein.[8]

Conclusion

The protocols and workflows detailed in this document provide a robust starting point for the comprehensive evaluation of this compound or any novel compound as a potential tyrosine kinase receptor inhibitor. A systematic progression from in vitro biochemical assays to cell-based functional and mechanistic studies is crucial for characterizing the potency, selectivity, and cellular effects of a candidate inhibitor, ultimately determining its therapeutic potential.

References

Application Notes and Protocols: Development of Antimicrobial Agents from Propanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanoic acid and its derivatives have emerged as a versatile scaffold in the development of novel antimicrobial agents.[1][2] These compounds exhibit a broad spectrum of activity against various bacterial and fungal pathogens, including drug-resistant strains.[3] The continued exploration of this chemical space is crucial in the face of rising antimicrobial resistance. Arylpropionic acid derivatives, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, have also demonstrated significant antibacterial, anticonvulsant, and anticancer activities.[4] The antimicrobial potential of propanoic acid derivatives is attributed to various mechanisms, including intracellular acidification and the alteration of key metabolic pathways.[3][5]

These application notes provide an overview of the development of antimicrobial agents based on propanoic acid scaffolds, including synthetic protocols, methods for antimicrobial evaluation, and insights into their mechanisms of action.

Data Presentation: Antimicrobial Activity of Propanoic Acid Derivatives

The following tables summarize the minimum inhibitory concentrations (MIC) of various propanoic acid derivatives against a panel of clinically relevant microorganisms.

Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives [6][7]

CompoundS. aureus (MRSA)E. faecalis (VRE)E. coliK. pneumoniaeP. aeruginosaA. baumanniiC. auris
Hydrazone 14 8 µg/mL8 µg/mL64 µg/mL64 µg/mL64 µg/mL64 µg/mL-
Hydrazone 15 1 µg/mL<0.5 µg/mL8 µg/mL32 µg/mL-16 µg/mL-
Hydrazone 16 ------0.5-64 µg/mL

Table 2: Antimicrobial Activity of Propionic Acid Schiff Bases and Esters [1][2]

CompoundS. aureusB. subtilisE. coliC. albicansA. niger
Schiff Base 10 ---1.93 (pMIC)1.93 (pMIC)
Schiff Base 15 Most active-Most active--
Ester 19 -Most active---

Note: pMIC is the negative logarithm of the molar MIC.

Experimental Protocols

Protocol 1: General Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazones[6][7]

This protocol describes the synthesis of hydrazone derivatives from a 3-((4-hydroxyphenyl)amino)propanoic acid hydrazide precursor.

Materials:

  • 3-((4-hydroxyphenyl)amino)propanoic acid hydrazide

  • Appropriate aromatic or heterocyclic aldehyde

  • Methanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware for reflux reactions

  • Filtration apparatus

Procedure:

  • Dissolve the 3-((4-hydroxyphenyl)amino)propanoic acid hydrazide in methanol in a round-bottom flask.

  • Add the corresponding aldehyde to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture at reflux for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold methanol to remove impurities.

  • Dry the purified product under vacuum.

  • Characterize the final compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Propionic Acid Schiff Bases[1][2]

This protocol outlines the synthesis of Schiff bases from propionic acid hydrazide.

Materials:

  • Ethyl propionate

  • Hydrazine hydrate

  • Appropriate aldehyde

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Synthesis of Propionic Acid Hydrazide: React ethyl propionate with hydrazine hydrate in ethanol to synthesize propionic acid hydrazide.

  • Synthesis of Schiff Base: Dissolve the propionic acid hydrazide in ethanol.

  • Add the corresponding aldehyde to the solution.

  • Reflux the mixture for a designated period.

  • Cool the reaction mixture and collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

  • Characterize the synthesized compound.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the standardized method for determining the MIC of synthesized compounds.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Synthesized compound stock solution in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth and solvent)

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the synthesized compound in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. This will bring the total volume to 200 µL and halve the compound concentration.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum.

    • Sterility Control: A well containing 200 µL of uninoculated broth.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the compound, broth, and inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Synthesis_Workflow cluster_synthesis Synthesis of Propanoic Acid Derivatives Start Start Propanoic_Acid_Scaffold Propanoic Acid Scaffold Start->Propanoic_Acid_Scaffold Select Scaffold Derivatization Chemical Derivatization (e.g., Esterification, Amidation, Schiff Base Formation) Propanoic_Acid_Scaffold->Derivatization React with Reagents Purification Purification (e.g., Recrystallization, Chromatography) Derivatization->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Compound Pure Derivative Characterization->Final_Compound

General synthesis workflow for propanoic acid derivatives.

MIC_Workflow cluster_mic Broth Microdilution MIC Assay Prepare_Compound Prepare Serial Dilutions of Compound Inoculate_Plate Inoculate Microtiter Plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum Standardize Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Results Visually Read MIC Incubate->Read_Results

Experimental workflow for MIC determination.

Mechanism_of_Action cluster_moa Proposed Antimicrobial Mechanisms of Propanoic Acid Derivatives cluster_pathways Affected Metabolic Pathways (from Transcriptomic Data for Propionate) Propanoic_Acid_Derivative Propanoic Acid Derivative Cell_Entry Bacterial Cell Entry Propanoic_Acid_Derivative->Cell_Entry Intracellular_Acidification Intracellular Acidification Cell_Entry->Intracellular_Acidification Metabolic_Alteration Alteration of Metabolic Pathways Cell_Entry->Metabolic_Alteration Enzyme_Inhibition Specific Enzyme Inhibition Cell_Entry->Enzyme_Inhibition Bacterial_Death Inhibition of Growth / Cell Death Intracellular_Acidification->Bacterial_Death Metabolic_Alteration->Bacterial_Death Purine_Metabolism Purine Metabolism Metabolic_Alteration->Purine_Metabolism Riboflavin_Metabolism Riboflavin Metabolism Metabolic_Alteration->Riboflavin_Metabolism Amino_Acid_Metabolism Glycine, Serine, Threonine Metabolism Metabolic_Alteration->Amino_Acid_Metabolism Enzyme_Inhibition->Bacterial_Death

Proposed mechanisms and affected metabolic pathways.

Conclusion

Propanoic acid scaffolds represent a promising avenue for the discovery of new antimicrobial agents. The versatility of their chemical structure allows for the synthesis of a diverse library of derivatives with a wide range of antimicrobial activities. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel propanoic acid-based compounds in the ongoing effort to combat antimicrobial resistance. Further investigations into the specific molecular targets and mechanisms of action of these derivatives will be critical for their rational design and optimization as next-generation antimicrobial drugs.

References

Anticancer and antioxidant properties of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer and antioxidant properties of a series of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid derivatives. Detailed protocols for the evaluation of these properties are included to facilitate further research and development.

Introduction

This compound and its derivatives represent a promising class of compounds with dual therapeutic potential. The inherent phenolic hydroxyl group suggests antioxidant capabilities, crucial for mitigating oxidative stress implicated in various pathologies, including cancer. Reactive oxygen species (ROS) are known to play a significant role in cancer pathogenesis and the response to chemotherapeutics. Therefore, compounds that possess both direct anticancer and antioxidant activities are of great interest in drug discovery.[1]

A recent study systematically evaluated a series of 36 derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid for their efficacy against non-small cell lung cancer (A549 cell line) and their ability to scavenge free radicals.[1][2] Several compounds emerged as promising candidates, demonstrating significant cytotoxicity towards cancer cells while showing favorable selectivity when tested against noncancerous cell lines.[1][2]

Data Presentation: Anticancer and Antioxidant Activities

The following tables summarize the quantitative data on the biological activities of 36 derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid.

Table 1: In Vitro Anticancer Activity against A549 Human Lung Carcinoma Cells

The cytotoxicity of the compounds was evaluated using the MTT assay after 24 hours of exposure. Data is presented as the percentage of viable A549 cells relative to an untreated control.

Compound IDA549 Cell Viability (%)
1 ~100
2 86.1
3 ~100
4 ~100
5 ~100
6 ~100
7 ~100
8 ~100
9 ~100
10 ~100
11 ~100
12 42.1
13 ~100
14 ~100
15 ~100
16 ~100
17 ~100
18 ~100
19 ~100
20 <50
21 <50
22 <50
23 ~100
24 ~100
25 68.7
26 52.4
27 59.1
28 57.8
29 31.2
30 58.9
31 65.2
32 61.5
33 ~100
34 ~100
35 ~100
36 ~100
Doxorubicin <50
Cisplatin <50

Data extracted from Kavaliauskas et al. (2024). Compounds 12, 20, 21, 22, and 29 were identified as the most potent, reducing A549 cell viability to below 50%.[1][2]

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

The antioxidant potential was assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

Compound IDDPPH Radical Scavenging Activity (%)
1 High
2 Moderate
3 High
4 Moderate
5 Low
6 Moderate
7 Moderate
8 Moderate
9 Moderate
10 Moderate
11 Moderate
12 High
13 High
14 High
15 High
16 High
17 High
18 High
19 High
20 Very High
21 High
22 High
23 High
24 High
25 High
26 High
27 High
28 High
29 High
30 High
31 High
32 High
33 High
34 High
35 High
36 High

Data extracted from Kavaliauskas et al. (2024). Compound 20 was noted for its particularly potent antioxidant properties.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: MTT Assay for Cell Viability

This protocol assesses the cytotoxic effect of the compounds by measuring the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • A549 (human lung carcinoma) cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well culture plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compounds. Include wells for untreated control (medium only) and vehicle control (medium with the same concentration of DMSO used for the test compounds).

  • Incubation: Incubate the plates for 24 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently mix by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: Wound Healing Assay for Cell Migration

This assay is used to evaluate the effect of the compounds on the collective migration of a cell population.

Materials:

  • A549 cells

  • 6-well or 12-well culture plates

  • Sterile 200 µL pipette tips

  • PBS (Phosphate-Buffered Saline)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates and grow until they form a confluent monolayer (95-100%).

  • Creating the Wound: Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.

  • Washing: Wash the wells twice with PBS to remove detached cells and debris.

  • Compound Treatment: Replace the PBS with fresh culture medium containing the test compound at the desired concentration. Use a low-serum medium to minimize cell proliferation. Include an untreated control well.

  • Imaging (Time 0): Immediately capture images of the scratch in predefined locations for each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Imaging (Time X): Capture images of the same locations at regular intervals (e.g., 12, 24 hours) to monitor the closure of the wound.

  • Data Analysis: Measure the area of the wound at time 0 and at subsequent time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure: % Wound Closure = [(Initial Area - Area at Time X) / Initial Area] x 100

Protocol 3: DPPH Radical Scavenging Assay

This spectrophotometric assay is used to determine the free radical scavenging capacity of the compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds dissolved in methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm. Store in the dark.

  • Sample Preparation: Prepare various concentrations of the test compounds and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Controls: Prepare a blank (100 µL methanol + 100 µL methanol) and a control (100 µL DPPH solution + 100 µL methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the compound concentrations to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualized Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and plausible mechanisms of action for the this compound derivatives.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_viability Viability/Cytotoxicity cluster_migration Cell Migration cluster_analysis Data Analysis A549 A549 Cell Culture Seed_V Seed Cells (96-well) A549->Seed_V Seed_M Seed Cells (6-well) A549->Seed_M Comp Compound Dilution Treat_V Treat with Compounds (24h) Comp->Treat_V Treat_M Treat with Compounds Comp->Treat_M Seed_V->Treat_V MTT Add MTT Reagent (4h) Treat_V->MTT Read_V Read Absorbance (570nm) MTT->Read_V Calc_V Calculate % Viability Read_V->Calc_V Wound Create Scratch Wound Seed_M->Wound Wound->Treat_M Image Image (0h & 24h) Treat_M->Image Calc_M Calculate % Wound Closure Image->Calc_M

Experimental workflow for anticancer activity screening.

G cluster_antioxidant Antioxidant Effect cluster_anticancer Anticancer Effect Compound (S)-3-Amino-3-(4-hydroxyphenyl) propanoic acid derivative ROS Cellular ROS Compound->ROS scavenges Keap1 Keap1 Compound->Keap1 inactivates p53 p53 activation Compound->p53 ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 ubiquitination & degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds AOE Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AOE promotes transcription Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Caspase9 Caspase-9 Mito->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Plausible signaling pathways for dual antioxidant and anticancer activity.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Synthetic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Synthetic amino acids and their derivatives, including antimicrobial peptides (AMPs), represent a promising class of molecules with the potential to combat a wide range of microorganisms.[1][2] These compounds can exhibit broad-spectrum activity and may employ mechanisms of action distinct from conventional antibiotics, making them attractive candidates for drug development.[3]

This document provides a comprehensive set of protocols for evaluating the antimicrobial activity of synthetic amino acids. It details the methodologies for determining key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), assessing the rate of microbial killing through time-kill kinetic assays, and offers insights into elucidating their mechanism of action. Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data.[4][5]

Data Presentation

Consistent and clear presentation of antimicrobial susceptibility data is essential for accurate interpretation and comparison of results.[6] All quantitative data from the described assays should be summarized in a structured table.

Table 1: Summary of Antimicrobial Activity of Synthetic Amino Acids

Synthetic Amino AcidTest Microorganism (ATCC® strain)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioTime-Kill Kinetics (Concentration)Log Reduction in CFU/mL at X hours
[Example A]Escherichia coli (ATCC® 25922™)163222 x MIC≥ 3-log10 at 4 hours
[Example B]Staphylococcus aureus (ATCC® 29213™)86484 x MIC< 3-log10 at 24 hours
[Example C]Pseudomonas aeruginosa (ATCC® 27853™)32>128>42 x MICNo significant reduction

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] The broth microdilution method is a widely accepted technique for determining MIC values.[8][9]

Materials:

  • Synthetic amino acid stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[8]

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)[10]

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the synthetic amino acid in MHB directly in the 96-well plate.[11]

  • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculate each well (except for the sterility control) with the diluted bacterial suspension.

  • Include a growth control (bacteria and broth without the antimicrobial agent) and a sterility control (broth only).[13]

  • Incubate the plates at 37°C for 18-24 hours.[14]

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the synthetic amino acid at which there is no visible growth.[12]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][15] This assay is a follow-up to the MIC test.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and spreader

  • Incubator

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL) and plate it onto an MHA plate.[12] This should include the MIC well and at least two more concentrated wells.[15]

  • Spread the aliquot evenly across the surface of the agar.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[12][13]

Time-Kill Kinetic Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[4][16] It helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[17]

Materials:

  • Standardized bacterial inoculum

  • Synthetic amino acid at various concentrations (e.g., MIC, 2x MIC, 4x MIC)

  • Growth medium

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and plating

  • Incubator with shaking capabilities

Procedure:

  • Prepare flasks containing growth medium and the synthetic amino acid at the desired concentrations.

  • Inoculate each flask with the standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[18] Include a growth control without the antimicrobial agent.

  • Incubate the flasks at 37°C with agitation.

  • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[19]

  • Perform serial dilutions of the aliquots and plate them onto MHA to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.[4][17]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_kinetics Advanced Characterization cluster_analysis Data Analysis AA_Prep Synthetic Amino Acid Stock Solution MIC Minimum Inhibitory Concentration (MIC) Assay AA_Prep->MIC Inoculum_Prep Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Informative for Time_Kill Time-Kill Kinetic Assay MIC->Time_Kill Determines concentrations to test Data_Table Summarize Data in Table MIC->Data_Table MBC->Data_Table MOA Mechanism of Action (e.g., Membrane Permeability) Time_Kill->MOA Provides insights for Time_Kill->Data_Table Interpretation Interpretation of Results Data_Table->Interpretation

Bacteriostatic_vs_Bactericidal cluster_static Bacteriostatic cluster_cidal Bactericidal Antimicrobial Antimicrobial Agent Inhibit Inhibits Bacterial Growth Antimicrobial->Inhibit Kill Kills Bacteria Antimicrobial->Kill NoKill Does not kill bacteria Reduction ≥99.9% reduction in CFU

Membrane_Disruption_Pathway AA Cationic Synthetic Amino Acid Binding Electrostatic Binding AA->Binding Initial Interaction Membrane Bacterial Cell Membrane (Anionic) Membrane->Binding Insertion Hydrophobic Insertion Binding->Insertion Pore Pore Formation/ Membrane Disruption Insertion->Pore Leakage Leakage of Cytoplasmic Contents Pore->Leakage Death Cell Death Leakage->Death

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of cytotoxicity is a critical step in the drug discovery and development pipeline. In vitro cytotoxicity assays are indispensable tools for screening novel therapeutic compounds, providing crucial data on their potential to induce cell death and helping to determine their therapeutic index. These assays are employed to evaluate a compound's dose-dependent effects on cell viability and to elucidate the underlying mechanisms of cell death, such as apoptosis or necrosis. This document provides detailed application notes and protocols for several widely used in vitro cytotoxicity assays, designed to guide researchers in obtaining reliable and reproducible results.

The primary goal of these assays is to determine the half-maximal inhibitory concentration (IC50) of a compound, which represents the concentration at which it reduces cell viability by 50%.[1] This metric is a key indicator of a compound's potency. Furthermore, understanding the mode of cell death induced by a compound is essential for its characterization as a potential therapeutic agent.[1]

Data Presentation

Quantitative data from cytotoxicity assays should be systematically organized to facilitate clear comparison and interpretation. The following tables provide recommended starting parameters for various assays, which may require optimization based on the specific cell line and experimental conditions.

Table 1: Recommended Cell Seeding Densities for 96-well Plates

Cell TypeSeeding Density (cells/well)Notes
Adherent Cells (e.g., HeLa, A549, MCF-7)5,000 - 10,000Density should be optimized to ensure cells are in the logarithmic growth phase during the experiment and do not become over confluent.[2]
Suspension Cells (e.g., Jurkat, K562)10,000 - 50,000Higher densities are often used as these cells do not have spatial limitations like adherent cells.
Primary Cells1,000 - 100,000Optimal density is highly dependent on the cell type and proliferation rate; preliminary experiments are crucial.[3]

Table 2: Typical Reagent Concentrations and Incubation Times

AssayReagent and Final ConcentrationIncubation Time with ReagentIncubation Time with Compound
MTT MTT solution (0.5 mg/mL)2 - 4 hours24, 48, or 72 hours[4]
MTS MTS solution (0.33 mg/mL) with PES1 - 4 hours24, 48, or 72 hours[5]
LDH Varies by kit; follow manufacturer's instructions~30 minutes24, 48, or 72 hours[6]
Caspase-Glo 3/7 Caspase-Glo® 3/7 Reagent1 - 3 hoursVaries based on apoptosis induction time

Experimental Workflow

A typical workflow for in vitro cytotoxicity assessment involves several key stages, from initial cell culture to data analysis. This process ensures the generation of robust and meaningful data for the evaluation of novel therapeutic compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation & Serial Dilutions Compound_Treatment Compound Treatment Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 24, 48, 72h) Compound_Treatment->Incubation Add_Reagent Addition of Cytotoxicity Reagent Incubation->Add_Reagent Assay_Incubation Assay Incubation Add_Reagent->Assay_Incubation Data_Acquisition Data Acquisition (e.g., Absorbance, Luminescence) Assay_Incubation->Data_Acquisition Data_Analysis Data Analysis & IC50 Calculation Data_Acquisition->Data_Analysis G cluster_extrinsic Extrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, pro-caspase-8) Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Executioner Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner Apoptosis Apoptosis Executioner->Apoptosis G cluster_intrinsic Intrinsic Pathway Cellular_Stress Intracellular Stress (e.g., DNA Damage) Bcl2_Proteins Bcl-2 Family (Bax, Bak activation) Cellular_Stress->Bcl2_Proteins Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Proteins->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Executioner Executioner Caspases (Caspase-3, -6, -7) Caspase9->Executioner Apoptosis Apoptosis Executioner->Apoptosis

References

Application Notes and Protocols for (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid in Environmentally Friendly Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-Tyrosine, as a key component in the formulation of environmentally friendly adhesives. The information is curated for professionals in research and development, offering detailed protocols and data presentation to guide experimentation and application. While the direct use of this specific molecule in extensively documented adhesive formulations is emerging, these notes are built upon the established principles of bio-based polymer chemistry and adhesive science.

Introduction

This compound is a beta-amino acid that possesses both an amine and a carboxylic acid functional group, enabling its polymerization into polyamides.[1][2] The presence of a phenolic hydroxyl group on the aromatic ring offers potential for enhanced adhesive properties, including improved water resistance and bonding to various substrates through hydrogen bonding and other intermolecular forces.[3] The bio-based nature of this amino acid makes it an attractive candidate for the development of sustainable and environmentally friendly adhesives, moving away from traditional petroleum-based products.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior during polymerization and formulation.

PropertyValueReference
Molecular Formula C₉H₁₁NO₃[6]
Molecular Weight 181.19 g/mol [6]
Melting Point 193-195 °C[6]
Appearance Off-white powder[1]
Solubility Slightly soluble in water and DMSO (with heating/sonication)[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 3[6]

Proposed Adhesive Formulation and Mechanism

An adhesive based on this compound would likely be a polyamide, synthesized through polycondensation. This process involves the formation of amide bonds between the amino group of one monomer and the carboxylic acid group of another, releasing water as a byproduct. The resulting polymer chain would possess repeating units of the β-amino acid.

The adhesion to substrates, particularly lignocellulosic materials like wood, would be multi-faceted:

  • Primary Adhesion (Covalent Bonding): While less common for the main adhesion mechanism, covalent bonds could potentially form between the polymer and reactive groups on the substrate under certain curing conditions.

  • Secondary Adhesion (Intermolecular Forces): This is the more likely primary mechanism. The numerous amide and hydroxyl groups in the polymer backbone would readily form strong hydrogen bonds with hydroxyl groups present in substrates like wood and paper.[3] The aromatic rings can also contribute to adhesion through π-π stacking interactions with appropriate substrates.

  • Mechanical Interlocking: The adhesive, in its liquid state, would penetrate the porous structure of the substrate and solidify, creating a strong mechanical interlock.

The phenolic hydroxyl group is expected to play a crucial role in enhancing water resistance by creating a more hydrophobic polymer backbone and potentially participating in cross-linking reactions.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of a polyamide adhesive from this compound and the subsequent testing of its adhesive properties.

Protocol 1: Synthesis of Polyamide Adhesive

This protocol describes a laboratory-scale melt polycondensation for synthesizing a polyamide from this compound.

Materials:

  • This compound

  • Nitrogen gas supply

  • High-vacuum pump

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

Procedure:

  • Place this compound into the three-necked round-bottom flask.

  • Assemble the flask with the mechanical stirrer, condenser, and nitrogen inlet/outlet.

  • Purge the system with dry nitrogen gas for 15-20 minutes to remove oxygen.

  • Begin stirring and gradually heat the flask to a temperature slightly above the melting point of the monomer (e.g., 200-220 °C).

  • Once the monomer has melted, continue the reaction under a slow stream of nitrogen for 2-3 hours to initiate oligomerization. Water will be evolved and removed through the condenser.

  • After the initial phase, gradually apply a high vacuum (e.g., <1 Torr) to the system while maintaining the temperature. This will facilitate the removal of water and drive the polymerization towards a higher molecular weight.

  • Continue the reaction under vacuum for an additional 4-6 hours. The viscosity of the melt will noticeably increase.

  • After the desired reaction time, release the vacuum with nitrogen gas and allow the polymer to cool to room temperature.

  • The resulting solid polyamide can be collected for characterization and formulation into an adhesive.

Protocol 2: Preparation of Adhesive Formulation

This protocol outlines the preparation of a solvent-based adhesive formulation for testing.

Materials:

  • Synthesized polyamide

  • Suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Magnetic stirrer and hotplate

  • Beaker

Procedure:

  • Dissolve a known weight of the synthesized polyamide in a suitable solvent to achieve the desired viscosity. For example, start with a 20% (w/v) solution.

  • Gently heat and stir the mixture until the polymer is completely dissolved.

  • Allow the solution to cool to room temperature before application.

Protocol 3: Lap Shear Strength Testing (adapted from ASTM D1002)

This protocol describes the procedure for evaluating the shear strength of the adhesive bond between two substrates (e.g., wood veneers).[7][8]

Materials:

  • Adhesive formulation

  • Substrate specimens (e.g., wood veneers, 1 inch wide x 4 inches long)

  • Applicator (e.g., brush, drawdown bar)

  • Clamps

  • Hot press (optional, for heat curing)

  • Universal Testing Machine (UTM) with tensile grips

Procedure:

  • Prepare the substrate surfaces by lightly sanding and cleaning with a solvent to remove any contaminants.

  • Apply a thin, uniform layer of the adhesive formulation to a defined area (e.g., 1 inch x 1 inch) on one end of a substrate specimen.

  • Place a second substrate specimen over the adhesive-coated area, creating a single lap joint with a 1-inch overlap.

  • Clamp the assembly with uniform pressure.

  • Allow the adhesive to cure. Curing conditions will depend on the specific formulation. This may be at room temperature for a specified time (e.g., 24 hours) or in a hot press at an elevated temperature for a shorter duration.

  • After curing, remove the clamps and allow the bonded specimens to equilibrate to standard testing conditions (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours.

  • Mount the specimen in the grips of the Universal Testing Machine.

  • Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min or 0.05 in/min) until the bond fails.[7]

  • Record the maximum load at failure.

  • Calculate the lap shear strength in megapascals (MPa) or pounds per square inch (psi) by dividing the maximum load by the bonded area.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the experimental protocols.

Table 2: Polymer Synthesis and Properties

ParameterValue
Monomer This compound
Polymerization Method Melt Polycondensation
Reaction Temperature (°C)
Reaction Time (hours)
Polymer Yield (%)
Average Molecular Weight ( g/mol )
Glass Transition Temperature (Tg, °C)

Table 3: Adhesive Performance Data

SubstrateCuring ConditionsLap Shear Strength (MPa)Standard DeviationFailure Mode
Wood (e.g., Maple)24h @ 25°C
Wood (e.g., Maple)30 min @ 120°C
Aluminum24h @ 25°C
Aluminum30 min @ 120°C

Failure Mode: Cohesive (failure within the adhesive), Adhesion (failure at the adhesive-substrate interface), or Substrate Failure.

Visualizations

The following diagrams illustrate the key processes and relationships in the development and testing of the proposed adhesive.

SynthesisWorkflow Monomer (S)-3-Amino-3- (4-hydroxyphenyl)propanoic acid Polycondensation Melt Polycondensation (Heat, Vacuum) Monomer->Polycondensation Polymer Polyamide Resin Polycondensation->Polymer Formulation Solvent Dissolution Polymer->Formulation Characterization Characterization (MW, Tg) Polymer->Characterization Adhesive Liquid Adhesive Formulation Formulation->Adhesive

Caption: Workflow for the synthesis of a polyamide adhesive.

TestingWorkflow Adhesive Liquid Adhesive Application Substrate Application Adhesive->Application Bonding Lap Joint Assembly Application->Bonding Substrates Substrates (e.g., Wood, Metal) Substrates->Application Curing Curing (Time, Temperature) Bonding->Curing Testing Lap Shear Test (UTM) Curing->Testing Data Performance Data (Shear Strength, Failure Mode) Testing->Data

Caption: Experimental workflow for adhesive performance testing.

AdhesionMechanism cluster_Adhesive Polyamide Adhesive cluster_Substrate Substrate (e.g., Wood) Amide Amide Groups (-CONH-) Adhesion Adhesion Mechanisms Amide->Adhesion Hydrogen Bonding Hydroxyl Phenolic Hydroxyl Groups (-OH) Hydroxyl->Adhesion Hydrogen Bonding Aromatic Aromatic Rings Aromatic->Adhesion π-π Stacking SubstrateHydroxyl Hydroxyl Groups (-OH) SubstratePores Porous Structure Adhesion->SubstrateHydroxyl Adhesion->SubstratePores Mechanical Interlocking

Caption: Proposed adhesion mechanisms for the polyamide adhesive.

References

Troubleshooting & Optimization

Technical Support Center: (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 3-Amino-3-(4-hydroxyphenyl)propanoic acid after synthesis?

A1: The most common purification techniques for 3-Amino-3-(4-hydroxyphenyl)propanoic acid, a β-amino acid, are recrystallization and column chromatography. For obtaining the enantiomerically pure (S)-form, chiral resolution via diastereomeric salt formation or preparative chiral High-Performance Liquid Chromatography (HPLC) is necessary.

Q2: What is a suitable solvent for the recrystallization of 3-Amino-3-(4-hydroxyphenyl)propanoic acid?

A2: Due to its zwitterionic nature, 3-Amino-3-(4-hydroxyphenyl)propanoic acid has limited solubility in many organic solvents. Water is a commonly used solvent for the recrystallization of this and similar amino acids.[1] Dimethyl sulfoxide (DMSO) is another potential solvent, although its high boiling point can make it difficult to remove.[1]

Q3: How can I resolve the racemic mixture of 3-Amino-3-(4-hydroxyphenyl)propanoic acid to obtain the pure (S)-enantiomer?

A3: Chiral resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequently, the desired enantiomer is recovered by treating the separated salt with a base. Another powerful technique is preparative chiral HPLC, which can directly separate the enantiomers.

Q4: What are the key parameters to monitor for assessing the purity of this compound?

A4: Purity should be assessed by a combination of techniques. Chemical purity can be determined by HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy. Enantiomeric purity (enantiomeric excess, ee) must be determined using a chiral method, such as chiral HPLC or by measuring the specific optical rotation.

Q5: What are the expected yields for the synthesis and purification of this compound?

A5: The synthesis of the racemic compound can yield between 65-80%.[2] The subsequent purification and chiral resolution steps will have their own associated yields. For instance, recrystallization of similar amino acids can have recovery yields of over 90%. The yield from chiral resolution is theoretically limited to 50% for the desired enantiomer from a racemic mixture, though in practice it is often lower.

Troubleshooting Guides

Recrystallization

Q: My compound is not dissolving in hot water during recrystallization. What should I do?

A: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough water. For amino acids, a considerable volume of hot solvent may be necessary. Add more hot water in small increments until the solid dissolves.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant amount of solid remains undissolved even with a large volume of hot water, you may need to perform a hot filtration to remove these impurities before allowing the solution to cool.

Q: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this:

  • Increase Solvent Volume: Add more of the solvent to the hot solution to ensure the compound remains dissolved at a lower temperature during the cooling process.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages the formation of an ordered crystal lattice.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

Q: Crystal formation is very rapid and results in a fine powder. Is this a problem?

A: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification. To promote the growth of larger, purer crystals, you should aim for a slower crystallization process. This can be achieved by:

  • Using a larger volume of solvent: This keeps the compound in solution for longer as it cools.

  • Slower cooling: Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath.

Chiral Resolution with L-(+)-Tartaric Acid

Q: I am not getting any precipitate after adding L-(+)-tartaric acid to my racemic amino acid solution. What could be the reason?

A: Several factors could be at play:

  • Solvent Choice: The solvent must be one in which the diastereomeric salt of the desired enantiomer has low solubility, while the other diastereomeric salt is more soluble. You may need to screen different solvents or solvent mixtures.

  • Concentration: The solution may be too dilute. Try to concentrate the solution carefully to induce precipitation.

  • Stoichiometry: While a 1:1 molar ratio is a good starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.65 equivalents) can be more effective in selectively precipitating one diastereomer.

Q: The enantiomeric excess (ee) of my resolved (S)-enantiomer is low. How can I improve it?

A: Low enantiomeric excess can be improved by:

  • Recrystallization of the Diastereomeric Salt: The separated diastereomeric salt can be recrystallized from a suitable solvent to improve its diastereomeric purity, which will, in turn, enhance the enantiomeric purity of the final product.

  • Optimizing Resolution Conditions: Experiment with different solvents, temperatures, and concentrations during the diastereomeric salt formation and crystallization.

Experimental Protocols

Protocol 1: Recrystallization of 3-Amino-3-(4-hydroxyphenyl)propanoic acid

Objective: To purify the crude racemic 3-Amino-3-(4-hydroxyphenyl)propanoic acid by recrystallization from water.

Methodology:

  • Place the crude 3-Amino-3-(4-hydroxyphenyl)propanoic acid in an Erlenmeyer flask.

  • Add a minimal amount of deionized water to the flask.

  • Heat the suspension on a hot plate with stirring.

  • Gradually add more hot deionized water until the solid completely dissolves.

  • If the solution is colored or contains insoluble particles, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold deionized water.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Chiral Resolution using L-(+)-Tartaric Acid

Objective: To separate the (S)-enantiomer from a racemic mixture of 3-Amino-3-(4-hydroxyphenyl)propanoic acid.

Methodology:

  • Dissolve the racemic 3-Amino-3-(4-hydroxyphenyl)propanoic acid in a suitable solvent (e.g., a mixture of ethanol and water) with heating.

  • In a separate flask, dissolve 0.5-1.0 molar equivalents of L-(+)-tartaric acid in the same solvent system, also with heating.

  • Slowly add the warm tartaric acid solution to the amino acid solution with constant stirring.

  • Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (S)-amino acid with L-(+)-tartaric acid is expected to precipitate.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the precipitated diastereomeric salt by vacuum filtration and wash it with a small amount of the cold solvent mixture.

  • To recover the free amino acid, dissolve the salt in water and adjust the pH to the isoelectric point of the amino acid (around pH 7) using a suitable base (e.g., dilute NaOH).

  • The this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Analyze the enantiomeric excess (ee) of the product by chiral HPLC.

Protocol 3: Chiral HPLC Analysis

Objective: To determine the enantiomeric purity of this compound.

Methodology:

  • Column: CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of methanol, water, and a small amount of an acidic or basic modifier (e.g., formic acid or diethylamine) to improve peak shape and resolution. A typical starting point could be Methanol/Water/Formic Acid (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Dissolve a small sample of the purified amino acid in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the separation of the (S) and (R) enantiomers. The D-enantiomer is typically more strongly retained on this type of column.

    • Calculate the enantiomeric excess (ee) based on the peak areas of the two enantiomers.

Quantitative Data Summary

Purification MethodParameterTypical ValueReference/Notes
Synthesis Chemical Yield (Racemic)65-80%[2]
Recrystallization Recovery Yield>90%Based on data for similar amino acids.
Chemical Purity>99%Dependent on the efficiency of the recrystallization.
Chiral Resolution Theoretical Max. Yield50%For the desired enantiomer from a racemate.
Practical Yield35-45%
Enantiomeric Excess (ee)>98%After one or two crystallizations of the diastereomeric salt.
Preparative Chiral HPLC Recovery Yield80-95%
Enantiomeric Purity>99.5%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Resolution cluster_analysis Analysis synthesis Racemic Synthesis (Yield: 65-80%) recrystallization Recrystallization (Recovery: >90%) synthesis->recrystallization Crude Product chiral_resolution Chiral Resolution (Yield: 35-45%) recrystallization->chiral_resolution Purified Racemate hplc_purity HPLC for Chemical Purity chiral_resolution->hplc_purity (S)-Enantiomer chiral_hplc Chiral HPLC for Enantiomeric Purity (ee) hplc_purity->chiral_hplc troubleshooting_crystallization start Crystallization Issue oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield solution1 Add more solvent Slow down cooling oiling_out->solution1 solution2 Concentrate solution Scratch flask Add seed crystal no_crystals->solution2 solution3 Cool for longer Recover from mother liquor low_yield->solution3

References

Technical Support Center: Overcoming Low Yield in Multi-Step Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for multi-step organic synthesis of amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and improve synthesis yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in solid-phase peptide synthesis (SPPS)?

Low yields in SPPS can stem from a variety of factors throughout the synthesis process. The most common culprits include:

  • Incomplete Coupling Reactions: The failure to form a peptide bond between the growing peptide chain and the incoming amino acid is a primary cause of low yield. This can be due to steric hindrance from bulky amino acid side chains and their protecting groups, the formation of secondary structures that make the reactive sites inaccessible, or suboptimal reaction conditions.[1][2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, preventing reagents from reaching the reactive sites. This is particularly common with long or hydrophobic peptide sequences.[3][4]

  • Difficult Amino Acid Sequences: Certain amino acid sequences are inherently more challenging to synthesize. These include sequences with multiple consecutive identical amino acids, proline residues which have a less reactive secondary amine, and bulky residues like arginine.[1]

  • Protecting Group Issues: The selection and manipulation of protecting groups are critical. Incomplete removal of a temporary protecting group will halt chain elongation, while premature removal of a permanent side-chain protecting group can lead to unwanted side reactions.[5][6]

  • Racemization: The loss of stereochemical integrity at the alpha-carbon of an amino acid during activation and coupling can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired product.[7][8]

  • Inefficient Cleavage or Purification: Even a successful synthesis on the resin can result in low final yield if the peptide is not efficiently cleaved from the solid support or if significant product is lost during purification.[3][9]

Q2: How can I improve the yield of a difficult coupling reaction?

Several strategies can be employed to improve the efficiency of challenging coupling steps:

  • Double Coupling: Repeating the coupling step is a straightforward method to help drive the reaction to completion. This is particularly useful for sterically hindered amino acids, sequences containing proline, or consecutive identical residues.[1][2]

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can enhance reaction kinetics and improve yields, especially for longer peptides.[1][3]

  • Optimize Coupling Reagents and Additives: For difficult couplings, switching to a more potent coupling reagent may be necessary. Additives can also be used to suppress side reactions like racemization.[2][10]

  • Elevated Temperature: Increasing the reaction temperature can help to disrupt secondary structures and improve coupling efficiency for aggregating sequences.[11][12]

  • Extended Reaction Times: Allowing more time for the coupling reaction can also lead to a more complete reaction.[3]

Q3: What is racemization and how can it be minimized?

Racemization is the conversion of a chiral amino acid into an equal mixture of its D- and L-enantiomers. This is a significant side reaction during peptide synthesis, particularly for amino acids like cysteine and histidine.[2][13] To minimize racemization:

  • Choose Appropriate Coupling Reagents: Some coupling reagents are less prone to causing racemization. For example, carbodiimide-based activators in the presence of an additive like HOBt or Oxyma Pure are recommended.[2][7]

  • Select a Weaker Base: The choice of base can influence the rate of racemization. Weaker bases such as N-methylmorpholine (NMM) or collidine are often preferred over stronger bases like DIPEA.[7]

  • Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[7]

  • Use Additives: Additives like HOBt and HOAt can suppress racemization by forming active esters that are less prone to this side reaction.[8][10]

Troubleshooting Guides

Issue 1: Low overall yield after synthesis and cleavage.

This troubleshooting guide will help you systematically identify the source of low yield in your multi-step amino acid synthesis.

Troubleshooting Workflow for Low Synthesis Yield

LowYieldTroubleshooting Start Low Overall Yield Identified CheckSynthesis Step 1: Assess On-Resin Synthesis Efficiency Start->CheckSynthesis AnalyzeCleavedPeptide Perform Test Cleavage & Analyze by MS CheckSynthesis->AnalyzeCleavedPeptide Is target peptide mass present? CleavageIssue Problem Likely in Cleavage/Purification SynthesisIssue Problem in On-Resin Synthesis MonitorCoupling Step 2: Monitor Individual Coupling Steps SynthesisIssue->MonitorCoupling AddressAggregation Step 4: Address Potential Aggregation SynthesisIssue->AddressAggregation If sequence is aggregation-prone AnalyzeCleavedPeptide->CleavageIssue Yes AnalyzeCleavedPeptide->SynthesisIssue No KaiserTest Use Kaiser Test to Check for Free Amines MonitorCoupling->KaiserTest How to monitor? IncompleteCoupling Incomplete Coupling Detected KaiserTest->IncompleteCoupling Positive result OptimizeCoupling Step 3: Optimize Coupling Strategy IncompleteCoupling->OptimizeCoupling DoubleCouple Implement Double Coupling OptimizeCoupling->DoubleCouple Option 1 ChangeReagents Change Coupling Reagents/Additives OptimizeCoupling->ChangeReagents Option 2 IncreaseTemp Increase Reaction Temperature OptimizeCoupling->IncreaseTemp Option 3 SpecialResin Use Low-Substitution Resin AddressAggregation->SpecialResin Option 1 ChaotropicAgents Incorporate Chaotropic Agents AddressAggregation->ChaotropicAgents Option 2 Pseudoprolines Use Pseudoproline Dipeptides AddressAggregation->Pseudoprolines Option 3

Caption: A workflow for troubleshooting low yield in peptide synthesis.

Issue 2: Choosing the right coupling reagent.

The choice of coupling reagent is critical for achieving high yields, especially for difficult sequences. This guide provides a comparison of common coupling reagents.

Coupling Reagent ClassExamplesPotencyRacemization RiskCostBest For
Carbodiimide DIC/HOBt, DIC/OxymaStandardLowLowRoutine synthesis.[2]
Uronium/Aminium HBTU, HATU, HCTUHighModerateModerateDifficult couplings and sterically hindered amino acids.[2][3]
Phosphonium PyBOP, PyAOPHighLowHighMinimizing racemization in critical couplings.[7]
Immonium COMUVery HighLowHighHigh solubility and safer alternative to benzotriazole-based reagents.[2][3]

Decision Tree for Coupling Reagent Selection

CouplingReagentSelection Start Start: Select Coupling Reagent IsDifficult Is the coupling 'difficult'? Start->IsDifficult Routine Routine Synthesis IsDifficult->Routine No Difficult Difficult Coupling IsDifficult->Difficult Yes UseCarbodiimide Use Carbodiimide (e.g., DIC/HOBt) Routine->UseCarbodiimide IsRacemizationCritical Is racemization a critical concern? Difficult->IsRacemizationCritical HighPotencyNeeded High Potency Required IsRacemizationCritical->HighPotencyNeeded No MinimizeRacemization Minimize Racemization IsRacemizationCritical->MinimizeRacemization Yes UseUronium Use Uronium/Immonium (e.g., HATU, COMU) HighPotencyNeeded->UseUronium UsePhosphonium Use Phosphonium (e.g., PyBOP) MinimizeRacemization->UsePhosphonium

Caption: A decision tree for selecting an appropriate coupling reagent.

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion

This qualitative test is used to detect the presence of free primary amines on the resin after a coupling step. A positive result (blue color) indicates an incomplete reaction.[3]

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Resin sample (a few beads).

  • Heating block or water bath.

Procedure:

  • Place a small sample of the resin beads in a glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads/solution: Positive result, indicating the presence of free primary amines and an incomplete coupling reaction.

    • Yellow/colorless beads and solution: Negative result, indicating a complete coupling reaction.

Protocol 2: Double Coupling Procedure

This protocol is a general guideline for performing a double coupling step when an incomplete reaction is suspected or for known difficult couplings.[1][7]

Procedure:

  • After the initial coupling reaction, wash the resin thoroughly with DMF to remove excess reagents.[7]

  • Prepare a fresh solution of the protected amino acid and coupling reagents in DMF, identical to the initial coupling solution.

  • Add the fresh coupling solution to the resin.

  • Allow the second coupling reaction to proceed for the same duration as the first, or longer if necessary.

  • Wash the resin with DMF to remove unreacted reagents.

  • (Optional) Perform a Kaiser test to confirm the completion of the second coupling.[7]

Protocol 3: Test Cleavage and Mass Spectrometry Analysis

A small-scale test cleavage is useful for quickly assessing the success of the on-resin synthesis before committing to a full-scale cleavage.[3]

Materials:

  • Dry peptide-resin (10-20 mg).

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Microcentrifuge tube.

  • Cold diethyl ether.

  • Solvent for MS analysis (e.g., acetonitrile/water with 0.1% formic acid).

Procedure:

  • Place the dry peptide-resin in a microcentrifuge tube.

  • Add the cleavage cocktail to the resin (approximately 100-200 µL).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Precipitate the cleaved peptide by adding cold diethyl ether to the tube.

  • Centrifuge the tube to pellet the peptide and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether and centrifuge again.

  • Air-dry the peptide pellet to remove residual ether.

  • Dissolve the crude peptide in a suitable solvent for mass spectrometry analysis.[3]

  • Analyze the sample to confirm the presence of the target peptide mass. The presence of the correct mass indicates that the synthesis was at least partially successful.[3]

References

Improving solubility of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

A1: this compound is a β-amino acid.[1] It is structurally similar to tyrosine. It typically appears as an off-white to light brown solid.[2] Its solubility is limited in water and it is slightly soluble in dimethyl sulfoxide (DMSO).[3] Due to its zwitterionic nature, containing both an amino group and a carboxylic acid group, its solubility is highly dependent on the pH of the solution.[4][5]

Q2: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer for my assay?

A2: This phenomenon is often referred to as "solvent shock." It occurs when a compound dissolved in a high concentration of an organic solvent, such as DMSO, is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.

Q3: What is the maximum concentration of DMSO that is acceptable in cell-based assays?

A3: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity and other off-target effects.[6][7][8] It is crucial to always include a vehicle control (the same concentration of DMSO without the compound) in your experiments to monitor for any effects of the solvent on the cells.[8]

Q4: How can I determine if the precipitation I'm observing is my compound or something else in the media?

A4: To distinguish between compound precipitation and other issues, you can run a control experiment. Prepare a solution of your compound in the assay buffer without cells or other reagents. If you observe precipitation, it is likely your compound.[9] Cell culture media itself can sometimes form precipitates due to temperature shifts or changes in concentration from evaporation.

Troubleshooting Guides

Issue: Compound precipitates out of solution upon addition to aqueous assay buffer.

Possible Cause:

  • The concentration of the compound in the final assay solution exceeds its aqueous solubility.

  • "Solvent shock" from rapid dilution of a concentrated DMSO stock.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a less concentrated stock solution in DMSO. This will result in a lower final concentration of the compound when diluted into the assay buffer.

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in the assay buffer. This gradual change in solvent composition can help keep the compound in solution.[6]

  • pH Adjustment of the Assay Buffer: Since this compound is a zwitterionic compound, its solubility is pH-dependent. Adjusting the pH of your assay buffer away from the isoelectric point of the compound can significantly increase its solubility. For amino acids, solubility is generally higher at acidic or alkaline pH.[4][5][10]

  • Use of Co-solvents: While keeping the final DMSO concentration low is important for cell-based assays, for cell-free assays, a slightly higher percentage of a co-solvent might be acceptable to maintain solubility.[11]

Issue: Low or inconsistent results in biological assays.

Possible Cause:

  • Precipitation of the compound leads to a lower effective concentration in the assay.

  • The compound is not fully dissolved in the stock solution.

Solutions:

  • Ensure Complete Dissolution of Stock: When preparing your DMSO stock, ensure the compound is fully dissolved. Gentle heating or sonication may be necessary for compounds that are only slightly soluble in DMSO.[3]

  • Determine Kinetic Solubility: Perform a kinetic solubility test to understand the concentration at which your compound begins to precipitate under your specific assay conditions. This can be done using methods like nephelometry (light scattering) to detect precipitates.[12]

  • Pre-equilibrate Solutions: Allow the diluted compound in the assay buffer to equilibrate at the assay temperature before adding it to your cells or protein. This can help identify any temperature-dependent solubility issues.

Quantitative Data

Due to the limited availability of specific experimental solubility data for this compound, the following table provides an illustrative example of how pH can affect the solubility of a similar amino acid, L-tyrosine. This demonstrates the general principle that solubility is lowest near the isoelectric point (pI) and increases in acidic or basic solutions.

pHApproximate Solubility of L-Tyrosine (g/L)
1.82.0
3.2 - 7.50.45
9.51.4
10.03.8
Data is illustrative for L-Tyrosine and sourced from reference[10].

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilution
  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder.

  • Initial Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator or gently warm the solution to ensure all solid material has dissolved.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in your assay buffer. For example, dilute the 50 mM stock to 1 mM in buffer.

  • Final Serial Dilutions: Perform a serial dilution from the intermediate stock to achieve your final desired concentrations for the assay. This minimizes the final DMSO concentration in each well.[6]

Protocol 2: Kinetic Solubility Assay by Visual Inspection
  • Prepare a series of dilutions of your compound in the assay buffer, starting from a concentration you expect to be above the solubility limit.

  • Incubate the solutions under the same conditions as your biological assay (e.g., temperature, time).

  • Visually inspect each dilution for any signs of precipitation or turbidity. The highest concentration that remains clear is an approximation of the kinetic solubility. For a more quantitative result, the absorbance can be read at a wavelength around 600 nm, where higher absorbance indicates more precipitation.[9]

Visualizations

TroubleshootingWorkflow Troubleshooting Solubility Issues start Precipitation Observed in Assay check_stock Is stock solution clear? start->check_stock check_dilution Precipitation upon dilution? check_stock->check_dilution Yes solution_stock Action: Improve Stock Dissolution (Sonication, Gentle Warming) check_stock->solution_stock No solubility_limit Concentration > Aqueous Solubility? check_dilution->solubility_limit Yes solvent_shock Rapid Dilution (Solvent Shock)? solubility_limit->solvent_shock No solution_concentration Action: Lower Final Concentration solubility_limit->solution_concentration Yes solution_dilution Action: Use Serial Dilution solvent_shock->solution_dilution Yes solution_ph Action: Adjust Buffer pH solvent_shock->solution_ph Consider solution_cosolvent Action: Use Co-solvent (cell-free) solution_ph->solution_cosolvent Also Consider

Caption: A workflow for troubleshooting compound precipitation in biological assays.

SignalingPathway Illustrative Tyrosine Kinase Receptor Signaling ligand Ligand receptor Tyrosine Kinase Receptor ligand->receptor compound This compound (Hypothetical Inhibitor) compound->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) dimerization->downstream response Cellular Response (Proliferation, Survival) downstream->response

Caption: A simplified, hypothetical signaling pathway for a tyrosine kinase receptor.

References

Technical Support Center: Optimization of Reaction Conditions for Derivatization of Propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of propanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of propanoic acid necessary for analysis?

A1: Derivatization is often required to improve the analytical properties of propanoic acid, particularly for gas chromatography (GC). Propanoic acid is a volatile short-chain fatty acid, but its high polarity can lead to poor peak shapes (tailing) and interaction with the GC column's stationary phase.[1][2] Derivatization converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable derivative, resulting in better chromatographic separation and detection.[3] For high-performance liquid chromatography (HPLC), derivatization may be necessary for UV detection if the original molecule does not have a suitable chromophore.[4]

Q2: What are the most common derivatization methods for propanoic acid?

A2: The two most common methods for derivatizing carboxylic acids like propanoic acid are silylation and esterification (alkylation).[5]

  • Silylation: This method replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5] Silylation is a widely used and effective technique for GC analysis.[3]

  • Esterification: This involves reacting the carboxylic acid with an alcohol in the presence of a catalyst to form an ester.[6][7] Methyl esters (FAMEs) are commonly prepared for fatty acid analysis.[1]

Q3: Which silylation reagent should I choose for propanoic acid?

A3: The choice of silylation reagent depends on the reactivity of the compound and the desired stability of the derivative.

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and commonly used reagent that reacts with a wide range of compounds, including carboxylic acids.[1][8] Adding 1-10% TMCS (trimethylchlorosilane) can increase its reactivity for more difficult-to-silylate compounds.[8]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile TMS-amide available, its byproducts typically elute with the solvent front, ensuring clean chromatograms.[8]

  • MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide): Forms TBDMS derivatives that are about 10,000 times more stable to hydrolysis than TMS derivatives, making them more robust for sample preparation and analysis.[8][9]

Q4: What are common catalysts used for the esterification of propanoic acid?

A4: Acid catalysts are generally used to accelerate the esterification reaction.

  • Boron Trifluoride (BF₃): BF₃ in methanol is a popular and effective reagent for preparing fatty acid methyl esters (FAMEs) under mild conditions.[1][10]

  • Sulfuric Acid (H₂SO₄): A strong acid catalyst commonly used in esterification reactions.[6][7]

  • Hydrochloric Acid (HCl): Can be used to catalyze esterification, often by saturating the alcohol with gaseous HCl.[5][11]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis
Potential Cause Troubleshooting Solution
Incomplete Derivatization Increase the reaction time, temperature, or the amount of derivatization reagent. A molar excess of at least 2:1 of the silylating reagent to active hydrogens is recommended.[2] For esterification, ensure the catalyst concentration and reaction conditions are optimal.
Active Sites in the GC System Deactivate the GC inlet liner with a silylation reagent. Use a highly inert column. Consider trimming the front end of the column (10-50 cm) as it can become contaminated with sample residues.[12]
Column Overload Dilute the sample before injection.
Interaction with Stationary Phase For underivatized acids, use a polar polyethylene glycol-based column (e.g., Carbowax). However, be aware that derivatization reagents can damage these columns.[5][12] For derivatized samples, a non-polar or mid-polar column is typically used.
Presence of Water Ensure all glassware is dry and use anhydrous solvents. Moisture can decompose the silylation reagent and the formed derivatives.[2]
Issue 2: Low or No Product Yield
Potential Cause Troubleshooting Solution
Suboptimal Reaction Conditions Optimize reaction temperature and time. For silylation with BSTFA, a common condition is 60°C for 60 minutes.[1] For esterification with BF₃-methanol, temperatures around 50-60°C for about an hour are typical.[1] Esterification with H₂SO₄ catalyst can achieve high yields (e.g., 96.9%) at 65°C for 210 minutes with a high molar ratio of alcohol.[7]
Reagent Degradation Use fresh derivatization reagents. Silylation reagents are sensitive to moisture and should be stored in a desiccator.
Presence of Interfering Substances Ensure the sample is clean before derivatization. Matrix effects can inhibit the reaction.
Reversible Reaction (Esterification) Use a large excess of the alcohol or remove the water produced during the reaction to drive the equilibrium towards the product side.[6]
Issue 3: Extraneous Peaks in the Chromatogram
Potential Cause Troubleshooting Solution
Derivatization Reagent Byproducts This is common. Identify the peaks associated with the reagent and its byproducts by injecting a blank (reagent + solvent). MSTFA is known to have volatile byproducts that elute with the solvent front.[8]
Side Reactions If the sample contains other functional groups (e.g., hydroxyl, amine), they may also be derivatized. Use a more selective reagent if necessary.
Sample Contamination Ensure solvents and glassware are clean. Contamination from the sample matrix can lead to extra peaks.
Septum Bleed Use a high-quality, low-bleed septum in the GC inlet.

Data Presentation

Table 1: Comparison of Common Silylation Reagents for Carboxylic Acid Derivatization

ReagentAbbreviationDerivative FormedKey Features
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Highly reactive and widely used.[1][8]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)Most volatile TMS-amide; byproducts elute early.[8]
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (TBDMS)Forms derivatives that are significantly more stable to hydrolysis.[8][9]

Table 2: Optimized Conditions for Esterification of Propanoic Acid

AlcoholCatalystMolar Ratio (Acid:Alcohol:Catalyst)Temperature (°C)Reaction Time (min)Max. Yield (%)Reference
1-PropanolH₂SO₄1:10:0.206521096.9[6][7]
MethanolBF₃-50-60~60-[1]
Butanol--60-80--[13]

Experimental Protocols

Protocol 1: Silylation of Propanoic Acid using BSTFA with 1% TMCS

Materials:

  • Propanoic acid sample

  • BSTFA + 1% TMCS

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Autosampler vials with caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Pipette 100 µL of the propanoic acid sample (or a solution of it) into an autosampler vial.

  • Add 50 µL of BSTFA + 1% TMCS. This provides a significant molar excess.

  • Cap the vial tightly and vortex for 10 seconds.

  • Place the vial in a heating block or oven set to 60°C for 60 minutes. Note: Temperature and time can be optimized for specific sample matrices.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add a suitable solvent (e.g., Dichloromethane) to dilute the sample to the desired concentration for injection.

  • The sample is now ready for GC or GC-MS analysis.[1]

Protocol 2: Esterification of Propanoic Acid to Methyl Propanoate using BF₃-Methanol

Materials:

  • Propanoic acid sample

  • BF₃-Methanol reagent (14% w/v)

  • Hexane

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Reaction tubes with screw caps

  • Water bath or heating block

Procedure:

  • Place the sample containing propanoic acid into a reaction tube. If the sample is in an aqueous solution, it should be acidified and extracted into an organic solvent first.

  • Add 1-2 mL of BF₃-Methanol reagent to the sample.

  • Cap the tube tightly and heat at 50-60°C for approximately 60 minutes.

  • After cooling, add 1 mL of water and 1 mL of hexane to the tube.

  • Vortex vigorously to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Centrifuge briefly to separate the layers.

  • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The hexane solution containing methyl propanoate is ready for GC analysis.[1][10]

Visualizations

Derivatization_Workflow General Workflow for Propanoic Acid Derivatization and GC Analysis cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Propanoic Acid Sample Derivatization Derivatization (Silylation or Esterification) Sample->Derivatization Add Reagent & Catalyst Heating Heating (e.g., 60°C) Derivatization->Heating Incubate GC_Injection GC Injection Heating->GC_Injection Cool & Dilute Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Troubleshooting_Logic Troubleshooting Logic for Poor GC Peak Shape Start Poor Peak Shape (Tailing/Fronting) Incomplete_Rxn Incomplete Derivatization? Start->Incomplete_Rxn Optimize_Cond Optimize Reaction: - Increase Time/Temp - Increase Reagent Amount Incomplete_Rxn->Optimize_Cond Yes Active_Sites Active Sites in System? Incomplete_Rxn->Active_Sites No End Improved Peak Shape Optimize_Cond->End Deactivate Deactivate Liner Trim Column Active_Sites->Deactivate Yes Column_Overload Column Overload? Active_Sites->Column_Overload No Deactivate->End Dilute_Sample Dilute Sample Column_Overload->Dilute_Sample Yes Column_Overload->End No Dilute_Sample->End

References

Technical Support Center: A Troubleshooting Guide for the HPLC Analysis of Polar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) of polar compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in retaining and resolving highly polar analytes. The following content is structured in a question-and-answer format to directly address common issues, providing not just solutions, but the underlying chromatographic principles to empower your method development and troubleshooting.

Section 1: Fundamental Challenges with Polar Analytes

Q1: Why are polar compounds so difficult to analyze with traditional Reversed-Phase (RP) HPLC?

A1: Traditional reversed-phase HPLC employs a nonpolar stationary phase (like C18) and a polar mobile phase. The primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase. Polar compounds, being hydrophilic ("water-loving"), have a strong affinity for the polar mobile phase and weak interactions with the nonpolar stationary phase.[1] This results in minimal retention, often causing them to elute at or near the column's void volume (t₀), leading to poor resolution and unreliable quantification.[2][3]

Section 2: Troubleshooting Poor Retention

Q2: My polar analyte is eluting in the void volume. How can I increase its retention time in Reversed-Phase HPLC?

A2: Insufficient retention is the most common issue. Here is a systematic approach to troubleshoot and enhance retention:

Step 1: Mobile Phase Modification

  • Decrease Organic Solvent Concentration: The most straightforward approach is to increase the polarity of the mobile phase by reducing the percentage of the organic solvent (e.g., acetonitrile or methanol).[4] For extremely polar compounds, a 100% aqueous mobile phase may be necessary.[4]

    • Causality: A more polar mobile phase decreases the analyte's solubility in it, promoting greater interaction with the nonpolar stationary phase.

    • Expert Tip: Be cautious of "phase collapse" or "hydrophobic collapse" with traditional C18 columns in mobile phases with very high water content (>95%).[4][5][6] This phenomenon occurs when the C18 alkyl chains fold onto themselves, leading to a dramatic and often irreversible loss of retention.[7]

  • Adjust Mobile Phase pH (for ionizable compounds): For acidic or basic analytes, mobile phase pH is a powerful tool to control retention.[4][8][9]

    • For Acidic Compounds: Lower the mobile phase pH to at least 2 units below the analyte's pKa. This suppresses ionization, making the acid neutral and more hydrophobic, thus increasing retention.[5][8][10][11]

    • For Basic Compounds: Increase the mobile phase pH to at least 2 units above the analyte's pKa. This deprotonates the base, rendering it neutral and more retained.[8][12]

    • Self-Validation: If retention time increases significantly upon pH adjustment, it confirms that your analyte is ionizable and that you are successfully manipulating its hydrophobic character.

Step 2: Stationary Phase Selection

If mobile phase adjustments are insufficient, the column chemistry is the next logical step.

  • Use "Aqueous-Compatible" Columns (e.g., AQ-C18): These columns are specifically designed to prevent phase collapse in highly aqueous mobile phases.[4] They often feature polar end-capping or embedded polar groups within the alkyl chains.[4][13]

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain, which helps to maintain a hydrated surface and provides an alternative interaction mechanism (hydrogen bonding).

    • Polar-Endcapped Phases: These columns use a polar group to cap the residual silanols on the silica surface, which not only improves peak shape for basic compounds but also enhances compatibility with aqueous mobile phases.[14]

Step 3: Employ Ion-Pair Chromatography (IPC)

For charged polar analytes that still show poor retention, IPC is a robust option.

  • Mechanism: An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase.[4] For example, an alkyl sulfonate (negative charge) is used for cationic analytes.[5] This forms a neutral ion-pair that is sufficiently hydrophobic to be retained by the C18 phase.[4]

  • Caveats: IPC methods can have long equilibration times and are often incompatible with mass spectrometry (MS) due to ion suppression.[14] The reagents can also be difficult to completely wash from the column and system.[15]

Section 3: Troubleshooting with Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative and powerful technique for retaining very polar compounds. It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[16][17]

Q3: I'm using HILIC, but my retention times are unstable and drifting. What's wrong?

A3: Retention time drift in HILIC is a frequent problem, often stemming from the unique retention mechanism which relies on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[16][18][19]

Workflow for Diagnosing HILIC Retention Drift

HILIC_Troubleshooting Start Retention Time Drift Observed Equilibration Is Column Fully Equilibrated? Start->Equilibration MobilePhase Is Mobile Phase Stable? Equilibration->MobilePhase Yes Solution1 Re-equilibrate for at least 20 column volumes. Equilibration->Solution1 No Temp Is Temperature Stable? MobilePhase->Temp Yes Solution2 Prepare fresh mobile phase. Ensure bottles are sealed to prevent evaporation. MobilePhase->Solution2 No Contamination Is Column Contaminated? Temp->Contamination Yes Solution3 Use a column oven. Ensure consistent lab temp. Temp->Solution3 No Solution4 Flush column with strong solvent (e.g., 50:50 Methanol:Water). Consider a guard column. Contamination->Solution4 No

Caption: Systematic workflow for troubleshooting retention time drift in HILIC.

Detailed Troubleshooting Steps:

  • Column Equilibration: HILIC requires significantly longer equilibration times than reversed-phase.[18] The water layer on the stationary phase takes time to establish.

    • Protocol: For initial conditioning, flush a new column with at least 50 column volumes of mobile phase.[16] Between gradient runs, ensure a re-equilibration of at least 10-20 column volumes.[16][18]

  • Mobile Phase Composition: The high organic content makes the mobile phase susceptible to evaporation of the organic component, which increases the water content (the strong solvent in HILIC) and decreases retention.[20]

    • Best Practice: Prepare fresh mobile phase daily and keep solvent bottles tightly capped.

  • Buffer Concentration and pH: Buffer salts play a crucial role in the retention mechanism.

    • Buffer Concentration: Insufficient buffer concentration can lead to poor peak shape.[18] Conversely, high buffer concentrations can decrease retention by competing with the analyte for interaction sites.[16] A starting point of 10-20 mM is often recommended.

    • Mobile Phase pH: Ensure the mobile phase pH is adjusted to keep your analyte in a consistent, charged state for optimal retention via ionic interactions with the stationary phase.[18]

  • Injection Solvent: The sample diluent must be matched to the mobile phase as closely as possible. Injecting a sample in a solvent stronger than the mobile phase (i.e., with more water) will cause peak distortion and poor retention.[19]

    • Expert Tip: If your sample is only soluble in water, inject the smallest possible volume to minimize deleterious effects.

Q4: My peaks are fronting or tailing badly in HILIC. What are the causes?

A4: Poor peak shape in HILIC can be attributed to several factors, distinct from those in reversed-phase.

ProblemPossible CausesRecommended Solutions
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanols).[19] - Insufficient buffer concentration.[18] - Co-elution with an impurity.[19]- Increase buffer concentration to mask silanol interactions. - Adjust mobile phase pH. - Inject a standard of the pure compound to confirm if co-elution is the issue.[19]
Peak Fronting - Injection Solvent Mismatch: Sample is dissolved in a solvent stronger than the mobile phase.[19] - Column Overload: Injecting too much sample mass or volume.[18][19] - Column Damage: A void at the column inlet.- Match the sample diluent to the initial mobile phase conditions.[19] - Reduce the sample concentration or injection volume.[18][19] - If other solutions fail, the column may be damaged and require replacement.[19]

Section 4: General System and Method Troubleshooting

Q5: I'm observing high backpressure that is increasing with each injection. What should I check?

A5: High backpressure is usually caused by a blockage somewhere in the flow path.[21] When analyzing polar compounds, which often require highly aqueous mobile phases with buffers, salt precipitation is a common culprit.[21]

Protocol for Diagnosing High Backpressure

  • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (tubing, injector, etc.).[22]

  • If the Blockage is the Column:

    • Check for Particulates: A clogged inlet frit is the most likely cause. Try back-flushing the column (reversing the flow direction) to waste, ensuring you check the manufacturer's instructions to see if this is permissible.[22]

    • Check for Buffer Precipitation: If using high buffer concentrations with high organic percentages (especially acetonitrile), the buffer may have precipitated.[21] Flush the column with 100% water (ensure no buffer is in the system first) to redissolve the salts.

    • Use a Guard Column: A guard column is an inexpensive, disposable pre-column that protects your analytical column from particulates and strongly retained matrix components.[21][23]

  • If the Blockage is the System: Systematically disconnect components, starting from the detector and moving backward toward the pump, to identify the point of obstruction.[21][22]

Q6: My peak shapes are splitting or shouldering. What does this indicate?

A6: Split or shouldering peaks can have several causes:

  • Co-elution: The most common cause is the co-elution of your target analyte with another compound.[19] To verify, inject a pure standard of your analyte.

  • Column Contamination/Damage: A partially blocked inlet frit can distort the flow path, leading to peak splitting. A void or channel in the column packing bed can also be a cause.

  • Sample Solvent Effects: Injecting the sample in a solvent that is much stronger or immiscible with the mobile phase can cause the sample band to distort as it enters the column.[24] Always try to dissolve the sample in the initial mobile phase.[19]

  • Analyte On-Column Isomerization/Degradation: The analyte may be unstable under the mobile phase conditions (e.g., pH) and converting to another form during the analysis.

Troubleshooting Logic for Split Peaks

Caption: Decision tree for troubleshooting split peaks.

References

Technical Support Center: (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: this compound, a phenolic beta-amino acid, is susceptible to several degradation pathways in solution. The primary factors include:

  • Oxidation: The phenol group is prone to oxidation, which can be initiated by dissolved oxygen, trace metal ions (e.g., Cu²⁺, Fe³⁺), and exposure to light. This can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce the formation of reactive radical species, leading to dimerization and other degradation products.

  • pH: The pH of the solution significantly influences the rate of both oxidation and other degradation reactions. Extreme pH values can catalyze degradation.

Q2: My solution of this compound is turning a brownish color. What is causing this and how can I prevent it?

A2: A brownish discoloration is a common indicator of oxidation of the phenolic group, leading to the formation of quinone-like structures and subsequent polymerization. This process is often accelerated by exposure to air (oxygen) and light. To prevent this:

  • Work under an inert atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Protect from light: Use amber-colored vials or wrap containers in aluminum foil to shield the solution from light.

  • Add antioxidants: Incorporate antioxidants into your formulation.

  • Control pH: Maintain the solution at an optimal pH, which is typically in the acidic range for phenolic compounds.

Q3: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A3: For phenolic compounds like L-DOPA, which is structurally similar to your compound, acidic conditions (pH 2.0–4.0) are known to enhance stability by reducing the rate of oxidation[1]. It is recommended to perform a pH stability study for your specific concentration and solvent system to determine the optimal pH.

Q4: Can I use antioxidants to improve the stability? If so, which ones are recommended?

A4: Yes, antioxidants are highly effective in preventing oxidative degradation. Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for stabilizing phenolic compounds in solution. Other options include:

  • Sodium metabisulfite

  • Butylated hydroxytoluene (BHT) - for non-aqueous or mixed solvent systems.

The choice of antioxidant will depend on the specific application and compatibility with other components in the solution.

Q5: Are there any specific excipients that can help stabilize the solution?

A5: Besides antioxidants, other excipients can enhance stability:

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) and its salts can sequester trace metal ions that catalyze oxidation.

  • Buffering Agents: Use of appropriate buffers (e.g., citrate, acetate) is crucial for maintaining the optimal pH.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Solution develops a yellow or brown color over time. Oxidation of the phenolic group.1. Prepare solutions fresh and use them promptly.2. De-gas solvents and work under an inert atmosphere (N₂ or Ar).3. Protect the solution from light by using amber vials or covering with foil.4. Add an antioxidant such as ascorbic acid (e.g., 0.1% w/v).5. Add a chelating agent like EDTA (e.g., 0.01-0.1%) to sequester metal ions.
Loss of potency or concentration of the active compound. Chemical degradation (oxidation, photodegradation, pH-mediated hydrolysis).1. Optimize the pH of the solution, aiming for a slightly acidic range (conduct a pH stability study).2. Store solutions at reduced temperatures (refrigeration at 2-8°C or frozen at -20°C).3. Implement all the protective measures against oxidation and photodegradation mentioned above.
Precipitation is observed in the solution upon storage. Poor solubility at the storage pH or formation of insoluble degradation products.1. Verify the solubility of the compound at the chosen pH and concentration.2. Adjust the pH to a range where the compound is more soluble.3. If degradation is suspected, analyze the precipitate to identify its nature.

Quantitative Data Summary

The following table summarizes stability data for L-DOPA, a structurally related compound, which can serve as a reference for this compound.

Table 1: Stability of L-DOPA/Carbidopa Solution under Different Conditions [2][3]

Storage ConditionAdditiveStability (Time to significant decline)
Room TemperatureNone< 48 hours
Room TemperatureAscorbate~ 72 hours
Refrigerated (2-8°C)Not specified> 7 days
Frozen (-20°C)Not specified> 7 days

This data suggests that temperature control and the addition of an antioxidant significantly improve stability.

Experimental Protocols

Protocol 1: pH Stability Study

Objective: To determine the pH of maximum stability for this compound in an aqueous solution.

Methodology:

  • Prepare a series of buffer solutions covering a pH range of 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Prepare stock solutions of this compound in each buffer at a fixed concentration.

  • Divide each solution into two sets of vials: one protected from light (amber vials) and one exposed to a controlled light source (photostability chamber).

  • Store all samples at a constant temperature (e.g., 25°C or 40°C for accelerated testing).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to quantify the remaining concentration of the parent compound and the formation of any degradation products.

  • Plot the percentage of remaining compound versus time for each pH to determine the degradation rate constant. The pH with the lowest degradation rate is the pH of maximum stability.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.

Methodology:

  • Forced Degradation Studies: To generate degradation products, subject the compound to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer at a low pH) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the parent compound and potential degradation products absorb (e.g., 275 nm).

    • Column Temperature: 30°C.

  • Method Optimization: Inject the stressed samples and optimize the mobile phase gradient, pH, and other chromatographic parameters to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation peaks.

  • Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway cluster_main Primary Compound cluster_stress Stress Factors cluster_products Degradation Products A This compound F Oxidized Products (e.g., Quinones) A->F Oxidation G Photodegradation Products (e.g., Dimers) A->G Photodegradation B Oxygen (Air) B->F C Light (UV) C->G D Metal Ions (Fe³⁺, Cu²⁺) D->F E Extreme pH E->F E->G

Caption: Major degradation pathways for this compound.

stabilization_workflow cluster_problem Problem Identification cluster_strategies Stabilization Strategies cluster_excipients Excipient Selection cluster_verification Verification A Instability Observed (e.g., color change, potency loss) B pH Optimization (Acidic pH) A->B C Inert Atmosphere (N₂ or Ar) A->C D Light Protection (Amber Vials) A->D E Add Excipients A->E H Stability Study (using HPLC) B->H C->H D->H F Antioxidants (e.g., Ascorbic Acid) E->F G Chelating Agents (e.g., EDTA) E->G F->H G->H I Stable Solution H->I

Caption: Workflow for improving the stability of the solution.

References

Technical Support Center: Optimizing Cell-Based Assays with Synthetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific issues that may be encountered during the optimization of cell-based assays for studying the effects of synthetic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step when optimizing a cell-based assay for a new synthetic compound?

Q2: How should I determine the appropriate concentration range for my synthetic compound?

A2: Begin with a literature search for similar compounds or any preliminary data on your compound to estimate its potency. Subsequently, conduct a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to millimolar) to identify the effective range.

Q3: My vehicle control (e.g., DMSO) is showing unexpected biological activity. What should I do?

A3: Even at low concentrations, solvents like DMSO can exert biological effects. It is essential to determine the highest concentration of the solvent that does not significantly affect cell viability, proliferation, or key signaling pathways in your specific cell line. This is achieved by running a dose-response curve with the solvent alone. Ensure the final solvent concentration is consistent across all wells, including controls.

Q4: I am observing an "edge effect" in my multi-well plates. How can I mitigate this?

A4: The edge effect, where wells on the perimeter of a microplate behave differently, is often due to increased evaporation.[1][2] This can alter media concentration and affect cell viability.[1][2] To minimize this, you can:

  • Fill the outer wells with sterile water, PBS, or media without cells and exclude them from your analysis.[3]

  • Use specialized microplates with moats that can be filled with liquid to create a humidity buffer.[2]

  • Ensure your incubator has high humidity (at least 95%) and limit the frequency of opening the door.[2]

  • Use sealing tapes or low-evaporation lids.[1]

  • Allow the plate to equilibrate to room temperature for a short period after seeding before placing it in the incubator to ensure even cell distribution.[4]

Q5: What are common causes of high background noise in fluorescence-based assays and how can I reduce it?

A5: High background in fluorescence assays can stem from several sources:

  • Autofluorescence: Cellular components (like NADH and flavins) and media components (like phenol red and riboflavin) can fluoresce naturally.[5][6] Using phenol red-free media and switching to red-shifted fluorescent dyes can help.[7]

  • Compound Interference: The synthetic compound itself might be fluorescent.[6] It's important to measure the fluorescence of the compound alone in the assay media.

  • Non-specific Staining: This can be caused by using too high a concentration of a fluorescent dye or antibody.[8] Titrating the reagent concentration is crucial.

  • Plasticware: Standard plastic-bottom plates can have high background fluorescence.[9] Using glass-bottom or specialized black-walled, clear-bottom microplates is recommended for fluorescence assays to minimize crosstalk and background.[7]

Troubleshooting Guides

Issue 1: High Variability Between Replicates

Possible Causes & Solutions

CauseTroubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Mix gently before aspirating for each plate. Calibrate pipettes regularly.
Pipetting Errors Use calibrated pipettes. For multi-well plates, prepare a master mix of reagents to be added to all wells to minimize well-to-well variation.[1]
Edge Effects Implement strategies to mitigate edge effects as described in the FAQs.[1][2][3][4]
Compound Precipitation Visually inspect wells for compound precipitation after addition. Optimize the solubilization protocol for the compound.
Inconsistent Incubation Times Ensure all plates are incubated for the same duration. Stagger the addition of reagents if necessary to maintain consistent timing.
Issue 2: Poor or No Signal

Possible Causes & Solutions

CauseTroubleshooting Steps
Sub-optimal Cell Density Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal.[10]
Inactive Compound Verify the identity and purity of the synthetic compound. Assess its stability under experimental conditions.[11]
Incorrect Reagent Concentration Titrate the concentration of detection reagents to find the optimal signal-to-noise ratio.
Low Transfection Efficiency (for reporter assays) Optimize the transfection protocol, including the DNA-to-reagent ratio. Use a positive control to verify transfection efficiency.[12]
Incompatible Assay Components Ensure that the compound does not interfere with the assay chemistry (e.g., inhibiting a reporter enzyme like luciferase).[12]
Issue 3: Unexpected Cytotoxicity

Possible Causes & Solutions

CauseTroubleshooting Steps
Solvent Toxicity Determine the no-effect concentration of the solvent on your cells. Ensure the final solvent concentration is below this toxic threshold.[13]
Compound Instability The compound may degrade into a more toxic substance in the culture medium. Evaluate the compound's stability under your experimental conditions.[14]
High Cell Line Sensitivity The chosen cell line might be particularly sensitive to the compound. Consider testing a panel of different cell lines to assess specificity.[14]
Contamination of Compound Stock Ensure the purity of your compound stock. Contaminants could be the source of the observed toxicity.[14]

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density
  • Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest and perform a cell count to determine the cell concentration and viability.

  • Seeding: Prepare a serial dilution of the cell suspension. Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells per well). Include blank wells with media only.

  • Incubation: Incubate the plate for the intended duration of your assay (e.g., 24, 48, or 72 hours).

  • Assay: Perform your chosen cell viability assay (e.g., MTT, MTS, or a fluorescence-based assay).

  • Data Analysis: Plot the assay signal versus the number of cells seeded. The optimal seeding density will be within the linear range of this curve, providing a robust signal without reaching a plateau due to over-confluency.[13]

Protocol 2: Assessing Compound Solubility in Assay Media (Kinetic Solubility)
  • Stock Solution: Prepare a high-concentration stock solution of your synthetic compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution in DMSO: Perform a serial dilution of the compound stock in DMSO.

  • Addition to Media: Add a small, consistent volume of each DMSO dilution to your cell culture media to achieve the final desired assay concentrations. The final DMSO concentration should be kept constant and at a non-toxic level.

  • Observation: Incubate the solutions under assay conditions (e.g., 37°C) for a period relevant to your experiment. Visually inspect for any precipitate formation.

  • Quantification (Optional): For a more quantitative measure, the media can be centrifuged or filtered, and the concentration of the soluble compound in the supernatant/filtrate can be determined by methods like HPLC.[15]

Protocol 3: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the synthetic compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Following treatment, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or a solution of SDS in buffered DMF) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Workflows

Experimental Workflow for Cell-Based Assays

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis cell_culture Cell Culture & Maintenance plate_prep Plate Seeding at Optimal Density cell_culture->plate_prep compound_prep Compound Solubilization & Dilution treatment Cell Treatment with Compound compound_prep->treatment plate_prep->treatment incubation Incubation treatment->incubation assay Perform Assay (e.g., Viability, Reporter) incubation->assay data_acq Data Acquisition (Plate Reader) assay->data_acq data_proc Data Processing & Normalization data_acq->data_proc results Results Interpretation (e.g., IC50) data_proc->results

Caption: A generalized workflow for conducting cell-based assays with synthetic compounds.

Troubleshooting Logic for High Background Signal

high_background_troubleshooting start High Background Signal Detected check_media Check Media Components (Phenol Red, Serum) start->check_media check_compound Is the Compound Itself Fluorescent? check_media->check_compound No solution_media Switch to Phenol Red-Free Media check_media->solution_media Yes check_reagents Check Reagent Concentration check_compound->check_reagents No solution_compound Subtract Compound Background Signal check_compound->solution_compound Yes check_plastic Check Plasticware Autofluorescence check_reagents->check_plastic Optimal solution_reagents Titrate Reagent Concentration check_reagents->solution_reagents High solution_plastic Use Black-Walled or Glass-Bottom Plates check_plastic->solution_plastic High end Optimized Assay check_plastic->end Low solution_media->end solution_compound->end solution_reagents->end solution_plastic->end

Caption: A decision tree for troubleshooting high background signals in fluorescence-based assays.

MAPK/ERK Signaling Pathway

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors (e.g., Myc, CREB) ERK->TF Proliferation Cell Proliferation, Differentiation, Survival TF->Proliferation

Caption: Simplified diagram of the MAPK/ERK signaling cascade.[17]

PI3K/Akt Signaling Pathway

pi3k_akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Overview of the PI3K/Akt signaling pathway.[2][18]

NF-κB Signaling Pathway (Canonical)

nfkb_pathway cluster_cytoplasm Cytoplasm Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene Target Gene Expression Nucleus->Gene

Caption: The canonical NF-κB signaling pathway.[19]

References

Technical Support Center: Synthesis of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: A prevalent method for synthesizing this compound is through a one-pot reaction involving 4-hydroxybenzaldehyde, malonic acid, and a source of ammonia, such as ammonium acetate, in a suitable solvent like ethanol or butanol.[1] This reaction proceeds via a Knoevenagel condensation, followed by a Michael addition of ammonia and subsequent in-situ reduction and decarboxylation. Another approach involves the asymmetric enzymatic amination of a corresponding keto-acid precursor.

Q2: What are the most likely byproducts in the synthesis starting from 4-hydroxybenzaldehyde and malonic acid?

A2: While the reaction can be optimized for high yields, several byproducts may form. The most common impurities include:

  • 4-Hydroxycinnamic acid: This is the intermediate from the Knoevenagel condensation of 4-hydroxybenzaldehyde and malonic acid. Incomplete reaction or sub-optimal conditions for the subsequent steps can lead to its presence in the final product.

  • Unreacted starting materials: Residual 4-hydroxybenzaldehyde and malonic acid may be present if the reaction does not go to completion.

  • Michael addition diadduct: A potential side reaction is the Michael addition of a second molecule of the Knoevenagel intermediate to the enolate of the initial adduct before the addition of ammonia, leading to a dicarboxylic acid impurity.

  • Polymeric materials: Phenolic compounds, like 4-hydroxybenzaldehyde, can be susceptible to polymerization under certain conditions, especially at elevated temperatures.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, careful control of reaction parameters is crucial. Key considerations include:

  • Stoichiometry of reactants: Using an appropriate molar ratio of reactants is critical. An excess of the ammonia source can help drive the reaction towards the desired product.

  • Reaction temperature and time: Optimization of the reaction temperature and duration is necessary to ensure complete conversion of intermediates without promoting side reactions like polymerization.

  • Choice of solvent and catalyst: The solvent and catalyst can significantly influence the reaction pathway and yield.

Q4: What are suitable methods for the purification of this compound?

A4: Purification can typically be achieved through recrystallization from a suitable solvent system, such as water or aqueous ethanol. Washing the crude product with different solvents can also help remove specific impurities. For instance, washing with a non-polar solvent can remove unreacted aldehyde, while washing with water can remove excess ammonium acetate and malonic acid.[1] For highly pure material required for pharmaceutical applications, chromatographic techniques like column chromatography may be employed.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure efficient stirring.- Check the quality and stoichiometry of reactants.
Sub-optimal pH.- Adjust the pH of the reaction mixture if necessary, as the amination step can be pH-sensitive.
Product loss during workup.- Optimize the recrystallization solvent and procedure to minimize solubility of the product in the mother liquor.
Impure Product (presence of starting materials) Insufficient reaction time or temperature.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.
Improper stoichiometry.- Re-evaluate and accurately measure the molar ratios of the reactants.
Impure Product (presence of 4-hydroxycinnamic acid) Inefficient amination or reduction step.- Ensure the ammonia source is active and present in sufficient quantity.- Verify the conditions for the in-situ reduction are appropriate.
Product is discolored (yellow or brown) Polymerization of phenolic compounds.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Avoid excessive heating.
Presence of colored impurities.- Purify the product by recrystallization, potentially with the addition of activated carbon to adsorb colored impurities.

Data Presentation

Table 1: Representative Yields and Purity of this compound under different reaction conditions.

(Note: The following data is illustrative and may vary based on specific experimental details.)

Run Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
1Ethanol8067595
2Butanol10048297
3Ethanol/Water (1:1)7587093

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound

This protocol is a general representation of the synthesis from 4-hydroxybenzaldehyde and malonic acid.

Materials:

  • 4-Hydroxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for pH adjustment during workup)

  • Sodium hydroxide (for pH adjustment during workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in ethanol.

  • Add ammonium acetate (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Filter the crude product and wash it with cold ethanol to remove unreacted starting materials and soluble impurities.

  • For further purification, the crude product can be recrystallized from a suitable solvent, such as water or an ethanol/water mixture. Adjusting the pH of the aqueous solution to the isoelectric point of the amino acid can facilitate precipitation.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Mandatory Visualization

Synthesis_Byproducts cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway cluster_byproducts Potential Byproducts R1 4-Hydroxybenzaldehyde P1 Knoevenagel Condensation R1->P1 B2 Unreacted Starting Materials R1->B2 B4 Polymeric Materials R1->B4 Side Reaction R2 Malonic Acid R2->P1 R2->B2 R3 Ammonium Acetate P2 Michael Addition (Ammonia) R3->P2 P1->P2 B1 4-Hydroxycinnamic acid P1->B1 Incomplete Reaction B3 Michael Diadduct P1->B3 Side Reaction P3 Reduction & Decarboxylation P2->P3 FP This compound P3->FP

Caption: Synthetic pathway and potential byproduct formation.

References

Technical Support Center: Enhancing the Biological Activity of Synthetic Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the biological activity of synthetic amino acid derivatives.

Frequently Asked Questions (FAQs)

Q1: My synthetic peptide shows low or no biological activity in my cell-based assay. What are the common causes and how can I troubleshoot this?

A1: Low bioactivity is a frequent challenge. A systematic troubleshooting approach is recommended.[1]

  • Verify Peptide Quality:

    • Purity and Identity: Re-verify the mass spectrometry (MS) and HPLC data to confirm the peptide's identity and purity. Impurities from synthesis can inhibit activity.[1][2]

    • Solubility: Ensure the peptide is fully dissolved in the assay buffer, as undissolved peptide will not be active.[1]

    • Storage and Handling: Improper storage (e.g., wrong temperature, exposure to light and moisture) or repeated freeze-thaw cycles can lead to degradation.[1] It is best to prepare fresh solutions for each experiment and store aliquots at -20°C or -80°C.[1]

  • Evaluate Assay Parameters:

    • Concentration Range: You may be testing a concentration that is too low or too high, potentially causing cytotoxicity. Perform a dose-response curve over a wider range.[1]

    • Incubation Time: The kinetics of peptide action can vary. Test different incubation times.[1]

    • Controls: Ensure your positive and negative controls are behaving as expected to rule out assay-specific issues.[1]

    • Solvent Effects: If using an organic solvent like DMSO to dissolve the peptide, ensure the final concentration in your assay is not causing cellular toxicity.[1][3]

    • TFA Interference: Residual trifluoroacetic acid (TFA) from purification can be cytotoxic to some cell lines. Consider exchanging the counter-ion to acetate or HCl.[1]

Q2: How can I improve the stability of my synthetic amino acid derivative?

A2: Peptides are susceptible to both chemical and physical degradation. Several strategies can enhance their stability:

  • Chemical Modifications:

    • Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus protects against exopeptidases.[4]

    • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers can reduce enzymatic degradation as proteases are stereospecific.[5][6][7]

    • Cyclization: Creating a cyclic peptide structure enhances resistance to proteolysis by making the backbone more rigid.[4][5]

    • Incorporate Unnatural Amino Acids: These can improve stability and resistance to proteases.[8][9]

    • PEGylation or Lipidation: Attaching polyethylene glycol (PEG) or lipid chains can provide steric hindrance, protecting against enzymatic degradation and increasing the hydrodynamic radius to reduce renal clearance.[4][5]

  • Formulation Strategies:

    • pH and Buffer Optimization: Maintaining an optimal pH and using appropriate buffers can minimize degradation pathways like hydrolysis and deamidation.[4][10][11]

    • Stabilizers: Adding excipients like polyols (e.g., mannitol, sucrose) or amino acids can stabilize the peptide.[4]

    • Control Oxidation: For sensitive residues like methionine and cysteine, purging with nitrogen or adding antioxidants can prevent oxidation.[4][5]

Q3: My peptide has poor cell permeability. What strategies can I use to enhance its uptake into cells?

A3: Poor cell permeability is a major hurdle for targeting intracellular components. Consider the following approaches:

  • Lipinski's Rule of Five: While originally for small molecules, the principles of hydrophobicity and size are relevant. Increasing lipophilicity can sometimes improve passive diffusion.

  • Lipophilic Capping: Adding lipophilic groups to the peptide can enhance membrane interaction.[5]

  • Cell-Penetrating Peptides (CPPs): Conjugating your peptide to a known CPP, such as a fragment of the TAT protein, can facilitate translocation across the cell membrane.[6]

  • Prodrug Approach: Modifying the peptide into a prodrug that becomes active after entering the cell can improve uptake.[12][13]

  • Incorporate Unnatural Amino Acids: Specific unnatural amino acids can be designed to improve membrane permeability.[9]

Q4: What are the main reasons for low bioavailability of synthetic peptides and how can it be improved?

A4: Low bioavailability is primarily due to enzymatic degradation and rapid clearance from the body.[5] Strategies to improve it include:

  • Increasing Molecular Weight: PEGylation or conjugation to larger proteins can increase the molecular size, thus reducing renal clearance.[5]

  • Enhancing Stability: The methods described in Q2 for improving stability will also contribute to higher bioavailability.

  • Alternative Delivery Routes: When oral delivery is not feasible due to degradation in the GI tract, consider parenteral (injection), transdermal, or pulmonary routes.[14]

  • Formulation with Permeation Enhancers: For oral delivery, formulation with absorption promoters can improve uptake.[14][15]

  • Targeted Delivery Systems: Utilizing nanoparticles or prodrugs can help in delivering the peptide to the target tissue more efficiently.[14][16]

Troubleshooting Guides

Guide 1: Low Bioactivity in a Cell-Based Assay

This guide provides a systematic workflow to troubleshoot low bioactivity of a synthetic peptide.

Low_Bioactivity_Troubleshooting cluster_step1 Peptide Quality Checks cluster_step2 Assay Parameter Optimization cluster_step3 Modification Strategies start Start: Low Peptide Bioactivity Observed step1 Step 1: Verify Peptide Quality & Handling start->step1 step2 Step 2: Evaluate Assay Parameters step1->step2 Peptide quality confirmed end_rethink Rethink: Re-evaluate Target/Peptide Design step1->end_rethink Peptide quality is poor step3 Step 3: Consider Peptide Modifications step2->step3 Assay parameters optimized step2->end_rethink Assay is flawed end_success Success: Bioactivity Achieved step3->end_success Modifications successful step3->end_rethink Modifications ineffective quality_checks Confirm Purity (HPLC, MS) Test Solubility in Assay Buffer Review Storage & Handling assay_params Optimize Peptide Concentration Range Vary Incubation Time Check Positive/Negative Controls Assess Solvent/TFA Effects modifications Enhance Stability (e.g., Cyclization, D-AAs) Improve Cell Penetration (e.g., add CPP) Increase Solubility (e.g., add charged residues)

Caption: Troubleshooting workflow for low peptide bioactivity.

Guide 2: Poor Peptide Solubility

This guide outlines a process for addressing solubility issues with synthetic peptides.

Peptide_Solubility_Workflow start Start: Peptide is Insoluble assess_seq Assess Peptide Sequence (Charge and Hydrophobicity) start->assess_seq acidic_path Acidic Peptide (Net Negative Charge) assess_seq->acidic_path Acidic basic_path Basic Peptide (Net Positive Charge) assess_seq->basic_path Basic hydrophobic_path Hydrophobic/Neutral Peptide assess_seq->hydrophobic_path Hydrophobic dissolve_basic Dissolve in small amount of basic buffer (e.g., 0.1M ammonium bicarbonate), then dilute. acidic_path->dissolve_basic dissolve_acidic Dissolve in small amount of acidic solvent (e.g., 10-25% acetic acid), then dilute. basic_path->dissolve_acidic dissolve_organic Dissolve in minimal organic solvent (e.g., DMSO, DMF), then slowly add to aqueous buffer. hydrophobic_path->dissolve_organic sonicate Use sonication to aid dissolution dissolve_basic->sonicate Still insoluble soluble Peptide Solubilized dissolve_basic->soluble dissolve_acidic->sonicate Still insoluble dissolve_acidic->soluble dissolve_organic->sonicate Still insoluble dissolve_organic->soluble resynthesize Consider resynthesis with solubility-enhancing modifications sonicate->resynthesize Failure sonicate->soluble Success

Caption: Workflow for solubilizing synthetic peptides.

Quantitative Data Summary

Modification StrategyUnmodified Peptide MetricModified Peptide MetricFold ImprovementReference
Bioavailability
L-valyl ester prodrug of Acyclovir15-20% oral bioavailability55-70% oral bioavailability (as Valacyclovir)3-5 fold[13]
Glycine prodrug of Desglymidodrine50% oral bioavailability93% oral bioavailability (as Midodrine)~1.9 fold[17]
Stability (Half-life)
Enfuvirtide peptide in chymotrypsin2-16 minStapled derivatives showed enhanced resistanceNot quantified[6]
Vasopressin (L-Arginine)10-35 min in humansD-Arginine substitution significantly increased half-lifeNot quantified[7]
In Vitro Activity (IC50)
BE macrocyclic peptideLow µM rangeDerivatives showed varied activity, some with IC50 > 200 µMDependent on modification[18]

Key Experimental Protocols

Protocol 1: Plasma Stability Assay

Objective: To determine the stability of a synthetic amino acid derivative in plasma.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).

    • Thaw plasma (e.g., human, rat) at 37°C and centrifuge to remove any precipitates.

  • Incubation:

    • Add a small volume of the peptide stock solution to pre-warmed plasma to achieve the desired final concentration.

    • Incubate the mixture at 37°C.[1]

  • Time Points:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[1]

  • Quenching:

    • Immediately add the aliquot to a quenching solution (e.g., acetonitrile with an internal standard) to stop enzymatic degradation and precipitate plasma proteins.[1]

  • Sample Processing:

    • Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes.[1]

  • Analysis:

    • Collect the supernatant and analyze the concentration of the remaining parent peptide using LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time and calculate the half-life (t½).

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a synthetic amino acid derivative.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Optionally, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test peptide solution to the apical (upper) chamber.

    • At various time points, take samples from the basolateral (lower) chamber.

    • Replace the volume removed from the basolateral chamber with fresh transport buffer.

  • Sample Analysis:

    • Analyze the concentration of the peptide in the collected samples using LC-MS/MS or another sensitive analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of peptide appearance in the basolateral chamber.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration in the apical chamber.

Signaling Pathway and Workflow Diagrams

Signaling_Pathway_Example cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Peptide Synthetic Peptide (Agonist) Peptide->Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA Target_Protein Phosphorylation of Target Proteins PKA->Target_Protein Response Cellular Response Target_Protein->Response

Caption: Example GPCR signaling pathway activated by a peptide agonist.

Experimental_Workflow_Diagram cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Stability Plasma Stability Assay Characterization->Stability Permeability Caco-2 Permeability Assay Characterization->Permeability Activity Cell-Based Bioactivity Assay Characterization->Activity PK Pharmacokinetics (PK) Activity->PK Lead Candidate PD Pharmacodynamics (PD) PK->PD

Caption: General experimental workflow for peptide drug development.

References

Technical Support Center: Cost Reduction in Chiral Building Block Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing costs associated with the synthesis of chiral building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the primary cost drivers in chiral building block synthesis?

A1: The main expenses in chiral synthesis typically arise from chiral catalysts (especially those based on precious metals like rhodium and ruthenium), chiral auxiliaries, resolving agents, and purification methods like chiral chromatography.[1][2] The scalability of a reaction, its efficiency (yield and enantioselectivity), and the need for specialized equipment also significantly contribute to the overall cost.[1][2]

Q2: How can I choose the most cost-effective synthesis strategy for my target molecule?

A2: The optimal strategy depends on factors like the scale of the synthesis, the desired enantiopurity, and the inherent properties of the molecule. For large-scale, cost-sensitive manufacturing, a highly optimized biocatalytic process may be the most economical option.[3] For smaller-scale research and development where versatility and speed are priorities, asymmetric metal catalysis might be more suitable, despite potentially higher initial catalyst costs.[3] A cost-benefit analysis comparing factors like catalyst cost, yield, enantiomeric excess, and operational complexity is crucial.[4][5]

Q3: What are the advantages and disadvantages of biocatalysis in terms of cost?

A3: Advantages: Biocatalysis often utilizes enzymes that operate under mild conditions (room temperature, atmospheric pressure, aqueous media), reducing energy consumption and waste generation.[6] Enzymes can be highly selective, minimizing the formation of byproducts and simplifying purification.[6] Furthermore, enzyme immobilization allows for catalyst recycling, which can significantly lower costs over multiple reaction cycles.[6]

Disadvantages: The initial cost of enzymes and cofactors can be higher compared to some chemical catalysts.[6] The substrate scope of a specific enzyme may be limited, and issues with operational stability and cost-effectiveness must be addressed for industrial-scale production.[6]

Q4: When is diastereomeric salt crystallization a good option for cost reduction?

A4: Diastereomeric salt crystallization is a well-established and often cost-effective method for resolving racemic mixtures, particularly for amines and carboxylic acids.[7][8] It is a scalable technique that uses relatively inexpensive chiral resolving agents like tartaric acid and its derivatives.[4][7] However, the theoretical maximum yield for the desired enantiomer is 50%, and finding the optimal resolving agent and crystallization solvent often requires empirical screening.[3][9]

Q5: How can I minimize the costs associated with chiral chromatography?

A5: Chiral chromatography, while highly effective, can be expensive due to the cost of chiral stationary phases (CSPs) and solvents.[10] To reduce costs:

  • Optimize Method Development: A systematic approach to method development can prevent wasted resources.[6]

  • Consider Supercritical Fluid Chromatography (SFC): SFC often uses cheaper and less toxic supercritical CO2 as the mobile phase, reducing solvent purchase and disposal costs compared to HPLC.[11] SFC can also offer faster separation times.[11]

  • Column Care: Proper column handling and regeneration can extend the lifetime of expensive CSPs.[12]

Troubleshooting Guides

Low Yield or Conversion
Symptom Possible Cause Suggested Solution Relevant Technique(s)
Low yield of desired diastereomeric salt Suboptimal solvent system leading to high solubility of the target salt.Screen a variety of solvents with different polarities to maximize the solubility difference between the two diastereomers.[3][9]Diastereomeric Salt Crystallization
Inefficient resolving agent.Screen a panel of chiral resolving agents to find one that forms a well-defined, crystalline salt with a significant solubility difference.[3][4]Diastereomeric Salt Crystallization
Incorrect stoichiometry of racemate to resolving agent.Experiment with different molar ratios; sometimes using 0.5 equivalents of the resolving agent can be more effective.[9]Diastereomeric Salt Crystallization
Low conversion in a biocatalytic reaction Suboptimal pH or temperature.Determine the enzyme's optimal pH and temperature by running small-scale experiments across a range of conditions.[13]Biocatalysis (e.g., Transamination, Reductive Amination)
Enzyme inhibition by substrate or product.Test for inhibition by adding the product at the start of the reaction. If inhibition is observed, consider a fed-batch strategy for the substrate or in-situ product removal.[14]Biocatalysis
Enzyme instability or denaturation.Assess the enzyme's stability under the reaction conditions over time. Consider enzyme immobilization to improve stability.[13]Biocatalysis
Low yield in asymmetric epoxidation Presence of water in the reaction.Use activated molecular sieves (3Å or 4Å) to remove trace amounts of water from solvents and reagents. Ensure all glassware is rigorously dried.[15]Asymmetric Epoxidation (e.g., Sharpless Epoxidation)
Low reaction temperature leading to a sluggish reaction.While low temperatures often favor enantioselectivity, if the reaction is too slow, a carefully controlled increase in temperature may be necessary.[15]Asymmetric Epoxidation
Poor Enantioselectivity
Symptom Possible Cause Suggested Solution Relevant Technique(s)
Low enantiomeric excess (ee%) in Dynamic Kinetic Resolution (DKR) Rate of racemization is slower than the kinetic resolution.Increase the concentration or efficiency of the racemization catalyst. Optimize the temperature to accelerate racemization.[15][16]Dynamic Kinetic Resolution
The kinetic resolution is reversible.Ensure the kinetic resolution step is irreversible to maintain high enantioselectivity.[16]Dynamic Kinetic Resolution
Poor resolution of enantiomers in chiral HPLC Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, protein-based) to find one that provides selectivity for your analyte.[6]Chiral HPLC
Suboptimal mobile phase composition.Systematically vary the mobile phase composition, including the type and concentration of organic modifiers and additives.[6]Chiral HPLC
Incorrect column temperature.Optimize the column temperature. Lower temperatures often increase selectivity, but this is compound-dependent.[6]Chiral HPLC
Low enantioselectivity in Sharpless epoxidation Poor quality of the titanium(IV) isopropoxide catalyst.Use high-purity, moisture-sensitive Ti(Oi-Pr)₄ and handle it under an inert atmosphere.[15]Asymmetric Epoxidation (e.g., Sharpless Epoxidation)
Incorrect ratio of catalyst components.Ensure the precise stoichiometry of the titanium catalyst, chiral tartrate ligand, and hydroperoxide oxidant.[15]Asymmetric Epoxidation

Data Presentation: Comparison of Chiral Synthesis Strategies

Strategy Typical Yield (%) Typical Enantiomeric Excess (ee%) Key Advantages Key Disadvantages Relative Cost
Biocatalytic Transamination >95%>99%High selectivity, mild conditions, green process.Enzyme cost and stability can be a factor, potential for product inhibition.[14][16]Moderate to High
Biocatalytic Reductive Amination >90%>99%High atom economy, uses ammonia directly.Can have lower enzyme activity compared to transaminases, requiring higher enzyme loading.[16]Moderate to High
Dynamic Kinetic Resolution (DKR) >90%>99%Theoretical 100% yield of a single enantiomer.[17]Requires a fast and efficient racemization catalyst, optimization can be complex.[15][16]Moderate to High
Asymmetric Hydrogenation >95%>99%High efficiency and enantioselectivity, low catalyst loading.[4]High cost of precious metal catalysts (Rh, Ru), requires specialized high-pressure equipment.[4][18]High
Diastereomeric Salt Crystallization <50% (per enantiomer)>98%Well-established, scalable, uses inexpensive resolving agents.[3][7]Theoretical maximum yield of 50% for the desired enantiomer, requires screening of resolving agents and solvents.[3][9]Low to Moderate
Enzymatic Kinetic Resolution ~50% (per enantiomer)>99%High enantioselectivity, mild reaction conditions, reusable catalyst.[4]Theoretical maximum yield of 50% for a single enantiomer, can be slow.[4]Moderate

Experimental Protocols

Protocol 1: Chiral Resolution of a Racemic Amine via Diastereomeric Salt Formation

This protocol describes a general procedure for the chiral resolution of a racemic amine using a chiral acid like (+)-tartaric acid.

Materials:

  • Racemic amine

  • Chiral resolving agent (e.g., (+)-tartaric acid)

  • Suitable solvent (e.g., methanol, ethanol)

  • Base (e.g., 50% sodium hydroxide solution)

  • Extraction solvent (e.g., diethyl ether)

Procedure:

  • Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the minimum amount of the same hot solvent.[10]

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator or ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 50% NaOH) until the solution is strongly basic (pH > 12) to liberate the free amine.[7]

  • Extraction and Purification: Extract the liberated amine with an organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Protocol 2: Asymmetric Epoxidation of an Allylic Alcohol (Sharpless Epoxidation)

This protocol provides a general procedure for the Sharpless asymmetric epoxidation.

Materials:

  • Allylic alcohol

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Chiral tartrate ligand (e.g., L-(+)-diethyl tartrate, DET)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Activated 3Å or 4Å molecular sieves

Procedure:

  • Setup: Add activated molecular sieves to a flame-dried flask under an inert atmosphere (e.g., argon). Add anhydrous CH₂Cl₂ and cool the flask to -20 °C.[15]

  • Catalyst Formation: To the cooled solvent, add the chiral tartrate ligand (e.g., 0.06 mmol). Then, add titanium(IV) isopropoxide (e.g., 0.05 mmol) dropwise while stirring. Stir the mixture at -20 °C for 30 minutes to form the chiral catalyst complex.[15]

  • Reaction: Dissolve the allylic alcohol (1.0 mmol) in a minimal amount of dry CH₂Cl₂ and add it to the catalyst solution. Add the TBHP solution (e.g., 1.5 mmol) dropwise over several minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction according to established procedures (e.g., with a saturated aqueous solution of Na₂SO₃).

  • Purification and Analysis: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Mandatory Visualizations

Cost_Reduction_Strategy_Selection Decision Workflow for Cost-Effective Chiral Synthesis start Define Synthesis Goals (Scale, Purity, Cost) is_racemate Starting with a racemic mixture? start->is_racemate resolution Consider Resolution Methods is_racemate->resolution Yes asymmetric_synthesis Consider Asymmetric Synthesis is_racemate->asymmetric_synthesis No crystallization Diastereomeric Salt Crystallization resolution->crystallization enzymatic_kr Enzymatic Kinetic Resolution resolution->enzymatic_kr chromatography Chiral Chromatography resolution->chromatography biocatalysis Biocatalysis (e.g., Transamination) asymmetric_synthesis->biocatalysis chemocatalysis Asymmetric Chemocatalysis asymmetric_synthesis->chemocatalysis dkr Dynamic Kinetic Resolution asymmetric_synthesis->dkr final_choice Select Optimal Strategy crystallization->final_choice enzymatic_kr->final_choice chromatography->final_choice biocatalysis->final_choice chemocatalysis->final_choice dkr->final_choice Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yields cluster_resolution Diastereomeric Salt Crystallization cluster_biocatalysis Biocatalysis cluster_asymmetric Asymmetric Catalysis start Problem: Low Yield check_reaction_type Identify Reaction Type start->check_reaction_type resolution_causes Poor Solvent Choice Ineffective Resolving Agent Incorrect Stoichiometry check_reaction_type->resolution_causes Crystallization bio_causes Suboptimal pH/Temp Enzyme Inhibition Enzyme Instability check_reaction_type->bio_causes Biocatalysis asym_causes Catalyst Inactivity Reagent Purity Suboptimal Conditions check_reaction_type->asym_causes Asymmetric resolution_solutions Screen Solvents Screen Resolving Agents Optimize Molar Ratio resolution_causes:s->resolution_solutions:n bio_solutions Optimize Conditions Fed-batch/Product Removal Immobilize Enzyme bio_causes:s->bio_solutions:n asym_solutions Check Catalyst Quality Purify Reagents Optimize Temp/Concentration asym_causes:s->asym_solutions:n

References

Technical Support Center: Method Refinement for Consistent Results in Antimicrobial Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during antimicrobial susceptibility testing (AST). Our aim is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results in their experiments.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter with common AST methods.

Kirby-Bauer Disk Diffusion

Question: Why are my inhibition zones inconsistent or incorrect for my quality control strain?

Answer: Inconsistent or incorrect zone sizes for quality control (QC) strains in Kirby-Bauer testing can stem from several factors. Following standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) is crucial for reliable results.[1][2] Here are the most common causes and troubleshooting steps:

  • Inoculum Density: The concentration of the bacterial suspension is a critical factor.[1][2] An inoculum that is too light can result in larger inhibition zones, while a heavy inoculum can lead to smaller zones.[1]

    • Solution: Always standardize your inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3] Visually compare your suspension to a McFarland standard or use a spectrophotometer.

  • Media Composition and pH: The type of agar, its pH, and cation concentrations can significantly impact the activity of certain antibiotics.[1][4] Mueller-Hinton agar (MHA) is the recommended medium for most routine AST.[5]

    • Solution: Ensure you are using MHA that has been properly prepared and stored. The pH should be between 7.2 and 7.4 at room temperature.

  • Agar Depth: The thickness of the agar in the petri dish affects the diffusion of the antibiotic.

    • Solution: The agar depth should be uniform and between 4-6 mm.

  • Incubation Conditions: Time, temperature, and atmosphere of incubation must be strictly controlled.[1]

    • Solution: Incubate plates at 35°C for 16-24 hours in a non-CO₂ incubator for most common bacteria.

  • Antibiotic Disk Quality: Expired or improperly stored antibiotic disks may have reduced potency.

    • Solution: Check the expiration date on your antibiotic disk cartridges. Store disks in a desiccator in the refrigerator or freezer as recommended by the manufacturer. Allow disks to come to room temperature before opening the container to prevent condensation.

Question: My inhibition zones are showing double zones or "bulls-eye" patterns. What does this mean?

Answer: This phenomenon can be caused by several factors:

  • Antibiotic Characteristics: Some antibiotics, like sulfonamides, can produce well-defined inner zones of inhibition as the bacterial population resumes growth after initial inhibition.

  • Mixed Culture: Your inoculum may be contaminated with a second, more resistant organism.

    • Solution: Re-streak your isolate to ensure a pure culture before preparing the inoculum.

  • Spontaneous Mutants: Resistant mutants can arise within the zone of inhibition, appearing as colonies within the cleared area.

Broth Microdilution

Question: I'm seeing turbidity or precipitation in my wells, making it difficult to determine the Minimum Inhibitory Concentration (MIC).

Answer: Cloudiness or precipitation in broth microdilution assays can interfere with accurate MIC determination.[6] Here are some potential causes and solutions:

  • Compound Solubility: The antimicrobial agent itself may be precipitating in the broth.[6]

    • Solution: Ensure your compound is fully dissolved in the stock solution. You may need to use a co-solvent like DMSO, but be mindful of its final concentration as it can be toxic to the bacteria.[6] It is recommended to keep the final DMSO concentration at or below 1%.

  • Media-Compound Interaction: The compound may be interacting with components of the Mueller-Hinton Broth (MHB).

    • Solution: Test the solubility of your compound in MHB at the highest concentration to be tested before proceeding with the full assay.

  • Bacterial Growth: In some cases, what appears to be precipitation is actually bacterial growth.

    • Solution: Use a growth indicator dye, such as resazurin or INT (2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyl tetrazolium chloride), to help visualize bacterial viability.

Question: My MIC values are consistently higher or lower than expected for my QC strain.

Answer: Inaccurate MIC values for QC strains often point to issues with the inoculum or the testing environment.[7]

  • Inoculum Concentration: An inoculum that is too heavy will result in a higher MIC, while a lighter inoculum will lead to a lower MIC.[7]

    • Solution: Prepare your inoculum to a 0.5 McFarland standard and then dilute it according to the standardized protocol to achieve the target final concentration in the wells (typically 5 x 10⁵ CFU/mL).[8]

  • Cation Concentration in Media: The concentration of divalent cations, such as calcium and magnesium, in the MHB can affect the activity of certain antibiotics, particularly aminoglycosides and tetracyclines against Pseudomonas aeruginosa.

    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistency.[7]

  • Skipped Wells: The appearance of growth in wells with higher antibiotic concentrations than the well determined as the MIC is known as "skipped wells."

    • Solution: This can be due to contamination, improper inoculation, or errors in the dilution of the antimicrobial agent.[7] Repeat the assay with careful attention to aseptic technique and dilution accuracy.

E-test (Gradient Diffusion)

Question: The ellipse of inhibition for my E-test is not well-defined, making it difficult to read the MIC.

Answer: A poorly defined ellipse of inhibition in an E-test can be caused by several factors similar to those affecting Kirby-Bauer tests.

  • Inoculum Density: An incorrect inoculum concentration is a common cause.

    • Solution: Standardize your inoculum to a 0.5 McFarland turbidity.

  • Moisture on Agar Surface: Excess moisture can cause the E-test strip to move and can lead to uneven diffusion of the antibiotic.

    • Solution: Ensure the agar surface is dry before applying the E-test strip. You can leave the plates in a laminar flow hood with the lids ajar for 10-15 minutes to allow excess moisture to evaporate.

  • Incubation Delay: A delay in incubating the plates after applying the E-test strips can lead to pre-diffusion of the antibiotic at room temperature, which can affect the shape of the inhibition zone.[9]

    • Solution: Place the plates in the incubator within 15 minutes of applying the E-test strips.[9]

Special Considerations: Biofilms and Persister Cells

Question: Why do my antimicrobial susceptibility results from planktonic (free-floating) cultures not correlate with in vivo efficacy, especially in chronic infections?

Answer: This discrepancy is often due to the presence of biofilms and persister cells, which are not accounted for in standard AST methods.[10][11]

  • Biofilms: Bacteria within biofilms can be up to 1,000 times more resistant to antibiotics than their planktonic counterparts.[12] This is due to several factors, including the protective extracellular matrix that can limit antibiotic penetration, altered metabolic states of the bacteria within the biofilm, and the presence of persister cells.[12][13]

  • Persister Cells: These are a subpopulation of dormant, metabolically inactive cells that can survive high concentrations of antibiotics.[12][14] Because most antibiotics target active cellular processes, persister cells are not eradicated and can repopulate the infection once antibiotic treatment ceases.[14]

Solution: For a more clinically relevant assessment of antimicrobial efficacy, consider using biofilm-specific testing methods. Several in vitro models are available, such as microtiter plate-based assays and the Calgary biofilm device.[11] These methods allow for the determination of parameters like the Minimal Biofilm Eradicating Concentration (MBEC), which is the minimum concentration of an antibiotic required to kill the bacteria in a biofilm.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between CLSI and EUCAST guidelines?

A1: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for AST to ensure reproducibility and comparability of results between laboratories.[15][16] While there is significant overlap, some key differences exist in their recommendations for:

  • Breakpoint Concentrations: The MIC or zone diameter values used to classify an organism as susceptible, intermediate, or resistant can differ between the two organizations.

  • Methodologies: There can be minor variations in recommended media, incubation times, and quality control procedures.

  • Drug Panels: The specific antimicrobial agents recommended for testing against certain organisms may vary.

It is important to consistently follow one set of guidelines within a study to ensure data integrity.

Q2: How often should I perform quality control testing?

A2: Quality control testing should be performed each day that patient isolates are tested. If testing is infrequent, QC should be performed each time a test is set up. For laboratories performing testing daily, QC can be reduced to weekly if proficiency is demonstrated by performing QC for 20-30 consecutive days with acceptable results.

Q3: Can I use a different medium than Mueller-Hinton Agar for Kirby-Bauer testing?

A3: For most common, rapidly growing aerobic bacteria, MHA is the only recommended medium for routine Kirby-Bauer testing.[5] Using other media, such as Nutrient Agar, can lead to significant errors in interpretation.[5] For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, specific supplemented media are required as outlined in CLSI or EUCAST guidelines.

Q4: What is the "inoculum effect" and how can I minimize it?

A4: The inoculum effect is the observation of a significant increase in the MIC when a higher-than-standard bacterial concentration is used in the test.[1] This is particularly prominent with β-lactam antibiotics.[1] To minimize this effect, it is critical to accurately standardize the inoculum to a 0.5 McFarland standard before performing the assay.

Quantitative Data Summary

ParameterObservationFold Increase in Resistance (Compared to Planktonic)Reference Organisms
Biofilm-Associated Resistance Bacteria within a biofilm exhibit significantly higher resistance to antimicrobial agents.10 to 1,000-foldStaphylococcus epidermidis, Pseudomonas aeruginosa

Experimental Protocols

Kirby-Bauer Disk Diffusion Method
  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically apply antibiotic-impregnated disks to the surface of the agar. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in ambient air.

  • Result Interpretation: Measure the diameter of the zones of complete inhibition in millimeters. Compare the measurements to the interpretive charts provided by CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant.

Broth Microdilution Method
  • Antimicrobial Preparation: Prepare serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[17]

Visualizations

Troubleshooting_Kirby_Bauer cluster_solutions Solutions start Inconsistent QC Zone Diameters inoculum Check Inoculum Density (0.5 McFarland) start->inoculum Is inoculum standardized? media Verify Media (MHA, pH 7.2-7.4, 4-6mm depth) inoculum->media Yes sol_inoculum Adjust to 0.5 McFarland inoculum->sol_inoculum No incubation Confirm Incubation (35°C, 16-24h, no CO2) media->incubation Yes sol_media Prepare fresh MHA media->sol_media No disks Inspect Antibiotic Disks (Expiry, Storage) incubation->disks Yes sol_incubation Correct incubation conditions incubation->sol_incubation No resolve Issue Resolved disks->resolve Yes sol_disks Use new, properly stored disks disks->sol_disks No sol_inoculum->inoculum sol_media->media sol_incubation->incubation sol_disks->disks

Caption: Troubleshooting workflow for inconsistent Kirby-Bauer results.

Biofilm_vs_Planktonic_Resistance cluster_planktonic Planktonic Cells (Free-Floating) cluster_biofilm Biofilm Community planktonic Susceptible to Antibiotics matrix Extracellular Matrix (Reduced Penetration) persisters Persister Cells (Dormant) altered_meta Altered Metabolism biofilm_resistance High-Level Antibiotic Resistance matrix->biofilm_resistance persisters->biofilm_resistance altered_meta->biofilm_resistance

Caption: Factors contributing to high-level antibiotic resistance in biofilms.

References

Validation & Comparative

Comparative study of (S) vs (R) enantiomers of 3-Amino-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (S) and (R)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid Enantiomers

This guide provides a comparative overview of the (S) and (R) enantiomers of 3-amino-3-(4-hydroxyphenyl)propanoic acid, a compound also known as β-tyrosine[1]. While direct comparative studies on the biological activities of these specific enantiomers are not extensively available in current literature, this document synthesizes existing knowledge on their properties, synthesis, and potential pharmacological significance, offering a framework for future research.

Introduction to Enantiomers and β-Tyrosine

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In pharmacology and biochemistry, enantiomers of a chiral drug can exhibit significant differences in their biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects.

3-Amino-3-(4-hydroxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. The (S)-enantiomer, in particular, is noted for its role as a precursor to important neurotransmitters such as dopamine, norepinephrine, and epinephrine, and is utilized in dietary supplements to support cognitive function and mood[2]. It is also a valuable compound for biochemical research into metabolic pathways[2].

Physicochemical Properties

While specific experimental data for both enantiomers from a single source is limited, their fundamental physicochemical properties can be tabulated. Key differences are expected in their interaction with polarized light.

Property(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid(R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid
Molecular Formula C₉H₁₁NO₃C₉H₁₁NO₃
Molecular Weight 181.19 g/mol 181.19 g/mol
Optical Rotation Expected to be levorotatory (-)Expected to be dextrorotatory (+)
Melting Point Expected to be identical to the (R)-enantiomerExpected to be identical to the (S)-enantiomer
Solubility Expected to be identical to the (R)-enantiomerExpected to be identical to the (S)-enantiomer

Biological Activity and Potential Significance

The biological activities of the enantiomers of 3-amino-3-(4-hydroxyphenyl)propanoic acid are presumed to differ due to the stereospecificity of biological receptors and enzymes.

The (S)-Enantiomer:

The (S)-enantiomer is recognized for its role as a precursor in the biosynthesis of catecholamine neurotransmitters[2]. This suggests its potential for applications in conditions related to neurotransmitter imbalances, such as depression and anxiety[2]. Its use in dietary supplements is aimed at enhancing cognitive performance and reducing stress[2].

The (R)-Enantiomer:

There is a notable lack of specific research on the biological activities of the (R)-enantiomer of 3-amino-3-(4-hydroxyphenyl)propanoic acid in the available literature. In many cases, the "unnatural" enantiomer of a biologically active amino acid exhibits significantly lower activity or may interact with different biological targets.

Structurally Related Compounds:

Recent research has explored derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which possess a different core structure, for their potential as antimicrobial and anticancer agents[3][4][5][6][7][8]. These findings, while not directly applicable to the enantiomers of β-tyrosine, highlight the potential of the broader chemical scaffold in drug discovery.

Experimental Protocols

To conduct a comparative study of the (S) and (R) enantiomers, the following experimental workflows would be essential.

Synthesis of Racemic 3-Amino-3-(4-hydroxyphenyl)propanoic Acid

A common method for the synthesis of the racemic mixture involves the reaction of 4-hydroxybenzaldehyde with malonic acid and ammonium acetate[9].

reagent1 4-Hydroxybenzaldehyde reaction Reflux reagent1->reaction reagent2 Malonic Acid reagent2->reaction reagent3 Ammonium Acetate reagent3->reaction solvent 1-Butanol solvent->reaction Solvent product Racemic 3-Amino-3- (4-hydroxyphenyl)propanoic acid reaction->product

General synthesis of racemic 3-Amino-3-(4-hydroxyphenyl)propanoic acid.
Chiral Separation of Enantiomers

The separation of the (S) and (R) enantiomers is a critical step for their individual evaluation. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a standard technique for this purpose[10][11].

Methodology: A solution of the racemic mixture is injected into an HPLC system equipped with a chiral column. The mobile phase, typically a mixture of organic solvents and buffers, is optimized to achieve baseline separation of the two enantiomers. The separated enantiomers are detected by a UV detector and collected for further studies.

racemate Racemic Mixture in Solution hplc HPLC System with Chiral Column racemate->hplc separation Elution with Mobile Phase hplc->separation s_enantiomer (S)-Enantiomer separation->s_enantiomer Fraction 1 r_enantiomer (R)-Enantiomer separation->r_enantiomer Fraction 2 s_enantiomer (S)-Enantiomer binding_assay Receptor Binding Assay s_enantiomer->binding_assay enzyme_assay Enzyme Activity Assay s_enantiomer->enzyme_assay r_enantiomer (R)-Enantiomer r_enantiomer->binding_assay r_enantiomer->enzyme_assay receptor Dopamine Receptor receptor->binding_assay enzyme Tyrosine Hydroxylase enzyme->enzyme_assay s_activity High Affinity / Activity binding_assay->s_activity Hypothesized Outcome for (S) r_activity Low Affinity / Activity binding_assay->r_activity Hypothesized Outcome for (R) enzyme_assay->s_activity Hypothesized Outcome for (S) enzyme_assay->r_activity Hypothesized Outcome for (R)

References

In Silico ADME Prediction: A Comparative Guide for (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to de-risk development and reduce costly late-stage failures.[1] In silico computational models provide a rapid and cost-effective alternative to traditional experimental methods for predicting these crucial pharmacokinetic parameters, enabling the early-stage screening and optimization of drug candidates.[2] This guide provides a comparative analysis of the predicted ADME properties of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid and its derivatives against a selection of established antimicrobial agents.

This analysis is based on established computational methodologies, offering insights into the potential drug-likeness and pharmacokinetic profiles of these compounds. The data presented herein is intended to guide further experimental validation and lead optimization efforts.

Experimental Protocols: In Silico ADME Prediction

A standardized and reproducible in silico protocol is essential for the consistent evaluation of ADME properties. The following methodology outlines a typical workflow utilizing a widely accessible and validated platform such as SwissADME.[2][3]

Objective: To predict the physicochemical properties, pharmacokinetics (ADME), drug-likeness, and medicinal chemistry friendliness of small molecules.

Materials:

  • A computer with internet access.

  • The chemical structures of the compounds of interest in a machine-readable format (e.g., SMILES - Simplified Molecular Input Line Entry System).

Procedure:

  • Compound Structure Input:

    • Navigate to a web-based ADME prediction server (e.g., SwissADME).

    • Input the chemical structure of the molecule to be analyzed. This can be done by:

      • Drawing the structure using the provided molecular editor.

      • Pasting the SMILES string of the molecule into the input box. For a list of molecules, each SMILES string should be on a new line.

  • Initiation of Prediction:

    • Once the structures are correctly entered, initiate the ADME property calculation by clicking the designated "Run" or "Submit" button.

  • Data Retrieval and Analysis:

    • The server will perform a series of calculations and present the results in a comprehensive format.

    • The output typically includes predictions for:

      • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of Hydrogen Bond Acceptors (HBA) and Donors (HBD), and water solubility (LogS).[2]

      • Pharmacokinetics (ADME): Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein (P-gp) substrate potential, and Cytochrome P450 (CYP) enzyme inhibition.[2]

      • Drug-Likeness: Evaluation based on established rules such as Lipinski's Rule of Five, Ghose filter, Veber filter, and Egan filter.[4]

      • Medicinal Chemistry: Identification of potential problematic fragments (e.g., PAINS - Pan-Assay Interference Compounds).

  • Data Export:

    • Export the generated data in a suitable format (e.g., CSV) for further analysis, comparison, and documentation.

In Silico ADME Prediction Workflow

The following diagram illustrates the logical workflow of an in silico ADME prediction process.

ADME_Workflow cluster_input Input cluster_prediction Prediction Engine (e.g., SwissADME) cluster_output Output & Analysis SMILES Compound Structures (SMILES) PhysChem Physicochemical Properties SMILES->PhysChem PK Pharmacokinetics (ADME) SMILES->PK DrugLikeness Drug-Likeness SMILES->DrugLikeness MedChem Medicinal Chemistry SMILES->MedChem Data_Table Data Tables PhysChem->Data_Table Bioavailability_Radar Bioavailability Radar PhysChem->Bioavailability_Radar PK->Data_Table BOILED_Egg BOILED-Egg Plot PK->BOILED_Egg DrugLikeness->Data_Table MedChem->Data_Table Analysis Comparative Analysis Data_Table->Analysis BOILED_Egg->Analysis Bioavailability_Radar->Analysis

Caption: A generalized workflow for in silico ADME prediction.

Comparison of Predicted ADME Properties

This section presents a comparative analysis of the predicted ADME properties for this compound, two of its representative derivatives (an N-benzoyl derivative and an ethyl ester derivative), and a selection of established antimicrobial agents: cefazolin, fluconazole, ciprofloxacin, and amoxicillin. This comparison provides a context for evaluating the potential of these novel compounds as drug candidates.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. The following table summarizes the key predicted physicochemical descriptors for the selected compounds.

CompoundMolecular FormulaMW ( g/mol )LogPTPSA (Ų)HBAHBDLogS (Water Solubility)
This compound C₉H₁₁NO₃181.19-1.4883.5543-0.99
N-Benzoyl Derivative C₁₆H₁₅NO₄285.291.5493.7842-2.67
Ethyl Ester Derivative C₁₁H₁₅NO₃209.24-0.5272.8342-1.53
Cefazolin C₁₄H₁₄N₈O₄S₃454.510.44205.41122-2.01
Fluconazole C₁₃H₁₂F₂N₆O306.270.5095.8871-2.13
Ciprofloxacin C₁₇H₁₈FN₃O₃331.340.2874.5262-2.85
Amoxicillin C₁₆H₁₉N₃O₅S365.400.87158.2684-1.82
Predicted Pharmacokinetic (ADME) Properties

The following table provides a comparative overview of the predicted ADME properties for the selected compounds.

CompoundGI AbsorptionBBB PermeantP-gp SubstrateCYP1A2 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
This compound HighNoNoNoNoNoNo
N-Benzoyl Derivative HighNoNoNoNoNoNo
Ethyl Ester Derivative HighNoNoNoNoNoNo
Cefazolin LowNoNoNoNoNoNo
Fluconazole HighYesNoNoYesNoNo
Ciprofloxacin [5]HighNoNoYesYesNoNo
Amoxicillin [6]LowNoNoNoNoNoNo

The BOILED-Egg Model: A Conceptual Visualization

The Brain Or IntestinaL EstimateD permeation (BOILED-Egg) model is an intuitive graphical method for predicting passive gastrointestinal absorption and brain penetration of small molecules.[2] The model plots the lipophilicity (WLOGP) versus the polarity (TPSA) of compounds.

BOILED_Egg BOILED-Egg Model cluster_egg cluster_legend Legend yolk white xaxis WLOGP (Lipophilicity) yaxis TPSA (Polarity) origin A A B B C C keyA A: Parent Compound keyB B: N-Benzoyl Derivative keyC C: Ethyl Ester Derivative keyWhite High GI Absorption keyYolk High BBB Permeation

Caption: Conceptual BOILED-Egg plot for the parent compound and its derivatives.

Summary

The in silico analysis of this compound and its N-benzoyl and ethyl ester derivatives suggests that these compounds possess favorable ADME profiles for potential development as orally administered drugs. They are predicted to have high gastrointestinal absorption and low potential for blood-brain barrier penetration. Furthermore, they are not predicted to be substrates for P-glycoprotein or inhibitors of major CYP450 enzymes, indicating a low likelihood of certain drug-drug interactions.

In comparison to the selected established antimicrobial agents, the parent compound and its derivatives exhibit promising characteristics. While cefazolin and amoxicillin show predicted low GI absorption, the compounds of interest demonstrate high predicted absorption, similar to ciprofloxacin and fluconazole. The lack of predicted CYP inhibition for the parent compound and its derivatives is a notable advantage over ciprofloxacin and fluconazole.

It is crucial to emphasize that these in silico predictions serve as a preliminary guide and require experimental validation. However, the data presented in this guide strongly supports the continued investigation of this compound derivatives as a promising scaffold for the development of new therapeutic agents.

References

The Rise of Beta-Tyrosine Derivatives: A New Frontier in Antibiotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel beta-tyrosine derivatives against established antibiotic agents reveals a promising new class of antimicrobials, particularly effective against Gram-positive bacteria. This guide provides a detailed comparison of their efficacy, supported by experimental data, and outlines the methodologies for their synthesis and evaluation.

In the ongoing battle against antimicrobial resistance, the exploration of new chemical scaffolds is paramount. Beta-tyrosine derivatives have emerged as a significant area of interest, with recent studies demonstrating their potent antibacterial activity. This guide offers an in-depth comparison of the efficacy of these novel compounds with that of widely used existing antibiotics, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential.

Comparative Efficacy: Beta-Tyrosine Derivatives vs. Conventional Antibiotics

Quantitative data from various studies have been compiled to illustrate the comparative efficacy of beta-tyrosine derivatives and existing antibiotics against key bacterial pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a standard measure of antibiotic efficacy.

The data presented below showcases the potent activity of a representative beta-tyrosine derivative, Dodecyl-L-tyrosine ester, against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For comparison, the MIC values of several first-line antibiotics against the same bacterial species are also provided.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus

Compound/AntibioticBacterial StrainMIC (µg/mL)MIC (µM)Source(s)
Dodecyl-L-tyrosine ester S. aureus1.012.6[1]
Penicillin G S. aureus ATCC 259230.41.2[2]
Vancomycin S. aureus ATCC 292131.00.69[3][4]
Ciprofloxacin S. aureus ATCC 292130.401.21[5]
Ciprofloxacin Methicillin-Resistant S. aureus (MRSA)0.51.51[6]

Disclaimer: The MIC values presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied.

Mechanism of Action: A Multifaceted Approach

Beta-tyrosine derivatives exhibit diverse mechanisms of action, contributing to their broad-spectrum potential.

Membrane Disruption by Cationic Surfactant-like Derivatives

Many L-tyrosine ester derivatives possess a cationic surfactant-like structure.[7][8] These molecules interact with the negatively charged bacterial cell membrane, leading to its disruption and subsequent cell death.[9][10][11] This direct, physical mechanism of action is less likely to induce resistance compared to mechanisms that target specific enzymes.

cluster_membrane Bacterial Cell Membrane cluster_derivative Cationic Beta-Tyrosine Derivative cluster_disruption Membrane Disruption PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid Disruption Membrane Permeabilization Cell Lysis PL2->Disruption Insertion & Disruption PL4 Phospholipid BTD Derivative BTD->PL1 Electrostatic Interaction

Mechanism of membrane disruption by cationic beta-tyrosine derivatives.
Inhibition of Essential Bacterial Enzymes

Other beta-tyrosine derivatives are designed to target and inhibit essential bacterial enzymes, such as protein tyrosine phosphatases (PTPs).[12][13] These enzymes play crucial roles in bacterial signaling and virulence.[13] By inhibiting these enzymes, the derivatives can disrupt critical cellular processes, leading to bacterial growth arrest or death.

BTD Beta-Tyrosine Derivative Enzyme Bacterial Tyrosine Phosphatase (PTP) BTD->Enzyme Inhibition Product Dephosphorylated Product Enzyme->Product Dephosphorylation Substrate Phosphorylated Substrate Substrate->Enzyme Binding Pathway Essential Cellular Pathway Product->Pathway Growth Bacterial Growth & Survival Pathway->Growth

Inhibition of a bacterial enzyme by a beta-tyrosine derivative.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative beta-tyrosine derivative and the determination of its antimicrobial efficacy.

Synthesis of Dodecyl-L-tyrosine Ester Hydrochloride

The synthesis of L-tyrosine alkyl ester hydrochlorides can be achieved through a two-step process involving esterification followed by conversion to the hydrochloride salt.[1]

cluster_synthesis Synthesis Workflow Start L-Tyrosine & Dodecanol Esterification Esterification (p-Toluene sulfonic acid) Start->Esterification Ester Dodecyl-L-tyrosine Ester Esterification->Ester HCl_treatment Treatment with HCl gas Ester->HCl_treatment Final_Product Dodecyl-L-tyrosine Ester Hydrochloride HCl_treatment->Final_Product

Workflow for the synthesis of Dodecyl-L-tyrosine Ester Hydrochloride.

Materials:

  • L-tyrosine

  • Dodecanol

  • p-Toluene sulfonic acid

  • Hydrochloric acid (gas)

  • Appropriate solvents (e.g., toluene)

Procedure:

  • Esterification: A mixture of L-tyrosine, dodecanol, and a catalytic amount of p-toluene sulfonic acid in a suitable solvent is refluxed with a Dean-Stark apparatus to remove water. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to yield the dodecyl-L-tyrosine ester.

  • Hydrochloride Salt Formation: The purified ester is dissolved in an appropriate solvent and treated with dry hydrochloric acid gas to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[3][4][14]

cluster_mic MIC Determination Workflow Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) Inoculation Inoculate Microtiter Plate Wells Inoculum->Inoculation Serial_Dilution Perform 2-fold Serial Dilutions of Test Compound Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for Visible Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Observation->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • Test compound (beta-tyrosine derivative)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: A suspension of the test bacteria is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: The test compound is serially diluted (typically 2-fold) in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A growth control well (bacteria without the compound) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

Beta-tyrosine derivatives represent a compelling new class of antimicrobial agents with demonstrated efficacy, particularly against challenging Gram-positive pathogens. Their diverse mechanisms of action, including membrane disruption and enzyme inhibition, offer potential advantages in overcoming existing resistance mechanisms. Further research and development in this area are crucial to fully realize the therapeutic potential of these promising compounds in the fight against infectious diseases.

References

A Researcher's Guide to Validating Anticancer Drug Selectivity Using Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel anticancer therapeutics, a critical milestone is the demonstration of selective cytotoxicity—the ability of a compound to kill cancer cells while sparing healthy, non-cancerous cells. This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the anticancer activity of test compounds by contrasting their effects on cancerous versus non-cancerous cell lines. We present supporting data, detailed experimental protocols, and clear visual workflows to ensure robust and reproducible findings.

The Principle of Selective Cytotoxicity

The efficacy of a potential anticancer drug is not solely defined by its potency against tumor cells but also by its safety profile concerning healthy tissues. In vitro assays using non-cancerous cell lines serve as an essential early-stage filter to predict potential systemic toxicity. A key metric derived from these assays is the Selectivity Index (SI) , which quantifies the differential activity of a compound.

The SI is calculated by comparing the concentration of a compound required to inhibit the growth of non-cancerous cells by 50% (IC50) to the IC50 value observed in cancer cells.[1][2]

Formula for Selectivity Index: SI = IC50 (Non-Cancerous Cell Line) / IC50 (Cancerous Cell Line)

A higher SI value indicates greater selectivity, suggesting that the compound is more potent against cancer cells than normal cells.[1] Compounds with an SI value greater than 3 are often considered to be selectively cytotoxic.[1]

Comparative Analysis of Cell Line Response

To illustrate this principle, the table below presents experimental data on the well-established chemotherapeutic agent, Doxorubicin. The IC50 values were determined across various human cancer cell lines and a non-cancerous human cell line, demonstrating the varying levels of sensitivity and the importance of a non-cancerous control.

Table 1: Comparative Cytotoxicity (IC50) of Doxorubicin in Cancerous vs. Non-Cancerous Cell Lines

Cell LineCell TypeCancer TypeDoxorubicin IC50 (µM)Selectivity Index (SI) vs. HK-2
MCF-7 Human Breast AdenocarcinomaBreast Cancer2.50[3][4]> 8.0
HeLa Human Cervical AdenocarcinomaCervical Cancer2.92[3]> 6.8
HepG2 Human Hepatocellular CarcinomaLiver Cancer12.18[3]> 1.6
HK-2 Human Kidney Proximal TubuleNon-Cancerous Control > 20[4][5]N/A

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.[4]

Workflow for Validating Compound Selectivity

A systematic approach is crucial for validating the selective activity of a novel compound. The workflow begins with primary screening against a cancer cell line, followed by validation against a non-cancerous cell line to determine the Selectivity Index.

G cluster_workflow Experimental Workflow for Selectivity Validation A 1. Primary Screening Test Compound on a Cancer Cell Line (e.g., MCF-7) B 2. Determine IC50 (Cancer Cells) A->B E 5. Calculate Selectivity Index SI = IC50 (Non-Cancerous) / IC50 (Cancerous) B->E C 3. Secondary Screening Test Compound on a Non-Cancerous Cell Line (e.g., HK-2) D 4. Determine IC50 (Non-Cancerous Cells) C->D D->E F Decision Point E->F G High Selectivity (SI > 3) Proceed with further development F->G SI is High H Low Selectivity (SI ≤ 3) Consider optimization or termination F->H SI is Low

Workflow for assessing compound selectivity.
Mechanism of Action: The Apoptosis Pathway

Many effective anticancer drugs selectively induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways. Understanding these mechanisms helps to rationalize a compound's selective toxicity, as cancer cells often have a lower threshold for apoptotic induction compared to normal cells.

G cluster_pathway Simplified Apoptosis Signaling Pathway drug Anticancer Compound stress Cellular Stress (DNA Damage, etc.) drug->stress bax Bax / Bak (Pro-apoptotic) stress->bax bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 mito Mitochondrion bax->mito bcl2->bax cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Simplified model of the intrinsic apoptosis pathway.

Experimental Protocols

Accurate and reproducible data are paramount. The Sulforhodamine B (SRB) assay is a widely used and robust method for determining cytotoxicity based on the measurement of total cellular protein content.[6][7] Unlike assays dependent on metabolic activity (e.g., MTT), the SRB assay is less prone to interference from test compounds.[6]

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for adherent cells cultured in 96-well plates.[6][8]

Materials:

  • Adherent cells (cancerous and non-cancerous)

  • Complete culture medium

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Washing solution: 1% (v/v) acetic acid

  • Solubilization solution: 10 mM Tris base solution, pH 10.5

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 510-565 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–15,000 cells/well in 100 µL of medium).

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5% DMSO).[8]

    • Remove the seeding medium and add 100 µL of the diluted compound solutions to the respective wells.

    • Include untreated cells (vehicle control) and a positive control (known cytotoxic agent).

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

    • Incubate the plate for 1 hour at 4°C.[6]

    • Carefully wash the plate 3-5 times with 1% acetic acid to remove excess TCA and medium. Remove the final wash solution completely.[7]

    • Allow the plate to air-dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 15-30 minutes, protected from light.[6]

    • Quickly wash the plate four times with 200 µL of 1% acetic acid to remove unbound dye.[6]

    • Allow the plate to air-dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[7]

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization.[6]

    • Measure the optical density (OD) at 510-565 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average OD of the background control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD of Treated Cells / OD of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[8]

References

Propanoic Acid Derivatives: A Comparative Analysis of Structure-Activity Relationships in Anticancer and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Propanoic acid and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various propanoic acid derivatives in the context of their anticancer and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further research and development in this promising area.

Anticancer Activity of Propanoic Acid Derivatives

Recent studies have highlighted the potential of propanoic acid derivatives as effective anticancer agents. The SAR studies reveal that modifications to the core propanoic acid scaffold can significantly influence their potency and selectivity against various cancer cell lines.

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been evaluated for their anticancer activities, particularly against A549 non-small cell lung cancer cells. The core structure consists of a propanoic acid moiety linked to a 4-hydroxyphenyl group via an amino bridge. The key SAR findings indicate that the nature of the substituent on the amino group plays a crucial role in determining the cytotoxic activity.

Table 1: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cells [1][2]

CompoundR GroupIC50 (µM)
12 4-Chlorophenyl>50
20 2-Furyl23.5
21 2-Thienyl28.7
22 3-Thienyl31.2
29 4-(Trifluoromethyl)phenyl>50

The data suggests that heterocyclic substituents, such as 2-furyl and 2-thienyl groups, enhance the anticancer activity compared to substituted phenyl rings.[1][2] Compound 20 , with a 2-furyl substituent, emerged as the most promising candidate, exhibiting the lowest IC50 value.[1][2]

2-(3-benzoylphenyl) Propanoic Acid Derivatives

Derivatives of 2-(3-benzoylphenyl)propanoic acid, synthesized from the well-known NSAID ketoprofen, have been investigated as dual-mechanism drugs with both anti-inflammatory and anticancer properties.[3][4] These compounds were evaluated for their in vitro antitumor activity against a panel of 60 human tumor cell lines.

Table 2: In Vitro Anticancer Activity of 2-(3-benzoylphenyl) Propanoic Acid Derivatives [3]

CompoundModificationMaximum Growth Inhibition (%)Target Cell Lines with Max Inhibition
2 Hydroxamic acid analogue23%Leukemia
3 Ketoximic analogue15%Leukemia

Compound 2 , the hydroxamic acid analogue, demonstrated more potent anticancer activity than compound 3 , the ketoximic analogue, with a maximum growth inhibition of 23% against leukemia cell lines.[3]

Anti-inflammatory Activity of Propanoic Acid Derivatives

Aryl propanoic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][7] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

β-Aroylpropionic Acid Based 1,3,4-Oxadiazoles

Two new series of 1,3,4-oxadiazole derivatives based on β-(4-benzylbenzoyl)propionic acid and β-(4-ethylbenzoyl)propionic acid were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema test.[8]

Table 3: Anti-inflammatory Activity of β-Aroylpropionic Acid Based 1,3,4-Oxadiazoles [8]

Compound SeriesR Group% Inhibition of Edema (after 3h)
5a-e (from β-(4-benzylbenzoyl)propionic acid)H, 3-NO2, 4-F, 4-Cl, 4-OCH345.8 - 62.5
6a-e (from β-(4-ethylbenzoyl)propionic acid)H, 3-NO2, 4-F, 4-Cl, 4-OCH341.7 - 58.3
Indomethacin (Standard) -70.8

The results indicated that several of the synthesized compounds exhibited good anti-inflammatory activity, with the β-(4-benzylbenzoyl)propionic acid derivatives (series 5a-e) generally showing slightly better activity than the β-(4-ethylbenzoyl)propionic acid derivatives (series 6a-e).[8]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

The anticancer activity of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: A549 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 24 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curves.[2]

Carrageenan-Induced Rat Paw Edema Test

The anti-inflammatory activity of the β-aroylpropionic acid based 1,3,4-oxadiazoles was evaluated using the carrageenan-induced rat paw edema model.[8]

  • Animal Grouping: Albino rats were divided into groups of six animals each.

  • Compound Administration: The test compounds and the standard drug (indomethacin) were administered orally as a suspension in 1% gum acacia. The control group received only the vehicle.

  • Induction of Edema: After 30 minutes of drug administration, 0.1 mL of 1% carrageenan solution in normal saline was injected into the sub-plantar region of the left hind paw of each rat.

  • Paw Volume Measurement: The paw volume was measured using a plethysmograph at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema was calculated for each group with respect to the control group.

Visualizing Key Pathways and Workflows

To better understand the processes involved in the evaluation of these compounds, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Propanoic Acid Derivatives invitro In Vitro Anticancer Assay (e.g., MTT Assay) synthesis->invitro Screening invivo In Vivo Anti-inflammatory Assay (e.g., Rat Paw Edema) synthesis->invivo Screening data_analysis SAR Analysis and Lead Identification invitro->data_analysis invivo->data_analysis

Caption: General workflow for the synthesis and biological evaluation of propanoic acid derivatives.

cox_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalysis Propanoic_Derivatives Aryl Propanoic Acid Derivatives (NSAIDs) Propanoic_Derivatives->COX_Enzymes Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Simplified mechanism of action for aryl propanoic acid derivatives as COX inhibitors.

References

A Comparative Analysis of Tyrosine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various tyrosine kinase inhibitors (TKIs), supported by experimental data. It details their mechanisms of action, comparative efficacy, and the methodologies used for their evaluation.

Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and metabolism.[1] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy drugs that work by blocking these enzymes, thereby inhibiting the growth of cancer cells.[3][4] This guide provides a comparative overview of different classes of TKIs, focusing on those targeting the BCR-ABL and EGFR kinases, which are implicated in chronic myeloid leukemia (CML) and non-small cell lung cancer (NSCLC), respectively.

Comparative Efficacy of BCR-ABL Tyrosine Kinase Inhibitors

The discovery of the BCR-ABL fusion gene as the driver of CML led to the development of targeted TKIs, revolutionizing treatment for this disease.[5] These inhibitors are categorized into generations based on their development and efficacy against resistance mutations.

Data Presentation: In Vitro Inhibitory Potency of BCR-ABL TKIs

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The following tables summarize the in vitro inhibitory potency of first, second, and third-generation BCR-ABL TKIs against wild-type and mutant forms of the BCR-ABL kinase.

Table 1: In Vitro Inhibitory Potency (IC50) Against Wild-Type BCR-ABL

CompoundGenerationCell LineIC50 (nM)
ImatinibFirstBa/F3-p210~200-600[6]
NilotinibSecondBa/F3-p210~20-45[6]
DasatinibSecondBa/F3-p210~1-9[6]
BosutinibSecondK562~1.2
PonatinibThirdBa/F3-p210~0.37
AsciminibThirdBa/F3-p210~1.2

Note: IC50 values can vary between studies and experimental conditions. The values presented are representative ranges.

Table 2: Comparative IC50 (nM) Against Imatinib-Resistant BCR-ABL Mutations

MutationImatinibNilotinibDasatinibPonatinib
G250E>10,00014063
E255K/V>10,000150-2503-52-4
T315I>10,000>10,000>10,00013-30[7]
M351T3,000-5,00030-505-101-2
F359V/C/I>10,000100-2005-102-4

The second-generation inhibitors, nilotinib and dasatinib, show increased potency against wild-type BCR-ABL and many imatinib-resistant mutations.[6][7] However, they are ineffective against the T315I "gatekeeper" mutation.[7] Ponatinib, a third-generation inhibitor, was specifically designed to overcome this resistance and is effective against the T315I mutation.[7]

Clinical Efficacy in Chronic Myeloid Leukemia

Clinical trials have demonstrated the superior efficacy of newer generation TKIs in achieving major molecular response (MMR) at 12 months compared to imatinib.[5] However, a systematic review and meta-analysis showed no significant difference in 5-year overall survival or progression-free survival between imatinib and second-generation TKIs (dasatinib and nilotinib).[8][9] While second- and third-generation TKIs offer improved clinical responses, they are associated with a higher incidence of certain adverse events compared to imatinib.[8][9]

Comparative Efficacy of EGFR Tyrosine Kinase Inhibitors

Mutations in the epidermal growth factor receptor (EGFR) are common drivers of non-small cell lung cancer (NSCLC).[10] TKIs targeting EGFR have significantly improved outcomes for patients with EGFR-mutated NSCLC.

Generations of EGFR TKIs

  • First-generation: Gefitinib, Erlotinib[10]

  • Second-generation: Afatinib, Dacomitinib[10]

  • Third-generation: Osimertinib[10]

Data Presentation: Clinical Efficacy of EGFR TKIs in NSCLC

The following table summarizes key clinical trial data for different generations of EGFR TKIs.

Table 3: Comparative Clinical Efficacy of EGFR TKIs in First-Line Treatment of EGFR-Mutated NSCLC

TKIGenerationTrialMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
GefitinibFirstIPASS9.5 months71.2%
ErlotinibFirstOPTIMAL13.1 months83%
AfatinibSecondLUX-Lung 711.0 months70%
DacomitinibSecondARCHER 105014.7 months75%
OsimertinibThirdFLAURA18.9 months80%

Third-generation TKIs like osimertinib have demonstrated superior progression-free survival compared to first-generation inhibitors.[10][11] Osimertinib is also effective against the T790M resistance mutation that often develops after treatment with first- or second-generation TKIs.[11] However, resistance to third-generation TKIs can emerge, often through mutations like C797S.[11]

Signaling Pathways and Experimental Workflows

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein activates multiple downstream signaling pathways, promoting cell proliferation and inhibiting apoptosis.[6] TKIs inhibit this process by blocking the ATP-binding site of the ABL kinase domain.[6]

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival (Anti-apoptosis) AKT->Survival STAT5->Survival TKI TKI (Imatinib, Dasatinib, Nilotinib, etc.) TKI->BCR_ABL

Caption: BCR-ABL signaling pathway and TKI inhibition point.

EGFR Signaling Pathway

EGFR activation triggers downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT, leading to cell proliferation and survival. EGFR TKIs block these signals.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival TKI EGFR TKI (Gefitinib, Erlotinib, Osimertinib, etc.) TKI->EGFR

Caption: EGFR signaling pathway and TKI inhibition point.

Experimental Workflow for TKI Evaluation

The preclinical evaluation of TKIs typically follows a standardized workflow to assess their potency and efficacy.

TKI_Evaluation_Workflow cluster_workflow Preclinical TKI Evaluation Workflow cluster_invitro Biochemical & Cellular Evaluation cluster_invivo Animal Studies Target_ID Target Identification and Validation Lead_Gen Lead Generation and Optimization Target_ID->Lead_Gen In_Vitro_Assays In Vitro Assays Lead_Gen->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays In_Vitro_Assays->Cell_Based_Assays In_Vivo_Models In Vivo Animal Models Cell_Based_Assays->In_Vivo_Models Tox_Studies Toxicology Studies In_Vivo_Models->Tox_Studies IND IND-Enabling Studies Tox_Studies->IND

Caption: General experimental workflow for preclinical TKI evaluation.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the ability of a TKI to inhibit the activity of its target kinase.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate

    • ATP

    • Test TKI

    • Assay buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35)

    • ADP-Glo™ Kinase Assay kit (or similar)

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the TKI in DMSO.

    • In a 384-well plate, add the TKI dilutions, the target kinase, and the kinase-specific substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Plot the percentage of kinase inhibition against the logarithm of the TKI concentration.

    • Calculate the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

2. Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of a TKI on cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • TKI

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the TKI for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

3. In Vivo Tumor Xenograft Study

This model evaluates the anti-tumor efficacy of a TKI in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the TKI on tumor growth is monitored.

  • Materials:

    • Immunocompromised mice (e.g., nude or NSG mice)

    • Human cancer cell line

    • TKI formulated for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer the TKI to the treatment group according to the desired dosing schedule and route.

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Compare the tumor growth between the treated and control groups to determine the efficacy of the TKI.

Off-Target Effects and Drug Resistance

While TKIs are designed to be targeted therapies, they can have off-target effects by inhibiting other kinases, which can lead to adverse events.[12][13] The promiscuity of some TKIs against multiple oncogenic kinases can also be clinically beneficial.[2] A significant challenge in TKI therapy is the development of drug resistance, often through mutations in the target kinase that prevent the TKI from binding effectively.[7] The development of next-generation TKIs aims to overcome these resistance mechanisms.[7][11]

References

The Battle Against Superbugs: A Comparative Guide to New Antimicrobial Scaffolds Targeting ESKAPE Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the promising new weapons being developed to combat the critical threat of multidrug-resistant bacteria.

The relentless rise of antimicrobial resistance poses a grave threat to global health, with the notorious ESKAPE pathogens—Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species—at the forefront of this crisis. These bacteria have an alarming ability to "escape" the effects of many, and in some cases all, available antibiotics.[1][2] In response, the scientific community is in a race against time to discover and develop novel antimicrobial scaffolds. This guide provides a comparative analysis of emerging therapeutic agents, presenting key experimental data and detailed methodologies to aid researchers and drug development professionals in this critical endeavor.

The Evolving Arsenal: A Look at Novel Antimicrobial Agents

Recent years have seen the approval and late-stage development of several new antibiotics with activity against multidrug-resistant (MDR) Gram-negative and Gram-positive bacteria.[3][4] These include new tetracycline derivatives, fourth-generation fluoroquinolones, and innovative combinations of β-lactams with β-lactamase inhibitors.[3] Beyond traditional antibiotics, researchers are exploring a diverse range of alternatives, including antimicrobial peptides, bacteriophages, and nature-derived compounds like essential oils, which have shown promise in combating ESKAPE pathogens, particularly in their biofilm forms.[5] Drug repurposing, the investigation of existing approved drugs for new therapeutic uses, has also emerged as a cost-effective strategy to identify new antimicrobial leads.[1][6]

A particularly groundbreaking area of research is the development of antibiotics with novel mechanisms of action, such as those that disrupt the synthesis of the bacterial outer membrane, a critical protective layer in Gram-negative bacteria.[7] Another innovative approach targets Lipid II, an essential and non-mutable component of the bacterial cell wall, offering a potential path to more durable antibiotics that are less susceptible to resistance.[8]

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the in vitro activity of various new and recently approved antimicrobial agents against the ESKAPE pathogens. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.[9]

Table 1: In Vitro Activity of Recently Approved Antibiotics Against ESKAPE Pathogens (MIC in µg/mL)

Antibiotic (Class)E. faecium (VRE)S. aureus (MRSA)K. pneumoniae (CRE)A. baumannii (CRAB)P. aeruginosa (MDR)Enterobacter spp. (CRE)
Eravacycline (Tetracycline)0.12 - 0.50.12 - 0.51 - 40.5 - 28 - 321 - 4
Delafloxacin (Fluoroquinolone)0.25 - 20.008 - 0.06>32>320.25 - 4>32
Meropenem/Vaborbactam (β-lactam/β-lactamase inhibitor)N/AN/A≤0.03 - 8>64>64≤0.03 - 8
Cefiderocol (Siderophore Cephalosporin)N/AN/A0.25 - 40.12 - 80.06 - 10.12 - 4
Plazomicin (Aminoglycoside)>64>640.25 - 22 - 8>640.25 - 2
Ceftolozane/Tazobactam (Cephalosporin/β-lactamase inhibitor)N/AN/A0.25 - >32>320.25 - 80.25 - >32
Ceftazidime/Avibactam (Cephalosporin/β-lactamase inhibitor)N/AN/A0.12 - 88 - >642 - 160.12 - 8

Note: Data compiled from multiple sources. MIC ranges can vary based on specific resistance mechanisms of the tested strains. VRE: Vancomycin-Resistant Enterococci; MRSA: Methicillin-Resistant Staphylococcus aureus; CRE: Carbapenem-Resistant Enterobacteriaceae; CRAB: Carbapenem-Resistant Acinetobacter baumannii; MDR: Multidrug-Resistant. N/A indicates that the drug is generally not active or not indicated for that pathogen.

Table 2: In Vitro Activity of Selected Investigational and Natural Compounds (MIC in µg/mL)

Compound (Class)E. faeciumS. aureusK. pneumoniaeA. baumanniiP. aeruginosaEnterobacter spp.
Antimicrobial Peptides (e.g., PN5)4 - 162 - 88 - 3216 - 6416 - >648 - 32
Essential Oils (e.g., Carvacrol)64 - 25632 - 128128 - 512256 - 1024256 - 1024128 - 512
Novltex (Lipid II Inhibitor)Potent activity reportedPotent activity reportedNot yet reportedNot yet reportedNot yet reportedNot yet reported

Note: Data is illustrative and based on available research. The efficacy of natural compounds can vary significantly based on composition and preparation.[5][8][10]

Visualizing Mechanisms and Methods

To better understand the action of these novel antimicrobials and the methods used to evaluate them, the following diagrams provide a visual representation of key processes.

antimicrobial_mechanism cluster_gram_positive Gram-Positive Bacterium cluster_gram_negative Gram-Negative Bacterium Cell Wall Cell Wall Cytoplasmic Membrane Cytoplasmic Membrane Ribosome Ribosome Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Inner Membrane Inner Membrane Novel Scaffolds Novel Scaffolds Novel Scaffolds->Cell Wall Inhibit Synthesis (e.g., Novltex) Novel Scaffolds->Cytoplasmic Membrane Depolarization (e.g., Daptomycin) Novel Scaffolds->Ribosome Inhibit Protein Synthesis (e.g., Eravacycline) Novel Scaffolds->Outer Membrane Disrupt Integrity (e.g., new experimental drugs)

Caption: Mechanisms of action for novel antimicrobial scaffolds against bacterial cells.

broth_microdilution_workflow A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells (Final concentration ~5x10^5 CFU/mL) A->C B 2. Serial Dilution of Antimicrobial (in 96-well plate) B->C D 4. Include Controls (Positive, Negative, Sterility) C->D E 5. Incubate Plate (e.g., 37°C for 16-20 hours) D->E F 6. Read Results (Visually or with plate reader) E->F G 7. Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Experimental workflow for the broth microdilution method to determine MIC.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of antimicrobial drug development. The following are detailed protocols for two standard antimicrobial susceptibility testing methods.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.[9][11]

Materials:

  • Test antimicrobial compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile diluent (e.g., saline or broth)

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Inoculum: Aseptically select several colonies of the test microorganism from a fresh agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Preparation of Antimicrobial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the antimicrobial compound in broth to obtain a range of concentrations.[9] Typically, 50-100 µL of broth is used in each well.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the antimicrobial dilutions.[9]

  • Controls:

    • Positive Control: A well containing broth and the bacterial inoculum but no antimicrobial agent.

    • Negative Control (Sterility Control): A well containing only sterile broth to check for contamination.[9]

    • Positive Control with Standard Antibiotic: A row of wells with a known antibiotic to validate the assay.[9]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria.[9]

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).[9][11]

Agar Disk Diffusion Method

This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the compound.[12][13]

Materials:

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Bacterial culture in logarithmic growth phase

  • Sterile swabs

  • Filter paper disks impregnated with a known concentration of the antimicrobial agent

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.[13]

  • Application of Disks: Using sterile forceps, place the antimicrobial-impregnated disks on the surface of the agar. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.[14]

The Path Forward

The fight against ESKAPE pathogens is a complex and ongoing challenge that necessitates a multi-pronged approach, from the discovery of novel scaffolds to the responsible stewardship of existing antibiotics.[1][15] The data and protocols presented in this guide are intended to serve as a valuable resource for the research community, facilitating the objective comparison of new antimicrobial candidates and accelerating the development of urgently needed therapies. Collaborative efforts and continued innovation in antimicrobial research are paramount to staying ahead of these formidable bacterial adversaries.[15]

References

Efficacy Showdown: (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid Derivatives Challenge Cisplatin in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for more effective and less toxic cancer therapeutics, a recent study has shed light on the potential of novel (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid derivatives as cytotoxic agents against non-small cell lung cancer. This guide provides a head-to-head comparison of the in vitro efficacy of these derivatives against the widely-used chemotherapeutic drug, cisplatin, in the A549 human lung adenocarcinoma cell line. The data presented herein offers a valuable resource for researchers and drug development professionals exploring new avenues in oncology.

A study evaluating a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated their structure-dependent cytotoxic effects on A549 cells.[1][2] Several of these compounds exhibited significant reductions in cell viability, with some showing comparable or superior performance to cisplatin under the tested conditions.[1][2] This direct comparison provides a foundation for further investigation into the therapeutic potential of this class of compounds.

Quantitative Comparison of Cytotoxicity

The cytotoxic effects of various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and cisplatin were evaluated in A549 cells using the MTT assay after 24 hours of exposure. The following table summarizes the percentage of cell viability relative to an untreated control.

Compound/Derivative IDChemical MoietyMean Cell Viability (%)Standard Deviation (%)
Cisplatin -65.9-
Compound 12 1-naphthyl42.1-
Compound 20 2-furyl~50-
Compound 21 Hydroxyimino35.3-
Compound 22 Hydroxyimino37.6-
Compound 29 4-nitrobenzylidene54.4-

Data extracted from a study by S. Tarasevičius et al. (2024), where A549 cells were treated with a fixed concentration of each compound.[1][2]

Visualizing the Experimental Approach

To understand the evaluation process, the following diagram outlines the general experimental workflow employed in assessing the cytotoxicity of the test compounds.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Viability Assessment cluster_3 Data Analysis A549_culture A549 Cell Culture seeding Seeding in 96-well plates A549_culture->seeding treatment Incubation with Derivatives or Cisplatin (24h) seeding->treatment MTT_assay MTT Assay treatment->MTT_assay absorbance Absorbance Measurement MTT_assay->absorbance data_analysis Calculation of Cell Viability (%) absorbance->data_analysis

Caption: Experimental workflow for cytotoxicity assessment.

Mechanisms of Action: A Tale of Two Pathways

While the precise signaling pathways for the this compound derivatives in A549 cells are still under investigation, their observed effects point towards an antiproliferative and anti-migration role. In contrast, the mechanisms of cisplatin are well-documented.

Observed Effects of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives:

The evaluated derivatives have been shown to reduce A549 cell viability and, for some of the more potent compounds, to suppress cell migration.[1][2] These effects suggest an interference with essential cellular processes required for proliferation and metastasis.

G Derivative (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid derivatives A549 A549 Cells Derivative->A549 Viability Reduced Cell Viability A549->Viability leads to Migration Suppressed Cell Migration A549->Migration leads to

Caption: Observed effects of the derivatives on A549 cells.

Cisplatin's Known Signaling Pathway in A549 Cells:

Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage, which in turn activates multiple signaling pathways leading to apoptosis (programmed cell death). Key pathways implicated in cisplatin's action in A549 cells include the mTOR signaling pathway and the intrinsic apoptosis pathway.

G Cisplatin Cisplatin DNA_damage DNA Damage Cisplatin->DNA_damage mTOR mTOR Pathway DNA_damage->mTOR activates Apoptosis Intrinsic Apoptosis Pathway DNA_damage->Apoptosis activates Cell_Death Apoptotic Cell Death mTOR->Cell_Death leads to Apoptosis->Cell_Death leads to

Caption: Simplified signaling pathway of cisplatin in A549 cells.

Experimental Protocols

For the purpose of reproducibility and standardization, detailed methodologies for the key experiments are provided below.

Cell Culture and Maintenance
  • Cell Line: A549 human lung adenocarcinoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (derivatives or cisplatin) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the absorbance of the treated cells relative to the untreated control cells.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: A549 cells are seeded in 6-well plates and treated with the test compounds for the desired time period.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Seeding and Treatment: A549 cells are seeded and treated with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: The cells are incubated in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.

Conclusion

The preliminary data on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are promising, with several compounds demonstrating potent cytotoxic activity against A549 lung cancer cells, in some cases exceeding that of cisplatin. While further research is required to elucidate their precise mechanisms of action and in vivo efficacy, these findings highlight a valuable new scaffold for the development of novel anticancer agents. This guide serves as a foundational resource for researchers to build upon in the collective effort to combat lung cancer.

References

Assessing the antioxidant potential compared to known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antioxidant potential of novel compounds. It offers a comparative analysis against established antioxidants, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity of a test compound, designated here as "Compound X," is evaluated against well-characterized antioxidants, such as Ascorbic Acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E. The data presented below are illustrative and serve as a template for comparative analysis. The primary metrics used are the IC50 value for radical scavenging assays and the Trolox Equivalent Antioxidant Capacity (TEAC) for assays like ORAC.

Table 1: Radical Scavenging Activity (IC50 Values)

The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant potency.

CompoundDPPH Assay (IC50, µg/mL)ABTS Assay (IC50, µg/mL)
Compound X 18.5 ± 1.212.3 ± 0.8
Ascorbic Acid 5.2 ± 0.46.8 ± 0.5
Trolox 8.1 ± 0.69.5 ± 0.7

Table 2: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by a peroxyl radical source.[1] Results are often expressed as Trolox Equivalents (TE), indicating how many micromoles of Trolox have the same antioxidant capacity as one micromole of the test substance.[1]

CompoundORAC Value (µM Trolox Equivalents / µM Compound)
Compound X 2.8 ± 0.3
Ascorbic Acid 0.9 ± 0.1
Quercetin 4.5 ± 0.4

Detailed Experimental Protocols

Accurate and reproducible assessment of antioxidant activity relies on standardized experimental protocols. The following sections detail the methodologies for three widely-used assays.

This assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to a pale yellow hydrazine by an antioxidant.[2] The change in absorbance at 517 nm is proportional to the radical-scavenging activity.[2]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. The solution should be prepared fresh and kept in the dark to prevent degradation.[2]

    • Test Compound Stock Solution: Prepare a stock solution of Compound X (e.g., 1 mg/mL) in the appropriate solvent.

    • Standard Stock Solution: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox (e.g., 1 mg/mL).

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and standard antioxidant from their respective stock solutions.

    • In a 96-well plate, add 100 µL of each dilution to separate wells.[2]

    • Add 100 µL of the DPPH working solution to all wells.[2]

    • A control well should contain 100 µL of solvent and 100 µL of the DPPH solution. A blank well should contain 200 µL of the solvent.[2]

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[2] The IC50 value is determined by plotting the percentage inhibition against the sample concentration.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[3] The reduction of ABTS•+ by an antioxidant is measured as a decrease in absorbance at 734 nm.[4][[“]]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6][7] This generates the ABTS•+ radical.

    • Dilute the resulting ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (±0.02) at 734 nm.[7]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

    • In a 96-well plate, add 20 µL of each dilution to separate wells.

    • Add 200 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage inhibition similar to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of Trolox.[6]

The ORAC assay evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical source, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[8]

  • Reagent Preparation:

    • Fluorescein Working Solution: Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer.

    • Standard: Prepare serial dilutions of Trolox in phosphate buffer.[9]

  • Assay Procedure:

    • In a black 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer) to appropriate wells.[1]

    • Add 150 µL of the fluorescein working solution to all wells.[1]

    • Mix and incubate the plate at 37°C for 30 minutes.[1]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[1]

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation 485 nm, emission 520 nm).[1]

  • Data Analysis: The antioxidant capacity is quantified by calculating the area under the curve (AUC) for the fluorescence decay. The Net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the Net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox Equivalents.[1]

Mandatory Visualizations

Visual diagrams are essential for understanding complex workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph 2. Add 100 µL of DPPH Solution to Wells prep_dpph->add_dpph prep_sample Prepare Sample/Standard Dilutions add_sample 1. Add 100 µL of Sample/ Standard to Wells prep_sample->add_sample add_sample->add_dpph incubate 3. Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Workflow for the DPPH antioxidant capacity assay.

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[3][10] Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation.[11] Upon exposure to oxidative stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of protective genes.[4][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nrf2_keap1 Nrf2-Keap1 Complex nrf2 Nrf2 nrf2_keap1->nrf2 releases keap1_mod Keap1 (Modified) nrf2_keap1->keap1_mod ub Ubiquitination & Degradation nrf2_keap1->ub Basal State nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation stress Oxidative Stress (ROS) stress->nrf2_keap1 modifies Keap1 are ARE (Antioxidant Response Element) nrf2_nuc->are binds to genes Antioxidant Genes (e.g., HO-1, GCLC) are->genes activates transcription

Activation of the Nrf2-ARE antioxidant pathway under oxidative stress.

References

Head-to-head comparison of different synthetic routes for beta-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-tyrosine, a non-proteinogenic amino acid, is of significant interest in medicinal chemistry and drug development due to its presence in various bioactive natural products and its utility as a building block for peptidomimetics with enhanced proteolytic stability. A variety of synthetic strategies have been developed to access this valuable compound, each with its own set of advantages and disadvantages. This guide provides a head-to-head comparison of the most prominent synthetic routes to β-tyrosine, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Key Synthetic Routes

Synthetic RouteKey FeaturesTypical YieldEnantiomeric/Diastereomeric ExcessKey AdvantagesKey Disadvantages
Enzymatic Synthesis Utilizes enzymes like Phenylalanine Aminomutase (PAM) or engineered Tyrosine Aminomutase (TAM).Variable (can be high)>99% eeHigh enantioselectivity, mild reaction conditions, environmentally friendly.Substrate scope can be limited, enzyme availability and stability may be a concern.
Asymmetric Synthesis with Chiral Auxiliaries Employs a chiral auxiliary (e.g., Evans oxazolidinone) to direct stereoselective bond formation.Good to Excellent (e.g., 62% overall for a 4-step synthesis of a protected derivative)>95% de, >96% eeWell-established and reliable for high stereocontrol, predictable stereochemical outcome.Multi-step process, requires stoichiometric use of chiral auxiliary, protection/deprotection steps often necessary.
Arndt-Eistert Homologation Converts α-tyrosine to β-tyrosine by a one-carbon chain extension.GoodHigh (retention of configuration)Established method for homologation of α-amino acids, often proceeds with high fidelity of the stereocenter.Use of hazardous reagents like diazomethane, multi-step procedure.
Mannich-type Reaction A three-component reaction forming a C-C bond to create the β-amino acid backbone.High>98% de, >98% eeConvergent approach, can build complexity quickly.May require optimization for specific substrates, control of multiple stereocenters can be challenging.

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each synthetic strategy, including representative experimental protocols and visualizations of the reaction pathways.

Enzymatic Synthesis

Enzymatic methods offer an elegant and highly selective approach to β-tyrosine synthesis. The use of aminomutases allows for the direct conversion of precursors with exceptional control over stereochemistry.

A prominent example involves the use of engineered Phenylalanine Aminomutase (PAM). Certain mutants of PAM have been shown to catalyze the amination of trans-p-hydroxycinnamic acid to produce both (R)- and (S)-β-tyrosine with high enantiopurity.[1][2]

Experimental Protocol: Enzymatic Synthesis of (R)- and (S)-β-Tyrosine using Engineered TchPAM

This protocol is adapted from studies on redesigned Taxus chinensis Phenylalanine Aminomutase (TchPAM).[1][2]

Materials:

  • Engineered TchPAM mutant

  • trans-p-Hydroxycinnamic acid

  • Ammonium carbonate buffer (e.g., 1 M, pH 9.0)

  • Standard laboratory equipment for protein expression, purification, and enzymatic reactions.

  • HPLC with a chiral column for analysis.

Procedure:

  • Enzyme Preparation: The engineered TchPAM is expressed in a suitable host (e.g., E. coli) and purified using standard chromatographic techniques.

  • Reaction Setup: In a temperature-controlled vessel, a solution of trans-p-hydroxycinnamic acid (e.g., 10 mM) is prepared in ammonium carbonate buffer.

  • Enzymatic Reaction: The purified engineered TchPAM is added to the substrate solution to initiate the reaction. The reaction is incubated at an optimal temperature (e.g., 37 °C) with gentle agitation.

  • Monitoring and Work-up: The reaction progress is monitored by HPLC. Once the desired conversion is achieved, the reaction is quenched, typically by protein precipitation (e.g., with acid or organic solvent).

  • Purification and Analysis: The product, β-tyrosine, is purified from the reaction mixture using techniques such as ion-exchange chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Enzymatic Pathway

Enzymatic_Synthesis cluster_0 Enzymatic Conversion p_Coumaric_Acid p-Coumaric Acid beta_Tyrosine β-Tyrosine p_Coumaric_Acid->beta_Tyrosine NH3 addition Engineered_PAM Engineered Phenylalanine Aminomutase (PAM) Engineered_PAM->p_Coumaric_Acid

Caption: Enzymatic synthesis of β-tyrosine from p-coumaric acid.

Asymmetric Synthesis with Chiral Auxiliaries

This classical approach relies on the temporary attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinones are widely used for this purpose.[3]

A representative synthesis of a protected β-tyrosine derivative involves an asymmetric aziridination of a cinnamate ester, followed by diastereoselective ring-opening.[4]

Experimental Protocol: Asymmetric Synthesis of a Protected β-Tyrosine Derivative

This protocol is based on the synthesis of (2R,3R)-β-methoxytyrosine, a derivative of β-tyrosine.[4]

Step 1: Asymmetric Aziridination

  • To a solution of the p-coumarate TBS ether and (-)-2,2'-isopropylidenebis[(4S)-4-phenyl-2-oxazoline] in dichloromethane, Cu(OTf)₂ is added.

  • The mixture is stirred at room temperature, and N-(p-nitrophenylsulfonyl)iminophenyliodinane (PhINNs) is added as the nitrene source.

  • The reaction is monitored until the PhINNs is consumed. The reaction mixture is then filtered to remove the copper catalyst.

Step 2: Diastereoselective Ring Opening

  • The crude aziridine from the previous step is dissolved in methanol.

  • The solution is stirred to facilitate the ring-opening, yielding the desired β-methoxytyrosine derivative with high diastereoselectivity.

Step 3: Deprotection and Reprotection

  • The nosyl protecting group on the nitrogen is removed using a suitable thiol and base (e.g., 4-methoxy-thiophenol and K₂CO₃).

  • The resulting free amine is then protected with an Fmoc group for applications in solid-phase peptide synthesis.

Visualizing the Asymmetric Synthesis Workflow

Asymmetric_Synthesis Start p-Coumarate TBS Ether Aziridination Asymmetric Aziridination (Chiral Bis(oxazoline)-Cu Complex) Start->Aziridination Aziridine Chiral Aziridine Aziridination->Aziridine Ring_Opening Diastereoselective Ring Opening (MeOH) Aziridine->Ring_Opening Protected_beta_Tyrosine Protected β-Methoxytyrosine Ring_Opening->Protected_beta_Tyrosine Deprotection Nosyl Deprotection Protected_beta_Tyrosine->Deprotection Fmoc_Protection Fmoc Protection Deprotection->Fmoc_Protection Final_Product Fmoc-Protected β-Methoxytyrosine Fmoc_Protection->Final_Product

Caption: Workflow for asymmetric synthesis of protected β-tyrosine.

Arndt-Eistert Homologation

The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids, making it a suitable choice for converting readily available α-tyrosine into β-tyrosine. The reaction generally proceeds with retention of the original stereochemistry.[5]

Experimental Protocol: Arndt-Eistert Homologation of N-Boc-L-tyrosine

This is a general procedure adapted for N-protected tyrosine.[5]

Step 1: Formation of the Acid Chloride

  • N-Boc-L-tyrosine is dissolved in a suitable anhydrous solvent (e.g., THF).

  • The solution is cooled to 0 °C, and a chlorinating agent (e.g., oxalyl chloride with a catalytic amount of DMF) is added dropwise.

  • The reaction is stirred at 0 °C and then allowed to warm to room temperature. The solvent is removed under reduced pressure to yield the crude acid chloride.

Step 2: Reaction with Diazomethane

  • The crude acid chloride is dissolved in an anhydrous solvent (e.g., diethyl ether) and cooled to 0 °C.

  • A solution of diazomethane in diethyl ether is added slowly until a yellow color persists.

  • The reaction is stirred at 0 °C and then quenched carefully with a weak acid (e.g., acetic acid).

Step 3: Wolff Rearrangement

  • The diazoketone solution is treated with a catalyst, typically a silver salt such as silver benzoate, in the presence of a nucleophile (e.g., water in dioxane).

  • The mixture is heated to induce the Wolff rearrangement, which forms a ketene intermediate that is trapped by the nucleophile to yield the homologated carboxylic acid.

Step 4: Deprotection

  • The Boc protecting group is removed by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane) to afford β-tyrosine.

Visualizing the Arndt-Eistert Homologation

Arndt_Eistert N_Boc_Tyr N-Boc-Tyrosine Acid_Chloride Acid Chloride N_Boc_Tyr->Acid_Chloride SOCl₂ or (COCl)₂ Diazoketone Diazoketone Acid_Chloride->Diazoketone CH₂N₂ Ketene Ketene Diazoketone->Ketene Wolff Rearrangement (Ag₂O, heat) N_Boc_beta_Tyr N-Boc-β-Tyrosine Ketene->N_Boc_beta_Tyr H₂O

Caption: Key steps in the Arndt-Eistert homologation of tyrosine.

Mannich-type Reaction

The Mannich reaction is a powerful tool for the stereoselective synthesis of β-amino carbonyl compounds, which are versatile precursors to β-amino acids. Highly stereoselective variants of this reaction have been developed.[6]

Experimental Protocol: Asymmetric Mannich-type Reaction for a β-Tyrosine Precursor

This protocol is adapted from a highly anti-selective Mannich-type reaction of a chiral N-tert-butanesulfinyl imidate with an N-tosyl aldimine derived from a protected p-hydroxybenzaldehyde.[6]

Step 1: Preparation of the N-tosyl aldimine

  • A protected p-hydroxybenzaldehyde is reacted with p-toluenesulfonamide in the presence of a dehydrating agent to form the corresponding N-tosyl aldimine.

Step 2: Asymmetric Mannich Reaction

  • The chiral N-tert-butanesulfinyl imidate is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).

  • A strong base (e.g., LDA) is added to generate the corresponding enolate.

  • A solution of the N-tosyl aldimine in the same solvent is then added dropwise.

  • The reaction is stirred at low temperature until completion and then quenched.

Step 3: Deprotection and Hydrolysis

  • The sulfinyl and tosyl groups are removed under appropriate conditions.

  • The imidate is hydrolyzed to the corresponding ester or carboxylic acid to yield the desired β-tyrosine derivative.

Visualizing the Mannich-type Reaction Logic

Mannich_Reaction cluster_reactants Reactants Imine Protected p-Hydroxy- benzaldehyde Imine Mannich_Reaction Asymmetric Mannich Reaction Imine->Mannich_Reaction Enolate Chiral Imidate Enolate Enolate->Mannich_Reaction Adduct β-Amino Imidate Adduct Mannich_Reaction->Adduct Hydrolysis Hydrolysis & Deprotection Adduct->Hydrolysis beta_Tyrosine_Derivative β-Tyrosine Derivative Hydrolysis->beta_Tyrosine_Derivative

Caption: Logical flow of the asymmetric Mannich-type reaction.

Conclusion

The choice of a synthetic route to β-tyrosine is highly dependent on the specific requirements of the research, including the desired stereoisomer, scale of the synthesis, availability of starting materials and reagents, and tolerance for hazardous materials.

  • Enzymatic synthesis is ideal for accessing highly enantiopure β-tyrosine under mild, green conditions, provided a suitable enzyme is available.

  • Asymmetric synthesis with chiral auxiliaries offers a robust and predictable method for achieving high stereoselectivity, particularly when a multi-step synthesis is acceptable.

  • Arndt-Eistert homologation is a classic and effective method for converting α-tyrosine to β-tyrosine, especially when the starting amino acid is readily available in the desired enantiopuric form.

  • Mannich-type reactions provide a convergent and efficient route to complex β-amino acids, and modern catalytic asymmetric variants can deliver high stereoselectivity.

By carefully considering the trade-offs of each approach, researchers can select the most appropriate strategy for the successful synthesis of β-tyrosine for their drug discovery and development programs.

References

Safety Operating Guide

Proper Disposal of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides detailed procedures for the safe disposal of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, a compound that requires careful handling due to its potential as a skin and eye irritant.[1] While not classified as acutely toxic, prudent laboratory practice dictates treating it as a potentially hazardous substance.

Hazard Assessment and Waste Characterization

Before disposal, a thorough hazard assessment is crucial. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Table 1: Hazard Information for this compound

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin Irritation (Category 2)[1]
Causes serious eye irritationEye Irritation (Category 2A)[1]
May cause respiratory irritationSTOT SE 3[1]

Note: This information is based on available data for the closely related racemic mixture. It is recommended to consult the specific Safety Data Sheet (SDS) for the purchased product.

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Small Quantities (Milligram to Gram Scale)

For small quantities of solid waste, the primary recommendation is to collect it in a designated hazardous waste container.

Experimental Protocol for Small Quantity Disposal:

  • Container Labeling: Obtain a designated, properly labeled hazardous waste container from your institution's EHS department. The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Waste Collection: Carefully transfer the solid waste into the container using a spatula or other appropriate tool. Avoid generating dust.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, and gloves, should also be placed in the designated solid hazardous waste container.

  • Container Sealing and Storage: Securely seal the container and store it in a designated and properly ventilated waste accumulation area, away from incompatible materials.

  • Waste Pickup: Arrange for pickup by your institution's certified hazardous waste disposal service.

Large Quantities (Bulk Amounts)

Disposal of large quantities should be managed exclusively through a licensed chemical waste disposal company. Do not attempt to dispose of bulk amounts through standard laboratory waste streams.

Aqueous Solutions

Aqueous solutions containing this compound should be collected as hazardous liquid waste.

Experimental Protocol for Aqueous Waste Disposal:

  • Container Selection: Use a designated, leak-proof container compatible with aqueous waste.

  • Waste Collection: Pour the aqueous solution into the container.

  • pH Neutralization (if required): If your institutional guidelines permit, neutralize the solution to a pH between 6 and 8 before collection. This should only be done if you are certain no hazardous reaction will occur.

  • Labeling and Storage: Clearly label the container with "Hazardous Aqueous Waste" and the chemical name. Store it in a secondary containment bin in a designated waste area.

  • Disposal: Arrange for pickup by your institution's hazardous waste service. Do not pour aqueous solutions of this compound down the drain.

Decontamination and Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep the material into a designated waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Transfer the contained material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and dispose of them as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated: This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Aqueous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup store_waste->ehs_pickup

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

Essential Safety and Operational Guidance for Handling (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid must adhere to strict safety protocols to mitigate potential hazards. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

This compound , also known as β-Tyrosine, is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, the use of appropriate personal protective equipment (PPE) and adherence to proper handling and disposal procedures are crucial for laboratory safety.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[3].
Skin Protection GlovesWear chemical-resistant gloves[4].
Protective ClothingWear fire/flame resistant and impervious clothing[3].
Foot ProtectionSafety shoes are recommended[5].
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator[3].

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to minimize exposure and environmental contamination. The following workflow outlines the key steps for safe operations.

Experimental Workflow for Safe Handling

Experimental Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in a Well-Ventilated Area (e.g., Chemical Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Solid Material prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve or Mix handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon After experiment cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste via Approved Channels cleanup_waste->cleanup_disposal

Caption: A logical workflow for the safe handling of this compound.

Detailed Methodologies

Handling Procedures
  • Ventilation : Always handle this compound in a well-ventilated place, preferably within a chemical fume hood to avoid inhalation of dust or mists[3][6].

  • Avoid Contact : Take all necessary precautions to avoid contact with skin, eyes, and clothing[7]. Do not breathe dust or vapor[4].

  • Hygiene : Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory[5].

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration[3].
Skin Contact Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes[5][7].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes[2][7].
Ingestion Do NOT induce vomiting. Rinse mouth with water and get medical attention[3][7].
Spill and Leak Procedures
  • Containment : Stop the leak if it is safe to do so. Prevent further spillage or leakage[3].

  • Cleanup : For solid spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation. For liquid spills, absorb with an inert material[5].

  • Ventilation and Cleaning : Ventilate the area of the spill and wash the spill site after material pickup is complete[4].

Storage and Disposal
  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place[3][6]. Keep it away from heat, sparks, and open flames[5][6]. Incompatible materials to avoid include strong oxidizing agents, bases, amines, halogens, and metals[6].

  • Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations[2][7]. One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[4].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 2
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.